Product packaging for Lapazine(Cat. No.:)

Lapazine

Cat. No.: B1248162
M. Wt: 314.4 g/mol
InChI Key: FZDDZFZNAODGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lapazine, also known as this compound, is a useful research compound. Its molecular formula is C21H18N2O and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18N2O B1248162 Lapazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

5,5-dimethyl-6-oxa-15,22-diazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),8,10,12,14,16,18,20-nonaene

InChI

InChI=1S/C21H18N2O/c1-21(2)12-11-15-19-18(22-16-9-5-6-10-17(16)23-19)13-7-3-4-8-14(13)20(15)24-21/h3-10H,11-12H2,1-2H3

InChI Key

FZDDZFZNAODGER-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)C

Synonyms

lapazine

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lapazine and Structurally or Phonetically Similar Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Initial analysis of the query for "Lapazine" indicates a potential ambiguity. While a compound named this compound exists in scientific literature, it is a niche antitubercular agent with limited publicly available data on its precise mechanism of action. It is plausible that the query may have intended to investigate more widely researched therapeutic agents with similar names, such as Lapatinib, Olanzapine, or Lurasidone. This guide will first summarize the available information on this compound and then provide comprehensive technical guides on the mechanisms of action for these alternative compounds, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

This compound: A Phenazine with Antitubercular Properties

This compound is a phenazine compound derived from β-lapachone. Research has demonstrated its potential as a treatment for tuberculosis due to its antimycobacterial activity.[1]

Mechanism of Action

The precise molecular mechanism of action for this compound has not been extensively elucidated in publicly available literature. However, its activity has been confirmed in vitro against Mycobacterium tuberculosis, including a rifampicin-resistant strain.[1] Phenazines as a class of compounds are known to be redox-active, and their antimicrobial effects are often attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components of the pathogen. Further research is required to determine the specific molecular targets and signaling pathways affected by this compound in Mycobacterium tuberculosis.

Quantitative Data

A study on the synthesis and characterization of this compound reported the following minimum inhibitory concentration (MIC) values:[1]

StrainMIC (μg/mL)
Mycobacterium tuberculosis H37Rv3.00
Rifampicin-resistant M. tuberculosis1.56
Experimental Protocols

Synthesis and Purity Analysis of this compound: The synthesis of this compound was followed by a purity assessment using gas chromatography coupled to a flame ionization detector, which confirmed a purity of nearly 100%. The molecular structure was further elucidated using mass spectroscopy and 1H NMR, with the results being compared to established literature values.[1]

In Vitro Antimycobacterial Activity Assay: The in vitro activity of this compound against Mycobacterium tuberculosis H37Rv and a rifampicin-resistant strain was determined to establish the Minimum Inhibitory Concentration (MIC) values.[1]

Due to the limited information on this compound's mechanism of action, diagrams for signaling pathways and experimental workflows cannot be generated.

Lapatinib: A Dual Tyrosine Kinase Inhibitor in Oncology

Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR or HER1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2).[2][3] It is primarily used in the treatment of HER2-positive breast cancer.[3][4][5]

Mechanism of Action

Lapatinib functions by reversibly binding to the intracellular ATP-binding site of the EGFR and HER2 tyrosine kinase domains.[2][5][6] This competitive inhibition prevents the autophosphorylation and subsequent activation of these receptors, which are crucial steps in the downstream signaling cascades that promote cell proliferation and survival.[2][4][5] By blocking these pathways, Lapatinib effectively inhibits the growth of tumor cells that overexpress HER2.[3][4] Specifically, Lapatinib has been shown to interrupt signaling through the Erk-1/-2 and AKT kinases.[2]

Signaling Pathway

Lapatinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS EGFR EGFR (HER1) EGFR->PI3K EGFR->RAS Lapatinib Lapatinib Lapatinib->HER2 Inhibits Lapatinib->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Lapatinib inhibits HER2 and EGFR signaling pathways.

Quantitative Data

The binding affinity and inhibitory concentrations of Lapatinib are crucial for its therapeutic effect.

ParameterReceptorValue
Dissociation Half-lifeEGFR/HER2≥300 minutes[3]
Experimental Protocols

Tyrosine Kinase Inhibition Assay (In Vitro): To determine the inhibitory activity of Lapatinib, a common method involves incubating recombinant EGFR and HER2 kinase domains with a specific substrate and ATP. Lapatinib is added at varying concentrations. The extent of substrate phosphorylation is then measured, typically using an ELISA-based assay or radioisotope labeling, to calculate the IC50 value.

Cell Proliferation Assay (In Vitro): HER2-overexpressing breast cancer cell lines (e.g., SK-BR-3, BT-474) are cultured in the presence of varying concentrations of Lapatinib. Cell viability is assessed after a defined period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo. The results are used to determine the GI50 (concentration for 50% growth inhibition).

Experimental_Workflow_Lapatinib start Start culture Culture HER2+ Cancer Cell Lines start->culture treat Treat cells with varying [Lapatinib] culture->treat incubate Incubate for 72h treat->incubate assay Perform Cell Viability Assay (MTT) incubate->assay analyze Analyze Data & Determine GI50 assay->analyze end End analyze->end

Caption: Workflow for determining Lapatinib's in vitro efficacy.

Olanzapine: An Atypical Antipsychotic

Olanzapine is a second-generation (atypical) antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[7][8] Its therapeutic effects are mediated through a complex interaction with multiple neurotransmitter receptors.

Mechanism of Action

The primary mechanism of action of Olanzapine is its antagonist activity at dopamine D2 receptors in the mesolimbic pathway and serotonin 5-HT2A receptors in the frontal cortex.[7][9] The blockade of D2 receptors is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[7][10] Its antagonism of 5-HT2A receptors is believed to contribute to its efficacy against negative symptoms and to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[8][9] Olanzapine also exhibits affinity for and antagonism of other receptors, including other dopamine and serotonin subtypes, as well as histamine H1, muscarinic M1-5, and adrenergic α1 receptors, which contributes to both its therapeutic effects and its side-effect profile, such as sedation and weight gain.[9][10][11]

Receptor Binding Profile
ReceptorAffinity (Ki, nM)
Serotonin 5HT2A4[11]
Serotonin 5HT2C11[11]
Serotonin 5HT65[11]
Dopamine D1-411-31[11]
Histamine H17[11]
Adrenergic α119[11]
Muscarinic M1-532-132[11]

Signaling Pathway

Olanzapine_Mechanism_of_Action cluster_receptors Receptor Targets cluster_effects Clinical Effects Olanzapine Olanzapine D2 Dopamine D2 Receptor Olanzapine->D2 Antagonist HT2A Serotonin 5-HT2A Receptor Olanzapine->HT2A Antagonist H1 Histamine H1 Receptor Olanzapine->H1 Antagonist M1 Muscarinic M1 Receptor Olanzapine->M1 Antagonist Antipsychotic Antipsychotic Effect (Positive Symptoms) D2->Antipsychotic Negative_Symptoms Improved Negative Symptoms & EPS HT2A->Negative_Symptoms Sedation Sedation H1->Sedation Anticholinergic Anticholinergic Side Effects M1->Anticholinergic

Caption: Olanzapine's multi-receptor antagonism and effects.

Experimental Protocols

Receptor Binding Assay: To determine the binding affinity (Ki) of Olanzapine for various receptors, radioligand binding assays are employed. This involves using membranes from cells expressing the receptor of interest and a specific radiolabeled ligand. The ability of Olanzapine at different concentrations to displace the radioligand is measured, allowing for the calculation of its Ki value.

In Vivo Microdialysis in Animal Models: To study the effects of Olanzapine on neurotransmitter levels in specific brain regions, in vivo microdialysis is used in animal models (e.g., rats). A microdialysis probe is implanted into a brain region of interest (e.g., prefrontal cortex, nucleus accumbens). After administration of Olanzapine, the extracellular levels of dopamine and serotonin are measured in the collected dialysate samples, typically by HPLC.

Lurasidone: A Benzisothiazole Atypical Antipsychotic

Lurasidone is an atypical antipsychotic of the benzisothiazole class, approved for the treatment of schizophrenia and bipolar depression.[12][13][14]

Mechanism of Action

The mechanism of action of Lurasidone is not fully understood, but it is known to be a potent antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors.[12][14] It also acts as a partial agonist at the serotonin 5-HT1A receptor.[12][13] The D2 and 5-HT2A antagonism is characteristic of atypical antipsychotics and is believed to mediate its effects on the positive and negative symptoms of schizophrenia.[15][16] The high affinity for the 5-HT7 receptor, where it acts as an antagonist, and its partial agonism at 5-HT1A receptors are thought to contribute to its antidepressant and pro-cognitive effects.[12][14][16] Lurasidone has a low affinity for histamine H1 and muscarinic M1 receptors, which is associated with a more favorable profile regarding weight gain and sedation.[14][16]

Receptor Binding Profile

Lurasidone exhibits a distinct receptor binding profile:

  • High Affinity: Dopamine D2, Serotonin 5-HT2A, Serotonin 5-HT7[13]

  • Moderate Affinity: Alpha-2C adrenergic receptors[13]

  • Partial Agonist: Serotonin 5-HT1A[13]

  • No Affinity: Histamine H1, Muscarinic M1[14]

Signaling Pathway

Lurasidone_Mechanism_of_Action cluster_receptors Receptor Targets cluster_effects Therapeutic Effects Lurasidone Lurasidone D2 Dopamine D2 Receptor Lurasidone->D2 Antagonist HT2A Serotonin 5-HT2A Receptor Lurasidone->HT2A Antagonist HT7 Serotonin 5-HT7 Receptor Lurasidone->HT7 Antagonist HT1A Serotonin 5-HT1A Receptor Lurasidone->HT1A Partial Agonist Antipsychotic Antipsychotic Effect D2->Antipsychotic HT2A->Antipsychotic Antidepressant Antidepressant & Pro-cognitive Effects HT7->Antidepressant HT1A->Antidepressant

References

An In-Depth Technical Guide to the Synthesis of Lapazine from Lapachol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapazine, a phenazine derivative of the natural product lapachol, has garnered significant interest within the scientific community for its potential therapeutic applications, including its notable antitubercular activity. This technical guide provides a comprehensive overview of the core synthetic pathway for producing this compound from lapachol. The synthesis is a well-established two-step process, commencing with the conversion of lapachol to an intermediate, β-lapachone, followed by the subsequent reaction to form the final phenazine structure of this compound. This document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthesis pathway to facilitate a thorough understanding of the process.

Core Synthesis Pathway: From Lapachol to this compound

The synthesis of this compound from lapachol is efficiently achieved through a two-step reaction sequence:

  • Step 1: Oxidative Cyclization of Lapachol to β-Lapachone. This initial step involves the acid-catalyzed intramolecular cyclization of lapachol to form the ortho-quinone, β-lapachone. This reaction is typically high-yielding.

  • Step 2: Condensation of β-Lapachone with an Aromatic Diamine to form this compound. The second step is a condensation reaction between β-lapachone and an ortho-diamine, such as o-phenylenediamine, which results in the formation of the characteristic phenazine ring system of this compound. Modern methods, such as microwave-assisted synthesis, have been shown to be highly efficient for this transformation.

The overall transformation can be visualized as follows:

Lapazine_Synthesis_Pathway Lapachol Lapachol beta_Lapachone β-Lapachone Lapachol->beta_Lapachone H₂SO₄ This compound This compound beta_Lapachone->this compound o-phenylenediamine, Microwave Lapazine_Synthesis_Workflow cluster_step1 Step 1: β-Lapachone Synthesis cluster_step2 Step 2: this compound Synthesis Lapachol_start Start with Lapachol Dissolve_H2SO4 Dissolve in conc. H₂SO₄ Lapachol_start->Dissolve_H2SO4 React_RT Stir at Room Temperature Dissolve_H2SO4->React_RT Quench_Ice Quench in Ice Water React_RT->Quench_Ice Extract_Toluene Extract with Toluene Quench_Ice->Extract_Toluene Wash_Organic Wash Organic Phase Extract_Toluene->Wash_Organic Dry_Evaporate Dry and Evaporate Wash_Organic->Dry_Evaporate Recrystallize_EtOH Recrystallize from Ethanol Dry_Evaporate->Recrystallize_EtOH beta_Lapachone_product Pure β-Lapachone Recrystallize_EtOH->beta_Lapachone_product beta_Lapachone_start Start with β-Lapachone beta_Lapachone_product->beta_Lapachone_start Mix_Reagents Mix with o-phenylenediamine in Dioxane beta_Lapachone_start->Mix_Reagents Microwave_Irradiation Microwave Irradiation Mix_Reagents->Microwave_Irradiation Precipitate_Water Precipitate with Water Microwave_Irradiation->Precipitate_Water Filter_Wash Filter and Wash Precipitate_Water->Filter_Wash Purify_Column Purify by Column Chromatography Filter_Wash->Purify_Column Lapazine_product Pure this compound Purify_Column->Lapazine_product

An In-depth Technical Guide to Lapazine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapazine is a synthetic phenazine derivative that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly as an antitubercular agent.[1] Derived from lapachol, a natural product, this compound's unique chemical structure and biological activity make it a compelling subject for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on presenting data in a clear and accessible format for researchers.

Chemical Structure and Identification

This compound is systematically named 5,5-dimethyl-6-oxa-15,22-diazapentacyclo[12.8.0.0²,⁷.0⁸,¹³.0¹⁶,²¹]docosa-1(22),2(7),8,10,12,14,16,18,20-nonaene. Its chemical structure is characterized by a pentacyclic system containing a phenazine core.

Chemical Structure of this compound

Caption: 2D chemical structure of this compound.

Table 1: Chemical Identifiers of this compound

IdentifierValue
Molecular Formula C₂₁H₁₈N₂O[1]
Molecular Weight 314.4 g/mol [1]
IUPAC Name 5,5-dimethyl-6-oxa-15,22-diazapentacyclo[12.8.0.0²,⁷.0⁸,¹³.0¹⁶,²¹]docosa-1(22),2(7),8,10,12,14,16,18,20-nonaene[1]
Canonical SMILES CC1(CCC2=C(O1)C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)C[1]
InChI InChI=1S/C21H18N2O/c1-21(2)12-11-15-19-18(22-16-9-5-6-10-17(16)23-19)13-7-3-4-8-14(13)20(15)24-21/h3-10H,11-12H2,1-2H3[1]
InChI Key FZDDZFZNAODGER-UHFFFAOYSA-N[1]
CAS Number 101476-85-9
ChEMBL ID CHEMBL14910[2]
PubChem CID 11404249[2]

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent. While experimentally determined data for some properties of this compound are limited in the publicly available literature, computational predictions provide valuable insights.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
XLogP3 4.9PubChem (Computed)[2]
Topological Polar Surface Area 35 ŲPubChem (Computed)[2]
Hydrogen Bond Donor Count 0PubChem (Computed)[2]
Hydrogen Bond Acceptor Count 3PubChem (Computed)[2]
Rotatable Bond Count 0PubChem (Computed)[2]
Heavy Atom Count 24PubChem (Computed)[2]
Solubility Low in aqueous environments[1]Smolecule[1]
Melting Point Not reported
Boiling Point Not reported
pKa Not reported

Experimental Protocols

Synthesis of this compound from Lapachol

This compound is synthesized from lapachol, a naturally occurring naphthoquinone. The following is a generalized protocol based on available literature.

synthesis_workflow start Start: Lapachol step1 Reaction with o-phenylenediamine start->step1 step2 Oxidation step1->step2 step3 Purification step2->step3 end End: this compound step3->end

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Reaction: Lapachol is reacted with o-phenylenediamine in a suitable solvent, such as ethanol or acetic acid. This reaction typically requires heating under reflux for several hours.

  • Oxidation: The intermediate product is then oxidized to form the phenazine ring system of this compound. This can be achieved using various oxidizing agents, such as air, nitrobenzene, or potassium dichromate.

  • Purification: The crude this compound is purified using standard techniques such as recrystallization or column chromatography to yield the final product.

Characterization of this compound

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

  • Gas Chromatography-Flame Ionization Detector (GC-FID): To determine the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (314.4 g/mol ).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure of this compound by identifying the different types of protons and carbons and their connectivity.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties of the compound.

Biological Activity and Mechanism of Action

This compound exhibits significant in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains.

Table 3: In Vitro Antitubercular Activity of this compound

M. tuberculosis StrainMinimum Inhibitory Concentration (MIC)
H37Rv3.00 µg/mL
Rifampicin-resistant strain1.56 µg/mL

The precise mechanism of action of this compound against M. tuberculosis has not been fully elucidated. However, based on the known activities of other phenazine compounds, a plausible mechanism involves the disruption of the bacterial electron transport chain and the generation of reactive oxygen species (ROS).

Proposed Signaling Pathway for this compound's Antitubercular Activity

The following diagram illustrates a hypothetical signaling pathway for the action of this compound in Mycobacterium tuberculosis. This proposed pathway is based on the general understanding of phenazine derivatives' mechanisms and requires further experimental validation.

lapazine_moa This compound This compound ETC Electron Transport Chain (ETC) This compound->ETC Inhibition ROS Reactive Oxygen Species (ROS) Generation ETC->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Protein_Damage Protein Damage OxidativeStress->Protein_Damage Lipid_Peroxidation Lipid Peroxidation OxidativeStress->Lipid_Peroxidation Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death Lipid_Peroxidation->Cell_Death

Caption: Proposed mechanism of action of this compound against M. tuberculosis.

This proposed mechanism suggests that this compound may interfere with the electron transport chain of M. tuberculosis, leading to a cascade of events including the production of ROS, subsequent oxidative stress, damage to essential cellular components, and ultimately, bacterial cell death.

Conclusion

This compound is a promising synthetic compound with demonstrated potent activity against Mycobacterium tuberculosis. Its unique chemical structure offers a scaffold for the development of new antitubercular drugs. Further research is warranted to fully elucidate its mechanism of action, establish a comprehensive safety and efficacy profile, and explore its potential against other pathogens. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery.

References

Lapazine: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapazine, a synthetic phenazine derivative of β-lapachone, has emerged as a compound of interest with potential therapeutic applications, primarily in the realm of infectious diseases. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, focusing on its synthesis, formulation, and biological activity. While research is ongoing, this document consolidates the available quantitative data, experimental methodologies, and proposed mechanisms of action to serve as a valuable resource for the scientific community. The primary focus of current research is on its potent activity against Mycobacterium tuberculosis, including drug-resistant strains. This guide will also touch upon the potential, yet largely unexplored, antitumor properties of this compound, drawing parallels with its parent compound, β-lapachone.

Chemical and Physical Properties

This compound is a yellow solid with the molecular formula C₂₁H₁₈N₂O and a molecular weight of 314.4 g/mol . [1]Its phenazine structure is central to its chemical reactivity, particularly its ability to participate in redox reactions. [1]However, a significant challenge in its development is its low solubility in aqueous solutions, which has prompted research into novel formulation strategies to enhance its bioavailability. [1]

Potential Therapeutic Applications

Antitubercular Activity

The most well-documented therapeutic potential of this compound lies in its activity against Mycobacterium tuberculosis. In vitro studies have demonstrated its efficacy against both the standard H37Rv strain and a rifampicin-resistant strain.

Data Presentation: In Vitro Antitubercular Activity of this compound

StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Mycobacterium tuberculosis H37Rv3.00[1][2][3]
Rifampicin-Resistant M. tuberculosis1.56[1][2][3]
Antitumor Potential

While direct evidence for the antitumor activity of this compound is limited in the current literature, its structural relationship to β-lapachone suggests it may possess similar properties. β-lapachone is known to exhibit cytotoxicity against a variety of cancer cell lines, and this activity is often dependent on the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1). Further research is required to determine if this compound shares this mechanism and to what extent it is effective against cancer cells.

Experimental Protocols

Synthesis of this compound

This compound is synthesized from lapachol, a natural product extracted from the heartwood of trees of the Tabebuia species. The synthesis is a multi-step process.

Experimental Workflow: Synthesis of this compound

G cluster_extraction Extraction cluster_synthesis Synthesis cluster_purification Purification and Characterization lapachol_extraction Extraction of Lapachol from Tabebuia sp. heartwood using 10% sodium carbonate neutralization Neutralization with concentrated hydrochloric acid lapachol_extraction->neutralization lapachone_conversion Conversion of Lapachol to β-lapachone neutralization->lapachone_conversion lapazine_synthesis Reaction of β-lapachone with o-phenylenediamine lapachone_conversion->lapazine_synthesis filtration Filtration and drying to yield solid this compound lapazine_synthesis->filtration purity_analysis Purity determination by Gas Chromatography-Flame Ionization Detector (GC-FID) filtration->purity_analysis structure_elucidation Structural elucidation by Mass Spectroscopy and 1H NMR purity_analysis->structure_elucidation G cluster_phases Phase Preparation cluster_emulsification Emulsification and Solvent Evaporation cluster_characterization Nanoparticle Characterization organic_phase Organic Phase: this compound and Polymer (PLGA or PCL) dissolved in acetone emulsification Addition of organic phase to aqueous phase under magnetic stirring organic_phase->emulsification aqueous_phase Aqueous Phase: Poloxamer 188 dissolved in water aqueous_phase->emulsification evaporation Evaporation of acetone to form nanoparticle suspension emulsification->evaporation size_zeta Measurement of mean diameter, polydispersity index, and zeta potential evaporation->size_zeta drug_loading Determination of drug loading size_zeta->drug_loading G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects This compound This compound NQO1 NQO1 This compound->NQO1 NAD NAD(P)+ NQO1->NAD Semiquinone Semiquinone Radical NQO1->Semiquinone NADH NAD(P)H NADH->NQO1 Semiquinone->this compound Superoxide O₂⁻ (Superoxide) Semiquinone->Superoxide O2 O₂ O2->Semiquinone H2O2 H₂O₂ (Hydrogen Peroxide) Superoxide->H2O2 Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

References

β-Lapachone: A Technical Whitepaper on its Potential as a NQO1-Targeted Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

β-lapachone (3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione) is a naturally occurring ortho-naphthoquinone isolated from the bark of the Lapacho tree (Tabebuia avellanedae).[1][2] It has emerged as a promising anticancer agent due to its unique mechanism of action, which is critically dependent on the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1).[3] NQO1 is a flavoenzyme that is significantly overexpressed in a wide variety of solid tumors—including non-small cell lung (NSCLC), pancreatic, breast, and prostate cancers—compared to corresponding normal tissues.[4][5] This differential expression provides a therapeutic window for tumor-selective cytotoxicity. β-lapachone undergoes NQO1-mediated bioactivation, initiating a futile redox cycle that generates massive oxidative stress, leading to a unique form of programmed cell death.[3][4] This document provides a comprehensive technical overview of β-lapachone, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining experimental protocols, and visualizing its core pathways and therapeutic logic.

Core Mechanism of Action: NQO1-Dependent Futile Redox Cycling

The primary anticancer mechanism of β-lapachone is its bioactivation by NQO1, a two-electron reductase.[6][7] This process initiates a futile cycle that selectively targets and kills cancer cells with elevated NQO1 levels.[3][4]

  • Reduction by NQO1: In NQO1-expressing (NQO1+) cancer cells, β-lapachone is rapidly reduced by two electrons to an unstable hydroquinone form, consuming two molecules of NAD(P)H in the process.[3][8]

  • Auto-oxidation and ROS Generation: The hydroquinone is highly unstable and spontaneously auto-oxidizes back to the parent β-lapachone.[6][8] This reaction releases the two electrons to molecular oxygen, generating significant amounts of reactive oxygen species (ROS), primarily superoxide (O₂⁻) and subsequently hydrogen peroxide (H₂O₂).[4][5]

  • Futile Cycling: The regenerated β-lapachone is then available for another round of reduction by NQO1. This futile cycle repeats, consuming vast quantities of NAD(P)H (up to 120 moles of NAD(P)H per mole of drug) and continuously producing ROS.[5][9]

  • DNA Damage and PARP-1 Hyperactivation: The massive burst of ROS induces extensive DNA base damage and single-strand breaks (SSBs).[4][10] This extensive DNA damage triggers the hyperactivation of Poly(ADP-ribose) polymerase-1 (PARP-1), a key DNA repair enzyme.[4][10]

  • Metabolic Catastrophe (NAD⁺/ATP Depletion): PARP-1 hyperactivation consumes large amounts of its substrate, NAD⁺, leading to a catastrophic depletion of cellular NAD⁺ and subsequently ATP pools.[4][5]

  • Programmed Necrosis: The severe energy crisis and cellular dysfunction culminate in a unique, caspase-independent form of programmed cell death, often referred to as "NAD⁺-keresis" or programmed necrosis.[9] This cell death is characterized by µ-calpain activation and is independent of p53 status, making it effective against cancers with common resistance mechanisms.[3][4][7]

Normal cells are largely spared due to their significantly lower NQO1 expression and higher levels of catalase, which efficiently neutralizes the generated H₂O₂.[5][8]

G cluster_cell NQO1+ Cancer Cell BLP β-Lapachone NQO1 NQO1 BLP->NQO1 Bioactivation HQ Hydroquinone (Unstable) HQ->BLP Auto-oxidation (Futile Cycle) ROS ROS Burst (O₂⁻, H₂O₂) HQ->ROS NQO1->HQ Reduction NADP NAD(P)⁺ NQO1->NADP NADPH NAD(P)H NADPH->NQO1 O2 O₂ O2->ROS DNA_damage Extensive DNA Damage (SSBs, DSBs) ROS->DNA_damage PARP PARP-1 Hyperactivation DNA_damage->PARP NAD_dep NAD⁺ Depletion PARP->NAD_dep Consumes NAD⁺ ATP_dep ATP Depletion NAD_dep->ATP_dep Death Programmed Necrosis (Cell Death) ATP_dep->Death

Caption: NQO1-mediated futile redox cycling of β-lapachone.

Quantitative Data Summary

The anticancer activity of β-lapachone has been quantified in numerous preclinical models. The data highlights its potent cytotoxicity against NQO1-positive cancer cells and its efficacy in vivo.

Table 1: In Vitro Cytotoxicity of β-Lapachone and Derivatives
Cell LineCancer TypeNQO1 StatusCompoundIC₅₀ (µM)Citation(s)
A549Non-Small Cell LungNQO1+β-lapachone~4[4]
H596Non-Small Cell LungNQO1-β-lapachone>40[4]
MiaPaCa2PancreaticNQO1+β-lapachone≥4 (for lethality)[5]
DU-145ProstateNQO1+β-lapachone1-10[11][12]
PC-3ProstateNQO1+β-lapachone1-10[11][12]
LNCaPProstateNQO1-β-lapachoneHigher conc. needed[11]
MCF-7BreastNQO1+β-lapachone0.12 - 3.38[13]
HeLaCervical AdenocarcinomaNQO1+β-lapachone8.87 (48h)[13]
HeLaCervical AdenocarcinomaNQO1+BV3 (derivative)2.81[13]
HeLaCervical AdenocarcinomaNQO1+BV5 (derivative)15.53[13]
HL-60Promyelocytic LeukemiaNQO1-BV3 (derivative)<10[14]
K562Chronic Myeloid LeukemiaNQO1+BV3 (derivative)<10[14]
Table 2: In Vivo Efficacy of β-Lapachone
Tumor ModelCancer TypeDosing (β-lapachone)Key OutcomeCitation(s)
MiaPaCa2 XenograftPancreatic20-30 mg/kg (HPβCD-β-lap)High number of cures in mice[15]
MiaPaCa2 XenograftPancreatic5 mg/kg + Ionizing Radiation100% cures at 300 days[15]
Various Tumor LinesMultipleNot specifiedSynergistic lethality with Taxol[2][7]
Human Cancer XenograftsMultipleNot specifiedPotent antitumor activity reported[16]
Table 3: Pharmacokinetic (PK) Parameters of β-Lapachone and Derivatives
SpeciesCompoundDose & RouteKey PK Parameter(s)Citation(s)
Ratβ-lapachone40 mg/kg (Oral)Oral Bioavailability: 15.5%[17][18]
Ratβ-lapachone1.5 mg/kg (IV)Subject to first-pass metabolism[17][18]
HumanMB12066 (derivative)30-200 mg (Single, Oral)Tmax: 4.0 hours (median)[19]
HumanMB12066 (derivative)30-200 mg (Single, Oral)T½: 10.4–24.6 hours (mean)[19]
HumanARQ 761 (prodrug)195-1000 mg/m² (IV)Phase I/Ib clinical trial conducted[20][21]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are generalized protocols for key experiments used to characterize the anticancer activity of β-lapachone.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity and serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Drug Treatment: Treat cells with serial dilutions of β-lapachone (e.g., 0.1 to 50 µM) for a specified duration (e.g., 2-hour pulse followed by recovery, or continuous 24-72 hour exposure).[22] Include a vehicle control (DMSO) and a positive control. To confirm NQO1-dependence, a parallel set of wells can be co-treated with an NQO1 inhibitor like dicoumarol (40-50 µM).[3][4]

    • MTT Incubation: After treatment, remove the drug-containing medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL). Incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a sample, such as NQO1, PARP-1, and markers of apoptosis.

  • Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies followed by enzyme-linked secondary antibodies for detection.

  • Methodology:

    • Cell Lysis: Treat cells with β-lapachone for the desired time. Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-NQO1, anti-PAR, anti-cleaved caspase-3) overnight at 4°C.

    • Washing & Secondary Antibody: Wash the membrane to remove unbound primary antibody. Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

In Vivo Xenograft Tumor Study

This protocol assesses the antitumor efficacy of β-lapachone in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

  • Methodology:

    • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million MiaPaCa2 cells) into the flank of each mouse.

    • Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

    • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, β-lapachone, β-lapachone + chemotherapy).[15] Administer the drug via a clinically relevant route (e.g., intravenous, oral gavage) according to a predetermined schedule (e.g., daily, weekly).[15] β-lapachone formulations like HPβCD-β-lap may be used to improve solubility and delivery.[15]

    • Monitoring: Measure tumor volume (e.g., using calipers) and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.

    • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a set duration. Euthanize mice and excise tumors for further analysis (e.g., histology, Western blot).

    • Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine efficacy (e.g., Tumor Growth Inhibition %).

G cluster_workflow Experimental Workflow: In Vitro Characterization cluster_assays Downstream Assays cluster_endpoints Endpoints start Cancer Cell Culture (e.g., NQO1+/NQO1- lines) treatment Treat with β-Lapachone (± NQO1 Inhibitor) start->treatment viability Cell Viability (MTT Assay) treatment->viability protein Protein Analysis (Western Blot) treatment->protein dna DNA Damage (Comet Assay) treatment->dna death Cell Death Mechanism (Flow Cytometry) treatment->death ic50 Determine IC₅₀ viability->ic50 parp Assess PARP-1 Hyperactivation protein->parp ssb Quantify DNA Strand Breaks dna->ssb apoptosis Apoptosis vs. Necrosis Analysis death->apoptosis

Caption: Workflow for in vitro analysis of β-lapachone.

Therapeutic Strategy and Clinical Development

The therapeutic potential of β-lapachone lies in its ability to exploit a common biochemical alteration in cancer cells—NQO1 overexpression—to achieve tumor-selective killing.

The NQO1 Therapeutic Window

The rationale for NQO1-targeted therapy is based on the differential expression of NQO1 and catalase between tumor and normal tissues.

  • Tumor Tissue: High NQO1 levels lead to rapid bioactivation of β-lapachone and massive ROS production. Low catalase levels prevent efficient neutralization of this ROS, resulting in cell death.[5]

  • Normal Tissue: Very low NQO1 levels result in minimal drug bioactivation. High catalase levels effectively detoxify any small amount of ROS that may be produced, thus protecting the tissue.[5]

This differential creates a large therapeutic window, allowing for a potent anticancer effect while minimizing toxicity to healthy tissues.[15]

G cluster_tumor Tumor Cell cluster_normal Normal Cell HighNQO1 High NQO1 ROS1 High ROS HighNQO1->ROS1 LowCat Low Catalase BLap1 β-Lapachone BLap1->HighNQO1 Activation ROS1->LowCat Death Cell Death ROS1->Death Overwhelms Defenses TherapeuticWindow Therapeutic Window LowNQO1 Low NQO1 ROS2 Low ROS LowNQO1->ROS2 HighCat High Catalase Survival Cell Survival HighCat->Survival BLap2 β-Lapachone BLap2->LowNQO1 No/Low Activation ROS2->HighCat Neutralization

Caption: The therapeutic window of NQO1-targeted therapy.

Combination Therapies

β-lapachone has demonstrated strong synergistic effects when combined with other anticancer modalities.

  • With Chemotherapy: It shows remarkable synergy with taxanes (e.g., paclitaxel) and gemcitabine.[7][9][20] Co-encapsulation of β-lapachone and paclitaxel in polymeric micelles has been shown to improve drug loading, stability, and synergistic cytotoxicity.[9][23]

  • With Radiotherapy: β-lapachone acts as a potent radiosensitizer.[4] It inhibits the repair of radiation-induced DNA damage, thereby enhancing the lethal effects of X-rays.[24][25][26] This effect is linked to its ability to inhibit potentially lethal damage repair (PLDR).[24][25]

Clinical Development and Challenges

The clinical development of β-lapachone has been pursued, primarily with a prodrug formulation named ARQ 761.

  • Clinical Trials: ARQ 761 has been evaluated in Phase I/Ib clinical trials for advanced solid tumors and in combination with chemotherapy for metastatic pancreatic cancer.[15][20][21]

  • Challenges: The clinical application of β-lapachone is hindered by several factors:

    • Poor Water Solubility: Limits formulation and bioavailability.[9][27]

    • Short Half-Life: Requires frequent administration or advanced formulations.[9]

    • Toxicity: At high doses, non-specific ROS generation can lead to toxicities like methemoglobinemia.[27] Preclinical studies in rats have also noted potential hematotoxicity and splenotoxicity with repeated high doses.[28]

  • Solutions: To overcome these limitations, research is focused on developing novel drug delivery systems (e.g., micelles, nanoparticles) and synthesizing derivatives or prodrugs (like ARQ 761) with improved pharmacokinetic profiles and selectivity.[3][9][14]

Conclusion and Future Directions

β-lapachone represents a highly promising, mechanism-driven anticancer agent. Its unique reliance on NQO1 for bioactivation provides a clear strategy for targeting a wide range of solid tumors while sparing normal tissue. The induction of a non-classical, caspase-independent cell death pathway offers a potential solution to overcome resistance to conventional apoptotic agents.

Future research should continue to focus on:

  • Biomarker Development: Refining methods to accurately screen patients for NQO1 expression levels to ensure optimal patient selection.

  • Advanced Formulations: Optimizing drug delivery systems to enhance bioavailability, improve tumor targeting, and minimize off-target toxicity.

  • Rational Combination Therapies: Further exploring synergistic combinations with other targeted agents, immunotherapies, and DNA repair inhibitors to maximize therapeutic efficacy.

The continued investigation and clinical evaluation of β-lapachone and its next-generation analogs hold significant potential to introduce a novel class of targeted therapy into the oncologist's arsenal.

References

In Vitro Profile of Lapazine: A Technical Overview of Preliminary Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapazine, a synthetic phenazine derivative of lapachol, has emerged as a compound of interest in preliminary in vitro studies, primarily for its notable antitubercular activity. This technical guide provides a comprehensive summary of the foundational in vitro research on this compound, detailing its synthesis, biological activity, and the experimental protocols used for its initial characterization. The information presented herein is intended to serve as a core resource for researchers and professionals in the field of drug development.

Core Data Summary

The primary in vitro activity of this compound identified in preliminary studies is its efficacy against Mycobacterium tuberculosis. The quantitative data from these initial assessments are summarized below.

Parameter Test Organism Result Assay Method
Minimum Inhibitory Concentration (MIC)Mycobacterium tuberculosis H37Rv3.00 µg/mLMicroplate Alamar Blue Assay (MABA)
Minimum Inhibitory Concentration (MIC)Rifampicin-Resistant Mycobacterium tuberculosis1.56 µg/mLMicroplate Alamar Blue Assay (MABA)

Experimental Protocols

Synthesis of this compound from Lapachol

This compound is synthesized from lapachol, a natural product. The synthesis is a critical first step for any in vitro evaluation.

Diagrammatic Representation of this compound Synthesis Workflow

G cluster_synthesis This compound Synthesis Lapachol Lapachol (Starting Material) Reaction Reaction with o-phenylenediamine Lapachol->Reaction Purification Purification Reaction->Purification This compound This compound (Final Product) Purification->this compound

A simplified workflow for the synthesis of this compound.

Methodology:

The synthesis of this compound involves the reaction of lapachol with o-phenylenediamine. While specific reaction conditions such as solvents, temperature, and catalysts may vary, a general procedure involves the condensation of these two precursors, followed by purification steps, typically including chromatography, to isolate the final this compound product.

In Vitro Antitubercular Activity Assessment: Microplate Alamar Blue Assay (MABA)

The antimycobacterial activity of this compound was determined using the Microplate Alamar Blue Assay (MABA). This colorimetric assay assesses the metabolic activity of bacteria.

Experimental Workflow for MABA

G cluster_maba Microplate Alamar Blue Assay (MABA) Workflow prep Prepare serial dilutions of this compound in a 96-well plate inoculate Inoculate wells with M. tuberculosis suspension prep->inoculate incubate Incubate plates inoculate->incubate add_dye Add Alamar Blue reagent incubate->add_dye reincubate Re-incubate plates add_dye->reincubate read Read results visually (Blue = Inhibition, Pink = Growth) reincubate->read

Workflow for determining the MIC of this compound using MABA.

Detailed Protocol:

  • Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Middlebrook 7H9 broth in a 96-well microplate to achieve a range of final concentrations to be tested.

  • Inoculum Preparation: A suspension of the Mycobacterium tuberculosis strain (e.g., H37Rv or a resistant strain) is prepared and its density adjusted to a McFarland standard.

  • Inoculation: The prepared bacterial suspension is added to each well of the microplate containing the this compound dilutions. Control wells containing bacteria without the drug and wells with media alone are also included.

  • Incubation: The plates are sealed and incubated under appropriate conditions (e.g., 37°C) for a specified period (typically 5-7 days).

  • Addition of Alamar Blue: After the initial incubation, a solution of Alamar Blue reagent is added to each well.

  • Re-incubation: The plates are re-incubated for a shorter period (e.g., 24 hours) to allow for the color change to develop.

  • Result Interpretation: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that prevents the color change of Alamar Blue from blue (indicating no metabolic activity/inhibition) to pink (indicating metabolic activity/growth).

Mechanism of Action: A Proposed Model Based on Phenazine Chemistry

While specific signaling pathways for this compound have not been fully elucidated in preliminary studies, the mechanism of action for the broader class of phenazine compounds is thought to involve the induction of oxidative stress through redox cycling.

Proposed Redox Cycling Mechanism of this compound

G cluster_mechanism Proposed Mechanism of Action Lapazine_ox This compound (Oxidized) Lapazine_red This compound (Reduced) Lapazine_ox->Lapazine_red Reduction Lapazine_red->Lapazine_ox Oxidation NADH NADH NAD NAD+ O2 O₂ O2_radical O₂⁻ (Superoxide) O2->O2_radical ROS Reactive Oxygen Species (ROS) O2_radical->ROS Damage Cellular Damage (DNA, proteins, lipids) ROS->Damage

Proposed redox cycling of this compound leading to oxidative stress.

This proposed mechanism suggests that this compound, in its oxidized state, can accept electrons from intracellular reducing equivalents like NADH, becoming reduced. The reduced form of this compound can then donate these electrons to molecular oxygen, generating superoxide radicals (O₂⁻) and regenerating the oxidized form of this compound to continue the cycle. This futile redox cycling leads to an accumulation of reactive oxygen species (ROS), which can cause damage to essential cellular components such as DNA, proteins, and lipids, ultimately leading to bacterial cell death.

Future Directions

The preliminary in vitro data for this compound are promising, particularly its activity against a rifampicin-resistant strain of M. tuberculosis. However, further in-depth studies are required to fully characterize its potential as a therapeutic agent. Future research should focus on:

  • Expanded In Vitro Efficacy Studies: Testing this compound against a broader panel of drug-susceptible and drug-resistant clinical isolates of M. tuberculosis.

  • Cytotoxicity and Selectivity Profiling: Determining the in vitro cytotoxicity of this compound against various mammalian cell lines to establish its therapeutic index.

  • Elucidation of Specific Signaling Pathways: Investigating the precise molecular targets and signaling pathways affected by this compound in both bacterial and mammalian cells to gain a deeper understanding of its mechanism of action and potential off-target effects.

  • Formulation and Delivery: Further development and characterization of nanoparticle-based delivery systems to improve the solubility and bioavailability of this compound.

This technical guide provides a foundational understanding of the preliminary in vitro studies of this compound. As more research becomes available, a more detailed picture of its therapeutic potential will emerge.

The Pharmacology of Lapazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapazine is a synthetic phenazine derivative of the natural product lapachol, which is isolated from trees of the Bignoniaceae family.[1] It has emerged as a compound of interest primarily for its potent antitubercular activity, demonstrating efficacy against both sensitive and drug-resistant strains of Mycobacterium tuberculosis.[2] Furthermore, preliminary investigations suggest potential antitumor properties, positioning this compound as a scaffold for dual-action therapeutic development.[1] This guide provides a comprehensive overview of the current understanding of this compound's pharmacology, including its proposed mechanisms of action, available preclinical data, and detailed experimental protocols relevant to its study. Due to its early stage of development, in vivo pharmacokinetic and comprehensive toxicology data for this compound are not yet available in the public domain. This document therefore also outlines the general approaches and methodologies that would be employed for such investigations.

Physicochemical Properties

This compound is characterized by its core phenazine structure, derived from the modification of β-lapachone.[2] A significant challenge in its pharmaceutical development is its low solubility in aqueous environments, which has prompted research into advanced formulation strategies, such as nanoencapsulation, to enhance bioavailability and cellular uptake.[1]

PropertyValueReference
Molecular Formula C₂₁H₁₈N₂O[1][3]
Molecular Weight 314.4 g/mol [1][3]
Chemical Class Phenazine Derivative[1][2]
Solubility Low in aqueous environments[1]

Pharmacodynamics: Mechanism of Action

The biological activity of this compound is attributed to the redox-active nature of its phenazine core, which allows it to participate in electron transfer reactions and generate reactive oxygen species (ROS).[1] The specific mechanisms differ based on the therapeutic target.

Antitubercular Activity

This compound exhibits significant antimicrobial activity against Mycobacterium tuberculosis.[1][2] While the precise molecular target in mycobacteria has not been fully elucidated, the mechanism is believed to be consistent with that of other quinone-based antimicrobial agents. This involves the generation of oxidative stress through redox cycling. The this compound molecule is likely reduced by bacterial reductases to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide anions. This futile cycle leads to a buildup of ROS, overwhelming the bacterium's antioxidant defenses and causing damage to DNA, proteins, and lipids, ultimately leading to cell death.

Antitumor Activity (Proposed)

The potential antitumor activity of this compound is hypothesized to be analogous to that of its structural relative, β-lapachone, which is a well-studied NQO1-bioactivatable drug. NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme that is frequently overexpressed in various solid tumors compared to healthy tissues.

The proposed mechanism involves a futile redox cycle catalyzed by NQO1.

  • Reduction: In NQO1-expressing cancer cells, this compound undergoes a two-electron reduction to an unstable hydroquinone form.

  • Re-oxidation: This hydroquinone rapidly and spontaneously re-oxidizes back to the parent this compound molecule, transferring electrons to molecular oxygen.

  • ROS Generation: This cycle generates a massive burst of superoxide (O₂⁻) and subsequently hydrogen peroxide (H₂O₂).

  • DNA Damage & PARP1 Hyperactivation: The excessive ROS leads to extensive DNA base damage and single-strand breaks. This, in turn, hyperactivates the DNA repair enzyme Poly(ADP-ribose) polymerase 1 (PARP1).

  • NAD+/ATP Depletion & Cell Death: The hyperactivation of PARP1 consumes cellular NAD+ pools, leading to a catastrophic depletion of ATP and a unique form of programmed necrosis in the cancer cells.

This NQO1-dependent mechanism provides a theoretical basis for tumor-selective cytotoxicity.

G cluster_cell NQO1+ Cancer Cell Lapazine_in This compound NQO1 NQO1 (High Expression) Lapazine_in->NQO1 Substrate Hydroquinone This compound (Hydroquinone) NQO1->Hydroquinone 2e⁻ Reduction NAD NAD(P)+ NQO1->NAD Hydroquinone->Lapazine_in Spontaneous Re-oxidation ROS Superoxide (O₂⁻) Hydrogen Peroxide (H₂O₂) Hydroquinone->ROS e⁻ Transfer O2 O₂ O2->ROS DNA_damage Massive DNA Damage ROS->DNA_damage PARP1 PARP1 Hyperactivation DNA_damage->PARP1 NAD_depletion NAD+ Depletion PARP1->NAD_depletion Consumes NAD+ ATP_depletion ATP Depletion NAD_depletion->ATP_depletion Necrosis Programmed Necrosis ATP_depletion->Necrosis NADH NAD(P)H NADH->NQO1 Electron Donor

Caption: Proposed mechanism of NQO1-mediated antitumor activity of this compound.

Preclinical Data

In Vitro Antitubercular Efficacy

The primary quantitative data available for this compound pertains to its in vitro activity against Mycobacterium tuberculosis.

StrainMIC (µg/mL)Reference
M. tuberculosis H37Rv3.00[2]
Rifampicin-Resistant M. tuberculosis1.56[2]

These results indicate that this compound is potent against both the standard laboratory strain and a clinically relevant drug-resistant strain.

Pharmacokinetics (ADME)

Specific pharmacokinetic parameters for this compound, such as absorption, distribution, metabolism, and excretion (ADME), have not been reported in the available literature. The study of pharmacokinetics is essential to understand a drug's concentration-time profile in the body and to design appropriate dosing regimens.

General Considerations for a Phenazine Derivative:

  • Absorption: Due to its low aqueous solubility, oral absorption of this compound is expected to be limited.[1] Formulation strategies, such as the use of lipid-based carriers or nanoparticles, are being explored to enhance its bioavailability.[1]

  • Distribution: The distribution profile is unknown. Lipophilic compounds often distribute into tissues, which would be determined by measuring drug concentrations in various organs in preclinical models.

  • Metabolism: The metabolism of phenazines can be complex. This compound's phenazine core may undergo redox cycling as part of its mechanism and metabolism.[1] Hepatic enzymes, such as cytochrome P450s, are likely involved in its biotransformation.

  • Excretion: The routes of excretion (renal, biliary) have not been determined.

Toxicology

No preclinical toxicology data for this compound has been published. A comprehensive toxicological evaluation in two species (one rodent, one non-rodent) would be required to establish a safety profile before any clinical investigation. This would include single-dose acute toxicity studies and repeated-dose studies to identify potential target organs of toxicity.

Experimental Protocols

Synthesis of this compound from Lapachol

This protocol is a representative method for the synthesis of phenazine derivatives from lapachol.

  • Oxidation: Lapachol is first oxidized to form β-lapachone. This step typically involves reacting lapachol with an oxidizing agent in an appropriate solvent.

  • Condensation/Cyclization: The resulting β-lapachone is then reacted with a substituted o-phenylenediamine in a solvent such as acetic acid.

  • Reaction: The mixture is heated under reflux for several hours to facilitate the condensation and cyclization reaction that forms the phenazine ring system.

  • Purification: Upon cooling, the crude this compound product precipitates. It is then collected by filtration and purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product.

  • Characterization: The purity and structure of the synthesized this compound are confirmed using techniques such as Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

G Lapachol Lapachol Oxidation Oxidation Lapachol->Oxidation BetaLapachone β-lapachone Oxidation->BetaLapachone Condensation Condensation/ Cyclization BetaLapachone->Condensation Crudethis compound Crude this compound Condensation->Crudethis compound Purification Purification (Recrystallization) Crudethis compound->Purification This compound Pure this compound Purification->this compound Characterization Characterization (GC, MS, NMR) This compound->Characterization

Caption: General workflow for the synthesis and characterization of this compound.

Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol describes a standard broth microdilution method for determining the MIC of an antimicrobial agent against M. tuberculosis.

  • Inoculum Preparation: A suspension of the M. tuberculosis strain (e.g., H37Rv) is prepared from a fresh culture grown on solid medium (e.g., Middlebrook 7H10/7H11 agar). The bacterial suspension is adjusted in a suitable buffer or broth (e.g., Middlebrook 7H9 broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 1-5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of this compound are then prepared in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculation: Each well containing the diluted this compound is inoculated with the prepared bacterial suspension. A drug-free well is included as a positive growth control, and an un-inoculated well is included as a negative control for sterility.

  • Incubation: The plate is sealed and incubated at 37°C in a standard or BACTEC incubator.

  • MIC Determination: The plate is read after a defined incubation period (typically 7-21 days). The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth.

G start Prepare M. tuberculosis Inoculum (0.5 McFarland) dilute_drug Prepare serial dilutions of this compound in 96-well plate start->dilute_drug inoculate Inoculate wells with bacterial suspension dilute_drug->inoculate controls Include Growth & Sterility Controls inoculate->controls incubate Seal plate and incubate at 37°C controls->incubate read Read for visible growth after 7-21 days incubate->read end Determine MIC read->end

Caption: Workflow for the M. tuberculosis Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

This compound is a promising preclinical compound with demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains. Its proposed NQO1-dependent antitumor mechanism offers an intriguing avenue for cancer therapy research. However, the lack of in vivo data is a significant gap. Future research must focus on comprehensive ADME and toxicology studies to assess its drug-like properties and safety profile. Furthermore, formulation optimization will be critical to overcoming its solubility challenges. Elucidating the precise molecular targets for both its antitubercular and antitumor effects will be essential for its continued development and potential clinical translation.

References

The Dual Facets of Phenazines: From Microbial Origins to Synthetic Frontiers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenazines, a class of nitrogen-containing heterocyclic compounds, represent a fascinating area of study with significant implications for microbiology, medicine, and agriculture. These vibrant, redox-active molecules are not only produced by a diverse array of microorganisms, where they play crucial roles in signaling and warfare, but are also accessible through a variety of synthetic routes, opening avenues for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the natural sources of phenazines and the key methodologies for their synthesis, tailored for professionals in the scientific community.

Natural Sources of Phenazines: A Microbial Treasure Trove

Bacteria are the primary architects of natural phenazines, with over 100 distinct derivatives identified to date.[1] These compounds are synthesized through the shikimic acid pathway and are produced by a wide range of both Gram-negative and Gram-positive bacteria.[1] Prominent phenazine-producing genera include Pseudomonas, Streptomyces, Burkholderia, Nocardia, and Vibrio.[2]

Pseudomonas aeruginosa, an opportunistic human pathogen, is a well-known producer of the blue-green phenazine pyocyanin, a virulence factor implicated in various infections.[1] In contrast, Pseudomonas chlororaphis is recognized for its production of phenazine-1-carboxylic acid (PCA), 2-hydroxy-phenazine-1-carboxylic acid (2OHPCA), and 2-hydroxy-phenazine (2OHPZ), which exhibit broad-spectrum antifungal activity.[1] The genus Streptomyces, a prolific source of antibiotics, also contributes significantly to the diversity of known phenazines.[2][3]

Quantitative Production of Phenazines in Microorganisms

The yield of phenazines from microbial cultures can vary significantly depending on the species, strain, and fermentation conditions. Genetic engineering and optimization of culture media have been employed to enhance production for biotechnological applications. The following table summarizes representative quantitative data on phenazine production from various microbial sources.

MicroorganismPhenazine Compound(s)Production YieldReference
Pseudomonas chlororaphis H5△fleQ△relAPhenazine-1-carboxamide (PCN)9.62 g/L[3]
Engineered Pseudomonas sp. M18Phenazine-1-carboxylic acid (PCA)6.4 g/L[4]
Pseudomonas putida KT2440 (heterologous host)Phenazine-1-carboxylic acid (PCA)80 µg/mL[1][5]
Pseudomonas putida KT2440 (heterologous host)Pyocyanin (PYO)11 µg/mL[1][5]
Streptomyces anulatus 9663 (heterologous host)Endophenazine A279.43 mg/L[6]

Synthesis of Phenazines: Chemical Approaches to a Privileged Scaffold

The synthesis of phenazines and their derivatives is of great interest for structure-activity relationship studies and the development of new therapeutic agents. Several classical and modern synthetic methods have been established, offering access to a wide range of phenazine structures.

Classical Synthetic Routes

Wohl-Aue Reaction: This is a classic method for phenazine synthesis involving the condensation of an aromatic nitro compound with an aniline in the presence of a base.[7][8]

Ullmann Condensation: This copper-catalyzed reaction can be used to form the diarylamine intermediate, which can then be cyclized to form the phenazine core. The Jourdan-Ullmann reaction is a variation of this method.[9][10]

Modern Synthetic Methods

Reductive Cyclization: This approach involves the cyclization of appropriately substituted nitroaromatics, such as 2-nitro-N-phenylanilines, often catalyzed by transition metals like palladium. This method offers a more controlled and often higher-yielding route to phenazines compared to some classical methods.

Experimental Protocols

Extraction and Quantification of Phenazines from Bacterial Cultures

This protocol provides a general workflow for the extraction and analysis of phenazines from a liquid bacterial culture.

Materials:

  • Bacterial culture broth

  • Ethyl acetate

  • 6 M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Acidify 400 µL of the fermentation broth to pH 2.0 with 20 µL of 6 M hydrochloric acid.[3]

  • Extract the acidified broth with 3.6 mL of ethyl acetate by vigorous shaking for 5 minutes.[3]

  • Centrifuge the mixture at 8000 rpm for 2 minutes to separate the phases.[3]

  • Transfer 400 µL of the upper ethyl acetate layer to a new tube and evaporate to dryness in a fume hood.[3]

  • Dissolve the dried residue in 1 mL of HPLC-grade acetonitrile and filter through a 0.22 µm syringe filter.[3]

  • Analyze the sample by HPLC. A common method uses a C18 column with a gradient of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).[11][12] Detection is typically performed at 366 nm.[11]

Synthesis of Phenazine-1-Carboxylic Acid (PCA) via Jourdan-Ullmann Coupling and Reductive Cyclization

This two-step protocol describes the synthesis of PCA, a common and important phenazine.

Step 1: Jourdan-Ullmann Coupling [9]

  • To a flame-dried round-bottom flask, add 2-bromo-3-nitrobenzoic acid (1.0 eq), copper(I) chloride (0.1 eq), and a catalytic amount of copper powder (0.05 eq).

  • Purge the flask with an inert gas (e.g., argon).

  • Add the desired aniline (1.5 eq), N-ethylmorpholine (2.0 eq), and 2,3-butanediol.

  • Heat the reaction mixture to 70°C and stir for 17 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, work up the reaction and purify the 2-(arylamino)-3-nitrobenzoic acid intermediate by column chromatography.

Step 2: Reductive Ring Closure [9]

  • Dissolve the 2-(arylamino)-3-nitrobenzoic acid intermediate in an appropriate solvent (e.g., ethanol).

  • Add sodium borohydride in portions at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Acidify the reaction mixture to precipitate the phenazine-1-carboxylic acid product.

  • Filter, wash, and dry the product. Further purification can be achieved by recrystallization.

Signaling Pathways and Experimental Workflows

Phenazines are not merely static secondary metabolites; they are active participants in microbial communication and regulation. In P. aeruginosa, phenazines, particularly pyocyanin, are integral components of the quorum-sensing (QS) network, a cell-density-dependent regulatory system that controls the expression of virulence factors and biofilm formation.[1][13]

Quorum Sensing in Pseudomonas aeruginosa

The following diagram illustrates the hierarchical quorum-sensing network in P. aeruginosa and the role of phenazines.

Quorum_Sensing_Pseudomonas LasI LasI 3O-C12-HSL 3O-C12-HSL LasI->3O-C12-HSL synthesizes LasR LasR RhlR RhlR LasR->RhlR activates PqsR PqsR (MvfR) LasR->PqsR activates 3O-C12-HSL->LasR activates RhlI RhlI C4-HSL C4-HSL RhlI->C4-HSL synthesizes phz phz Operons (phz1, phz2) RhlR->phz activates Virulence Virulence Factors Biofilm Formation RhlR->Virulence activates C4-HSL->RhlR activates PqsR->phz activates PqsR->Virulence activates PQS PQS Phenazines Phenazines (e.g., Pyocyanin) phz->Phenazines produce Phenazines->Virulence contribute to

Caption: Quorum-sensing network in P. aeruginosa regulating phenazine production.

Experimental Workflow for Phenazine Analysis

The following diagram outlines a typical experimental workflow for the isolation, identification, and quantification of phenazines from a microbial culture.

Phenazine_Workflow Culture Bacterial Culture (e.g., Pseudomonas sp.) Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction Crude_Extract Crude Phenazine Extract Extraction->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Pure_Phenazine Purified Phenazine(s) Purification->Pure_Phenazine Analysis Structural & Quantitative Analysis Pure_Phenazine->Analysis HPLC HPLC-UV/Vis Analysis->HPLC MS Mass Spectrometry (MS) Analysis->MS NMR NMR Spectroscopy Analysis->NMR

Caption: Workflow for phenazine isolation and characterization.

Conclusion

The study of phenazines continues to be a vibrant and rewarding field of research. Their diverse biological activities, stemming from their redox properties and role in microbial signaling, make them attractive targets for drug discovery and development. A thorough understanding of both their natural production by microorganisms and the synthetic methodologies available for their creation is essential for harnessing their full potential. This guide provides a foundational resource for scientists and researchers to delve deeper into the fascinating world of phenazines.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Lapazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Lapazine, a synthetic phenazine derivative of interest for its potential therapeutic applications. The synthesis involves the condensation of β-lapachone with o-phenylenediamine, which can be efficiently achieved through microwave-assisted synthesis.

Chemical Properties of this compound
PropertyValue
Molecular FormulaC₂₁H₁₈N₂O
Molecular Weight314.4 g/mol
AppearanceYellow solid[1]

Experimental Protocols

Synthesis of this compound from β-Lapachone

This protocol details a microwave-assisted method for the synthesis of this compound from β-lapachone and o-phenylenediamine. This method offers high yields and significantly reduced reaction times compared to conventional heating.[2]

Materials:

  • β-lapachone

  • o-phenylenediamine

  • Water (deionized)

  • Silica gel for column chromatography

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

Equipment:

  • Microwave reactor

  • Reaction vessel suitable for microwave synthesis

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable microwave reactor vessel, combine β-lapachone and o-phenylenediamine.

  • Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation under the following conditions:

    • Temperature: 150°C

    • Pressure: 4.5 bar

    • Time: 15 minutes[2]

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Add water to the reaction mixture to precipitate the crude product.

  • Isolation: Collect the yellow precipitate by vacuum filtration and wash it three times with water.[2]

  • Purification: Purify the crude this compound by silica gel column chromatography using a mixture of hexane-ethyl acetate (95:5) as the eluent.[2]

  • Drying: After column chromatography, combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain this compound as a yellow solid.

Quantitative Data

The microwave-assisted synthesis of this compound from β-lapachone provides the following results:

ParameterValueAnalytical Method
Yield>85%[2]Gravimetric analysis after purification
Purity98.9%[1]Gas Chromatography-Flame Ionization Detector (GC-FID)

Visualizations

Logical Workflow for this compound Synthesis

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Lapazine_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product β-lapachone β-lapachone Microwave Synthesis Microwave Synthesis β-lapachone->Microwave Synthesis o-phenylenediamine o-phenylenediamine o-phenylenediamine->Microwave Synthesis Precipitation with Water Precipitation with Water Microwave Synthesis->Precipitation with Water Cooling Filtration Filtration Precipitation with Water->Filtration Column Chromatography Column Chromatography Filtration->Column Chromatography Crude Product Pure this compound Pure this compound Column Chromatography->Pure this compound

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Encapsulation of β-Lapachone in Poly-ε-Caprolactone (PCL) Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-lapachone, a naturally occurring quinone, has demonstrated significant potential as an anticancer agent. Its therapeutic efficacy is primarily attributed to its bioactivation by NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many solid tumors. This targeted activation leads to a cascade of events culminating in cancer-cell-specific death, minimizing damage to healthy tissues.[1][2][3][4][5] However, the clinical translation of β-lapachone is hampered by its poor water solubility.[3] Encapsulation of this hydrophobic drug into biodegradable polymeric nanoparticles, such as those made from poly-ε-caprolactone (PCL), presents a promising strategy to overcome this limitation. PCL is an FDA-approved biocompatible and biodegradable polyester that is widely used in drug delivery systems.[6][7] PCL nanoparticles can protect the encapsulated drug from degradation, control its release, and potentially enhance its bioavailability and therapeutic index.[8]

These application notes provide a detailed methodology for the encapsulation of β-lapachone in PCL nanoparticles, covering the synthesis, characterization, and relevant biological pathways.

Data Presentation

The following tables summarize representative quantitative data for the encapsulation of hydrophobic drugs in PCL nanoparticles based on literature. These values are provided for illustrative purposes to guide researchers in their experimental design and evaluation of lapachone-loaded PCL nanoparticles.

Table 1: Representative Physicochemical Properties of Drug-Loaded PCL Nanoparticles

ParameterRepresentative ValueMethod of Determination
Mean Particle Size (z-average)150 - 350 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-15 to -30 mVElectrophoretic Light Scattering
Encapsulation Efficiency (%)60 - 90%UV-Vis Spectrophotometry
Drug Loading (%)1 - 5%UV-Vis Spectrophotometry

Table 2: Representative In Vitro Drug Release Profile from PCL Nanoparticles

Time PointCumulative Release (%)
1 h10 - 20
6 h30 - 40
12 h45 - 60
24 h60 - 75
48 h75 - 90
72 h> 90

Signaling Pathway

The primary mechanism of action of β-lapachone in NQO1-positive cancer cells is a futile redox cycle that leads to programmed cell death.

Lapachone_Signaling_Pathway cluster_cell NQO1+ Cancer Cell Lapachone β-Lapachone NQO1 NQO1 Lapachone->NQO1 Enters Cell Lapachone_hydroquinone Lapachone Hydroquinone NQO1->Lapachone_hydroquinone 2e- reduction Lapachone_hydroquinone->Lapachone Spontaneous re-oxidation ROS Reactive Oxygen Species (ROS) Lapachone_hydroquinone->ROS O2 -> O2- -> H2O2 DNA_damage DNA Single-Strand Breaks ROS->DNA_damage PARP1 PARP-1 Hyperactivation DNA_damage->PARP1 NAD_depletion NAD+ / ATP Depletion PARP1->NAD_depletion Consumes NAD+ Cell_death Programmed Cell Death NAD_depletion->Cell_death

Caption: NQO1-mediated futile redox cycling of β-lapachone leading to cancer cell death.

Experimental Workflow

The following diagram outlines the general workflow for the preparation and characterization of lapachone-loaded PCL nanoparticles.

Nanoparticle_Workflow cluster_prep Nanoparticle Preparation cluster_char Characterization Organic_Phase Organic Phase (PCL + β-Lapachone in Acetone) Nanoprecipitation Nanoprecipitation (Add Organic to Aqueous under stirring) Organic_Phase->Nanoprecipitation Aqueous_Phase Aqueous Phase (Surfactant in Water) Aqueous_Phase->Nanoprecipitation Solvent_Evaporation Solvent Evaporation (Remove Acetone) Nanoprecipitation->Solvent_Evaporation Purification Purification (Centrifugation/ Dialysis) Solvent_Evaporation->Purification Lyophilization Lyophilization (Freeze-drying) Purification->Lyophilization Size_Zeta Particle Size & Zeta Potential (DLS) Lyophilization->Size_Zeta Morphology Morphology (SEM/TEM) Lyophilization->Morphology EE_DL Encapsulation Efficiency & Drug Loading (UV-Vis) Lyophilization->EE_DL Drug_Release In Vitro Drug Release (Dialysis Method) Lyophilization->Drug_Release

Caption: Workflow for PCL nanoparticle preparation and characterization.

Experimental Protocols

Protocol 1: Preparation of β-Lapachone-Loaded PCL Nanoparticles by Nanoprecipitation

This protocol is adapted from methods used for other hydrophobic drugs.[6][7]

Materials:

  • Poly-ε-caprolactone (PCL, Mw 14,000 or 80,000 g/mol )

  • β-Lapachone

  • Acetone (analytical grade)

  • Poloxamer 188 or Polyvinyl alcohol (PVA)

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve 100 mg of PCL and 10 mg of β-lapachone in 20 mL of acetone.

    • Ensure complete dissolution by stirring at room temperature.

  • Preparation of the Aqueous Phase:

    • Dissolve 200 mg of Poloxamer 188 (or PVA) in 40 mL of deionized water.

    • Stir until a clear solution is obtained.

  • Nanoprecipitation:

    • Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring (e.g., 600 rpm) at room temperature.

    • A milky suspension of nanoparticles will form instantaneously.

  • Solvent Evaporation:

    • Continue stirring the suspension for 4-6 hours at room temperature in a fume hood to allow for the complete evaporation of acetone. Alternatively, use a rotary evaporator at 40°C under reduced pressure.

  • Purification:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C to pellet the nanoparticles.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps twice to remove unencapsulated drug and excess surfactant.

  • Lyophilization:

    • Freeze the purified nanoparticle suspension at -80°C for at least 4 hours.

    • Lyophilize the frozen suspension for 48 hours to obtain a dry powder of β-lapachone-loaded PCL nanoparticles.

    • Store the lyophilized powder at 4°C.

Protocol 2: Characterization of β-Lapachone-Loaded PCL Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Reconstitute the lyophilized nanoparticles in deionized water at a concentration of 0.1 mg/mL.

  • Analyze the suspension using a Dynamic Light Scattering (DLS) instrument to determine the average particle size and PDI.

  • Measure the zeta potential using the same instrument equipped with an electrode assembly for electrophoretic light scattering.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • EE (%) = (Total drug - Free drug) / Total drug * 100

  • DL (%) = (Total drug - Free drug) / Weight of nanoparticles * 100

  • Accurately weigh a known amount of lyophilized nanoparticles (e.g., 5 mg) and dissolve it in a known volume of a suitable organic solvent (e.g., 5 mL of acetone) to disrupt the nanoparticles and release the encapsulated drug.

  • To determine the amount of free drug, centrifuge the nanoparticle suspension before lyophilization and measure the drug concentration in the supernatant.

  • Quantify the amount of β-lapachone using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax). A standard calibration curve of β-lapachone in the same solvent should be prepared beforehand.

3. Surface Morphology:

  • Characterize the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • For SEM, place a drop of the reconstituted nanoparticle suspension on a stub, allow it to air dry, and then coat it with a thin layer of gold before imaging.

  • For TEM, place a drop of the suspension on a carbon-coated copper grid, negatively stain with a suitable agent (e.g., phosphotungstic acid), and allow it to dry before imaging.

Protocol 3: In Vitro Drug Release Study

Materials:

  • Dialysis membrane (e.g., MWCO 12-14 kDa)

  • Phosphate-buffered saline (PBS, pH 7.4) containing a small percentage of a surfactant like Tween 80 (e.g., 0.5% v/v) to maintain sink conditions for the hydrophobic drug.

  • Shaking water bath or incubator

Procedure:

  • Reconstitute a known amount of lyophilized β-lapachone-loaded PCL nanoparticles (e.g., 10 mg) in 1 mL of PBS.

  • Transfer the nanoparticle suspension into a dialysis bag and securely seal both ends.

  • Immerse the dialysis bag in a beaker containing 100 mL of the release medium (PBS with Tween 80).

  • Place the beaker in a shaking water bath maintained at 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the amount of β-lapachone in the collected samples using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released at each time point.

Concluding Remarks

The protocols and data presented in these application notes provide a comprehensive guide for the successful encapsulation of β-lapachone in PCL nanoparticles. The nanoprecipitation method is a simple, reproducible, and scalable technique for preparing these drug delivery systems.[6] Proper characterization of the nanoparticles is crucial to ensure their quality and performance. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying biological mechanism and the experimental process. Researchers can adapt and optimize these protocols based on their specific experimental needs and objectives to further explore the potential of β-lapachone-loaded PCL nanoparticles as a targeted cancer therapy.

References

Lapachone In Vitro Assays for Tuberculosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro evaluation of lapachone and its derivatives against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis (TB). Lapachone, a naturally derived naphthoquinone, and its synthetic analogues have garnered significant interest as potential anti-TB agents. These compounds have demonstrated promising activity against both drug-susceptible and drug-resistant strains of M.tb. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and cytotoxicity are foundational for the preclinical assessment of these compounds.

Data Presentation

The following table summarizes the in vitro activity of β-lapachone and its derivatives against Mycobacterium tuberculosis H37Rv and their cytotoxicity against mammalian cell lines. This data is essential for determining the therapeutic potential and selectivity of these compounds.

CompoundM.tb StrainMIC (μM)Cell LineIC50 (μM)Selectivity Index (SI = IC50/MIC)Reference(s)
β-lapachoneH37Rv1.95---[1]
β-lapachone derivative (naphthoimidazole with p-toluyl group)H37Rv9.12---[2]
β-lapachone derivative (naphthoimidazole with indolyl group)H37Rv4.2---[2]
β-lapachone derivative (phenazine with allyl-pyran group)H37Rv2.2---[2]
β-lapachone derivative (naphthoimidazole with p-toluyl group)Rifampicin-resistant8.3---[2]
β-lapachone derivative (naphthoimidazole with indolyl group)Rifampicin-resistant17---[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)

This protocol details the determination of the MIC of lapachone compounds against M. tuberculosis using the REMA method, a colorimetric assay that assesses cell viability.

Materials:

  • Mycobacterium tuberculosis H37Rv (or other strains of interest)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase)

  • Lapachone compound stock solution (in DMSO)

  • Resazurin sodium salt solution (0.01% w/v in sterile distilled water)

  • Sterile 96-well microtiter plates

  • Isoniazid or Rifampicin (as a positive control)

  • DMSO (as a negative control)

Procedure:

  • Preparation of M.tb Inoculum:

    • Culture M. tuberculosis in 7H9 broth until it reaches the mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the adjusted suspension 1:20 in 7H9 broth to obtain the final inoculum.

  • Plate Setup:

    • Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.

    • Add an additional 100 µL of the lapachone stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

    • The final volume in each well should be 100 µL.

    • Include wells for a positive control (Isoniazid or Rifampicin), a negative control (DMSO), and a growth control (no compound).

  • Inoculation:

    • Add 100 µL of the prepared M.tb inoculum to each well, except for the sterility control wells.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days.

  • Addition of Resazurin:

    • After the incubation period, add 30 µL of the resazurin solution to each well.

    • Re-incubate the plates at 37°C for 24 hours.

  • Reading the Results:

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assessment using MTT Assay

This protocol describes the evaluation of the cytotoxic effects of lapachone compounds on a mammalian cell line (e.g., Vero cells or HepG2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Mammalian cell line (e.g., Vero, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lapachone compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 20% SDS in 50% dimethylformamide)

  • Sterile 96-well plates

  • Doxorubicin (as a positive control)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the lapachone compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Include wells for a vehicle control (DMSO) and a positive control (Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • The cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis compound_prep Lapachone Compound Preparation & Dilution mic_assay MIC Assay (REMA) compound_prep->mic_assay cytotoxicity_assay Cytotoxicity Assay (MTT) compound_prep->cytotoxicity_assay mtb_prep M. tuberculosis Inoculum Preparation mtb_prep->mic_assay cell_prep Mammalian Cell Culture & Seeding cell_prep->cytotoxicity_assay mic_determination MIC Determination mic_assay->mic_determination ic50_determination IC50 Calculation cytotoxicity_assay->ic50_determination si_calculation Selectivity Index Calculation mic_determination->si_calculation ic50_determination->si_calculation

Caption: Experimental workflow for in vitro evaluation of lapachone.

lapachone_moa cluster_cell Mycobacterium tuberculosis Cell lapachone β-Lapachone semiquinone Semiquinone Radical lapachone->semiquinone NQO1 (or similar reductase) lapachone->semiquinone nadph NAD(P)H nadph->lapachone nadp NAD(P)+ semiquinone->lapachone superoxide O2•- (Superoxide) semiquinone->superoxide O2 o2 O2 o2->semiquinone ros Increased ROS superoxide->ros damage Cellular Damage (DNA, Lipids, Proteins) ros->damage

Caption: Proposed mechanism of action of β-lapachone in M.tb.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Lapazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapazine is a synthetic phenazine derivative with the molecular formula C₂₁H₁₈N₂O.[1][2] It is synthesized from lapachol, a natural product.[2] Phenazine compounds are known for their redox-active properties and have demonstrated a range of biological activities, including antimicrobial effects. This compound, in particular, has shown notable in vitro activity against Mycobacterium tuberculosis, including rifampicin-resistant strains.[3] The antimicrobial action of phenazines is largely attributed to their ability to undergo redox cycling within bacterial cells, leading to the generation of reactive oxygen species (ROS) such as superoxide radicals. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to bacterial cell death.

The Minimum Inhibitory Concentration (MIC) is a fundamental metric in antimicrobial research and drug development. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] Determining the MIC of this compound is a critical step in evaluating its potency against various bacterial strains, understanding its spectrum of activity, and providing essential data for further preclinical and clinical development.

This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, in accordance with the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI). Due to this compound's low aqueous solubility and inherent color, this protocol incorporates the use of dimethyl sulfoxide (DMSO) for stock solution preparation and a resazurin-based indicator for the accurate determination of bacterial viability.

Mechanism of Action: ROS Generation by this compound

The proposed antibacterial mechanism of this compound, like other phenazine antibiotics, involves the generation of oxidative stress through a redox cycling process.

cluster_cell Bacterial Cell Lapazine_ox This compound (Oxidized) Lapazine_red This compound (Reduced) Lapazine_ox->Lapazine_red Reduction Lapazine_red->Lapazine_ox Auto-oxidation NADH_reductase Cellular Reductases (e.g., NADH Reductase) NADH_reductase->Lapazine_red NADH NADH NAD NAD+ NADH->NAD O2 O₂ (Oxygen) O2_radical O₂⁻ (Superoxide Radical) O2->O2_radical Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) O2_radical->Cellular_Damage Lapazine_uptake This compound Uptake Lapazine_uptake->Lapazine_ox

Caption: Proposed mechanism of action for this compound.

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on the CLSI M07 guidelines for broth microdilution.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • 96-well sterile, clear, flat-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and test strains)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Resazurin sodium salt powder

  • Sterile water

  • Multichannel pipette and sterile tips

  • Incubator (35 ± 2°C)

  • Microplate reader (optional, for fluorometric/colorimetric reading)

Methods

1. Preparation of this compound Stock Solution

  • Due to its low aqueous solubility, prepare a high-concentration stock solution of this compound in 100% DMSO. For example, weigh 3.14 mg of this compound and dissolve in 1 mL of DMSO to achieve a 10 mg/mL (31.8 mM) stock solution.

  • Ensure this compound is completely dissolved. The solution may be vortexed gently.

  • Store the stock solution in small aliquots at -20°C or below, protected from light.

2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline or CAMHB.

  • Vortex gently to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:150 followed by a 1:2 dilution in the plate, but this should be optimized for your specific laboratory conditions.

3. Preparation of the Microtiter Plate

  • This protocol uses a 2-fold serial dilution. The final volume in each well before adding the inoculum will be 100 µL.

  • Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.

  • Prepare an intermediate dilution of the this compound stock solution in CAMHB. To minimize the final DMSO concentration, this step is crucial. For example, to test a starting concentration of 256 µg/mL, add 5.12 µL of a 10 mg/mL stock to 194.88 µL of CAMHB. This creates a 2X working solution of 512 µg/mL with a DMSO concentration of ~2.5%.

  • Add 200 µL of this 2X this compound working solution to the wells in column 1.

  • Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix well by pipetting up and down.

  • Continue this serial dilution process from column 2 to column 10.

  • Discard 100 µL from column 10.

  • Column 11 will serve as the growth control (no this compound).

  • Column 12 will serve as the sterility control (no this compound, no bacteria).

4. Inoculation and Incubation

  • Add 100 µL of the standardized bacterial inoculum (prepared in Step 2) to wells in columns 1 through 11. Do not add bacteria to column 12.

  • The final volume in each well (1-11) is now 200 µL. The final concentration of this compound is halved, and the final DMSO concentration in the highest concentration well is approximately 1.25%.

  • Seal the plate with a breathable membrane or place it in a container with a moistened paper towel to prevent evaporation.

  • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC using Resazurin

  • Prepare a fresh 0.015% (w/v) resazurin solution in sterile water and filter-sterilize.

  • After the initial incubation period, add 30 µL of the resazurin solution to each well (including controls).

  • Re-incubate the plate for 2-4 hours.

  • Determine the MIC visually. The MIC is the lowest concentration of this compound that prevents the color change of resazurin from blue (no growth) to pink (growth).[5][6]

  • The growth control (Column 11) should be pink, and the sterility control (Column 12) should remain blue.

Experimental Workflow

cluster_prep Preparation cluster_plate Plate Setup cluster_assay Assay Stock Prepare this compound Stock (10 mg/mL in DMSO) Add_this compound Add 200 µL of 2X this compound to Column 1 Stock->Add_this compound Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Dilute_Inoculum Dilute Inoculum in CAMHB (to ~1x10^6 CFU/mL) Inoculum->Dilute_Inoculum Inoculate Inoculate Plate with Bacteria (100 µL to Columns 1-11) Dilute_Inoculum->Inoculate Add_Broth Add 100 µL CAMHB to Columns 2-12 Add_Broth->Add_this compound Serial_Dilute Perform 2-fold Serial Dilution (Column 1 to 10) Add_this compound->Serial_Dilute Serial_Dilute->Inoculate Incubate_1 Incubate at 35°C (16-20 hours) Inoculate->Incubate_1 Add_Resazurin Add 30 µL Resazurin Solution Incubate_1->Add_Resazurin Incubate_2 Incubate at 37°C (2-4 hours) Add_Resazurin->Incubate_2 Read_MIC Read MIC (Lowest concentration with no pink color) Incubate_2->Read_MIC

Caption: Workflow for the broth microdilution MIC assay of this compound.

Data Presentation and Quality Control

The results of the MIC assay should be recorded systematically. It is essential to include quality control (QC) strains in each assay to ensure the validity of the results. Standard QC strains include S. aureus ATCC 29213 (Gram-positive) and E. coli ATCC 25922 (Gram-negative).

As of the date of this document, established QC ranges for this compound against these strains have not been published by CLSI or EUCAST. Therefore, it is critical for each laboratory to establish its own internal QC ranges by testing the compound repeatedly (e.g., 20-30 times) to determine the mode and range of MIC values. The results for the QC strains should be consistent and fall within this internally established range for the assay to be considered valid.

Table 1: Example MIC Data for this compound

Bacterial StrainThis compound MIC (µg/mL)Quality Control (QC) Strain & MIC (µg/mL)Comments
Staphylococcus aureus (Clinical Isolate 1)4S. aureus ATCC 29213: 2QC within range.
Staphylococcus aureus (Clinical Isolate 2)8S. aureus ATCC 29213: 2QC within range.
Escherichia coli (Clinical Isolate 1)64E. coli ATCC 25922: 32QC within range.
Pseudomonas aeruginosa (Clinical Isolate 1)>128E. coli ATCC 25922: 32QC within range.

Note: The MIC values presented in this table are for illustrative purposes only and do not represent actual experimental data.

Conclusion

This application note provides a comprehensive and detailed protocol for determining the MIC of this compound against various bacterial strains. By utilizing the broth microdilution method with a resazurin-based endpoint, researchers can overcome challenges associated with the compound's color and solubility, ensuring accurate and reproducible results. Adherence to standardized procedures and rigorous quality control are paramount for generating reliable data that can effectively guide the future development of this compound as a potential antimicrobial agent.

References

Application Notes and Protocols for Determining the Cytotoxicity of Lapatinib and β-lapachone in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The user's original query mentioned "Lapazine." Our research indicates this may be a typographical error, and the relevant compounds for cytotoxicity studies in cancer research are Lapatinib and β-lapachone . This document provides protocols and data for both of these well-documented anti-cancer agents.

Introduction

Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2).[1][2] It is utilized in the treatment of solid tumors, particularly HER2-positive breast cancer.[1][2] β-lapachone, a naturally derived naphthoquinone, exhibits anticancer properties through a distinct mechanism involving the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, leading to oxidative stress and cancer cell death.[3] This document provides detailed protocols for assessing the cytotoxic effects of Lapatinib and β-lapachone on various cancer cell lines using common in vitro assays.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Lapatinib and β-lapachone in different cancer cell lines, providing a benchmark for their cytotoxic potential.

Table 1: IC50 Values of Lapatinib in Breast Cancer Cell Lines

Cell LineReceptor StatusIC50 (µM)
BT474HER2+0.036 ± 0.0151[4]
SKBR3HER2+0.080 ± 0.0173[4]
EFM192AHER2+0.193 ± 0.0665[4]
HCC1954HER2+0.4166 ± 0.18[4]
MDAMB453HER2+6.08 ± 0.825[4]
MDAMB231Triple Negative7.46 ± 0.102[4]

Table 2: IC50 Values of β-lapachone in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
ACP02Gastric Adenocarcinoma3.0[5]
MCF-7Breast Cancer2.2[5]
HCT116Colon Cancer1.9[5]
HEPG2Liver Cancer1.8[5]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Viable cells with active metabolism convert MTT into a purple formazan product.[7]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • Lapatinib or β-lapachone

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[8]

  • Solubilization solution (e.g., DMSO, or 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[7]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.[9]

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of complete culture medium.[6][9]

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of Lapatinib or β-lapachone in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[6][7]

    • Incubate for 1-4 hours at 37°C, protected from light.[7]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8]

    • Gently shake the plate for 5-15 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement:

    • Read the absorbance at 570-590 nm using a microplate reader.[6] A reference wavelength of 620-630 nm can be used to reduce background noise.[8]

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[11]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • Lapatinib or β-lapachone

  • Fixation solution (10% (wt/vol) trichloroacetic acid, TCA)[11]

  • Washing solution (1% (vol/vol) acetic acid)[11]

  • SRB solution (0.057% (wt/vol) in 1% acetic acid)

  • Solubilization solution (10 mM Tris base, pH 10.5)[11]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the treatment period, gently add 50 µL of cold fixation solution to each well without removing the culture medium.[12]

    • Incubate for 1 hour at 4°C.[12]

  • Washing and Staining:

    • Remove the supernatant and wash the wells 3-4 times with 200 µL of washing solution.[12][13]

    • Remove the final wash and allow the plates to air dry.[12]

    • Add 45-100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature in the dark.[12][14]

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 200 µL of washing solution to remove unbound dye.[13][14]

    • Air dry the plates completely.[12]

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of solubilization solution to each well and shake for 5-10 minutes to dissolve the protein-bound dye.[12][13]

    • Measure the optical density (OD) at 510-565 nm using a microplate reader.[11][15]

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[17]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • Lapatinib or β-lapachone

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates or T25 flasks) and treat with Lapatinib or β-lapachone for the desired time.

  • Cell Harvesting and Washing:

    • Collect both floating and adherent cells. For adherent cells, use trypsinization.

    • Wash the collected cells twice with cold PBS by centrifugation (e.g., 300-700 x g for 5 minutes).[17][18]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry immediately (within 1 hour).

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and quadrants.

    • Interpretation of results:

      • Annexin V (-) / PI (-): Viable cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Visualizations

Signaling Pathways

Lapatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (ErbB1) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 (ErbB2) HER2->PI3K HER2->RAS Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Survivin Survivin Lapatinib->Survivin downregulates AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survivin->Survival

Caption: Lapatinib inhibits EGFR and HER2 signaling pathways.

B_Lapachone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BLapachone β-lapachone NQO1 NQO1 BLapachone->NQO1 NADP NAD(P)+ NQO1->NADP H2O2 Hydrogen Peroxide (H2O2) NQO1->H2O2 Futile Redox Cycle NADPH NAD(P)H NADPH->NQO1 DNA_Damage DNA Damage H2O2->DNA_Damage PARP1 PARP1 Hyperactivation DNA_Damage->PARP1 NAD_depletion NAD+ Depletion PARP1->NAD_depletion ATP_depletion ATP Depletion NAD_depletion->ATP_depletion Apoptosis Apoptosis ATP_depletion->Apoptosis

Caption: β-lapachone induces apoptosis via NQO1-mediated oxidative stress.

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Lines Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Serial Dilutions of Lapatinib/β-lapachone Treatment 4. Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24-72 hours Treatment->Incubation Assay_Choice 6. Perform Cytotoxicity Assay Incubation->Assay_Choice MTT MTT Assay Assay_Choice->MTT Metabolic Activity SRB SRB Assay Assay_Choice->SRB Protein Content Apoptosis Annexin V/PI Assay Assay_Choice->Apoptosis Apoptosis Data_Acquisition 7. Data Acquisition (Absorbance/Fluorescence) MTT->Data_Acquisition SRB->Data_Acquisition Apoptosis->Data_Acquisition IC50_Calc 8. Calculate IC50 Values Data_Acquisition->IC50_Calc Conclusion 9. Determine Cytotoxicity IC50_Calc->Conclusion

Caption: General workflow for cytotoxicity assessment.

References

Application Note: Quantification of Lapatinib in Pharmaceutical Formulations by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a validated, simple, and precise reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Lapatinib in bulk and pharmaceutical dosage forms. The method is suitable for quality control and routine analysis. The chromatographic separation is achieved on a C18 column with a mobile phase of acetonitrile and water, providing a rapid and efficient analysis. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters.

Introduction

Lapatinib is a potent dual tyrosine kinase inhibitor targeting both the Epidermal Growth factor Receptor (EGFR or HER1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2][3] By inhibiting these pathways, Lapatinib disrupts downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival, leading to cell cycle arrest and apoptosis.[2][4][5] Its primary application is in the treatment of HER2-positive breast cancer.[2] Accurate and reliable analytical methods are essential for the quality control of Lapatinib in pharmaceutical formulations. This application note presents a detailed RP-HPLC method for its quantification.

Signaling Pathway of Lapatinib's Mechanism of Action

Lapatinib functions by binding to the intracellular ATP-binding pocket of the EGFR and HER2 tyrosine kinase domains.[3] This action prevents autophosphorylation and subsequent activation of downstream signaling pathways, which are often overactive in various cancers.[3]

Lapatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR (HER1) PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK MAPK Pathway EGFR->MAPK HER2 HER2 (ErbB2) HER2->PI3K_Akt HER2->MAPK Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK->Proliferation MAPK->Apoptosis HPLC_Workflow A Sample Preparation (Standard & Tablet Powder) B Dissolution in Mobile Phase & Sonication A->B C Filtration (0.45 µm filter) B->C D HPLC Injection C->D E Chromatographic Separation (C18 Column) D->E F UV Detection E->F G Data Acquisition & Analysis F->G H Quantification (Calibration Curve) G->H

References

Application Note: Techniques for Improving the Aqueous Solubility of Lapazine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Lapazine is a phenazine derivative synthesized from β-lapachone, a naturally occurring naphthoquinone.[1] It has demonstrated significant antimicrobial properties, notably potent activity against Mycobacterium tuberculosis, including strains resistant to conventional treatments.[1][2] However, the therapeutic application of this compound is hindered by its low solubility in aqueous environments, which poses a significant challenge for developing effective pharmaceutical formulations and achieving adequate bioavailability.[2] This document provides detailed application notes and protocols for several established techniques to enhance the aqueous solubility of this compound, enabling further research and development.

1. Nanoparticle Encapsulation

Principle: Encapsulating a hydrophobic drug like this compound into polymeric nanoparticles can significantly improve its aqueous dispersibility and dissolution rate. This is achieved by reducing the particle size to the nanometer scale, which dramatically increases the surface area-to-volume ratio.[3] Furthermore, the drug may exist in an amorphous or molecularly dispersed state within the polymer matrix, which requires less energy for dissolution compared to the crystalline form.[4]

Application to this compound: Studies have successfully formulated this compound into nanoparticles using biodegradable polymers such as poly(DL-lactide-co-glycolide) (PLGA) and poly-ε-caprolactone (PCL).[1] These formulations have shown suitable characteristics for drug delivery.[1] Another approach involved encapsulating this compound in alginate-chitosan microparticles to improve its delivery.[1]

Experimental Protocol: Nanoparticle Preparation by Interfacial Deposition This protocol is adapted from methods used for preparing this compound-loaded nanoparticles.[1]

  • Organic Phase Preparation:

    • Dissolve 100 mg of the chosen polymer (e.g., PLGA or PCL) and 10 mg of this compound in 10 mL of a water-miscible organic solvent such as acetone.

    • Stir the mixture at 40°C until all components are fully dissolved.

  • Aqueous Phase Preparation:

    • Prepare a 1% (w/v) aqueous solution of a stabilizer, such as Poloxamer 188.

    • Dissolve the stabilizer in 20 mL of purified water and maintain it at 40°C.

  • Nanoparticle Formation:

    • Under moderate magnetic stirring, add the organic phase dropwise into the aqueous phase.

    • An opalescent suspension will form instantaneously as the nanoparticles precipitate.

  • Solvent Evaporation:

    • Continue stirring the suspension at 40°C for several hours (or overnight) in a fume hood to ensure the complete evaporation of the organic solvent (acetone).

  • Nanoparticle Isolation and Purification:

    • Centrifuge the nanoparticle suspension at approximately 15,000 x g for 30 minutes.

    • Discard the supernatant, which contains the non-encapsulated drug.

    • Wash the nanoparticle pellet by resuspending it in purified water and repeating the centrifugation step. Perform two to three washing cycles.

  • Final Product:

    • Resuspend the final nanoparticle pellet in a suitable aqueous medium for characterization or lyophilize for long-term storage.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase org_start Dissolve this compound & Polymer (e.g., PLGA) in Acetone mix Add Organic Phase to Aqueous Phase under Stirring org_start->mix aq_start Dissolve Stabilizer (e.g., Poloxamer 188) in Water aq_start->mix evap Solvent Evaporation (Remove Acetone) mix->evap Forms Nanoprecipitate wash Centrifugation & Washing evap->wash final Final Nanoparticle Suspension wash->final

Caption: Mechanism of solubility enhancement via cyclodextrin inclusion complexation.

3. Solid Dispersion

Principle: A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier or matrix in a solid state. [5]Key mechanisms for solubility enhancement include the reduction of drug particle size to a molecular level, the conversion of the drug from a crystalline to a more soluble amorphous state, and improved drug wettability due to the hydrophilic nature of the carrier. [4] Application Notes: This technique is widely used for poorly soluble drugs. [5][6]While specific examples for this compound are not prominent, it has been successfully applied to similar molecules like Lapatinib. [7]Carriers can be selected from various classes, including polymers (e.g., Povidone (PVP), Polyethylene Glycols (PEGs), HPMC) and surfactants. [4][8] Experimental Protocol: Solid Dispersion by Solvent Evaporation

  • Component Solubilization:

    • Select a volatile organic solvent (e.g., methanol, ethanol, or a mixture) that can dissolve both this compound and the chosen hydrophilic carrier (e.g., PVP K30).

    • Dissolve a specific weight ratio of this compound and carrier (e.g., 1:1, 1:3, 1:5) in the solvent.

  • Solvent Removal:

    • Evaporate the solvent under reduced pressure using a rotary evaporator. The water bath temperature should be kept as low as possible (e.g., 40-50°C) to minimize potential degradation.

  • Drying and Processing:

    • Once the solvent is removed, a solid mass will remain. Further dry this solid dispersion in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Pulverize the resulting solid mass using a mortar and pestle.

    • Sieve the powder to obtain a uniform particle size.

  • Characterization:

    • Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the dispersed drug.

    • Evaluate the dissolution rate compared to the pure drug.

Visualization of Solid Dispersion Workflow

G cluster_inputs Starting Materials drug This compound (Crystalline) dissolve Dissolve in Common Solvent drug->dissolve carrier Hydrophilic Carrier (e.g., PVP) carrier->dissolve evap Solvent Evaporation (Rotary Evaporator) dissolve->evap dry Vacuum Drying evap->dry process Pulverize & Sieve dry->process final Solid Dispersion Powder (Amorphous Drug) process->final

Caption: Workflow for preparing a solid dispersion by the solvent evaporation method.

4. pH Adjustment

Principle: The solubility of ionizable compounds is highly dependent on the pH of the medium. [9]For a weakly basic drug, solubility increases as the pH decreases. At a pH below its pKa, the drug becomes protonated (ionized), and the ionized form is generally much more soluble in water than the neutral form. This relationship is described by the Henderson-Hasselbalch equation. [10]Phenazine compounds can act as weak bases.

Protocol: Determination of pH-Solubility Profile

  • Buffer Preparation:

    • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Equilibration:

    • Add an excess amount of this compound to each buffer solution in sealed vials.

    • Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium.

  • Analysis:

    • Filter the samples through a 0.22 µm filter.

    • Measure the concentration of dissolved this compound in each filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Data Plotting:

    • Plot the measured solubility (on a log scale) against the pH value. This profile will reveal the pH range where this compound solubility is maximal. For a weak base, solubility will be highest at low pH.

Visualization of pH-Solubility Relationship

G cluster_pH Environment pH cluster_state Drug State (Weak Base) cluster_solubility Resulting Solubility low_ph Low pH (pH < pKa) ionized Ionized (Protonated) BH+ low_ph->ionized high_ph High pH (pH > pKa) neutral Neutral (Free Base) B high_ph->neutral high_sol High Solubility ionized->high_sol low_sol Low Solubility neutral->low_sol

Caption: Relationship between pH, ionization, and solubility for a weak base.

5. Co-solvency

Principle: Co-solvency involves adding a water-miscible organic solvent (a co-solvent) to an aqueous solution to increase the solubility of a nonpolar solute. [11]The co-solvent reduces the polarity of the water, making the solvent system more favorable for dissolving a hydrophobic drug like this compound by reducing the interfacial tension between the solute and the solvent. [11][12] Protocol: Co-solvent Solubility Evaluation

  • Co-solvent System Preparation:

    • Prepare a series of solvent systems containing varying percentages of a co-solvent (e.g., polyethylene glycol 400 (PEG 400), propylene glycol, or ethanol) in water or a suitable buffer (e.g., 0%, 10%, 20%, 30%, 40% v/v).

  • Solubility Measurement:

    • Add an excess amount of this compound to each co-solvent mixture.

    • Shake the sealed vials at a constant temperature until equilibrium is reached (24-48 hours).

  • Analysis:

    • Filter the samples and analyze the concentration of dissolved this compound using a suitable method (e.g., HPLC).

  • Data Plotting:

    • Plot the logarithm of this compound solubility against the percentage of the co-solvent to determine the solubilization power of the co-solvent.

Data Summary Table

TechniqueSystemDrugBase Solubility (Approx.)Enhanced SolubilityFold Increase (Approx.)Reference
Nanoparticles PLGA NanoparticlesThis compoundPoorly SolubleDrug Loading: 137.07 mg/gN/A (Formulation Data)[1]
PCL NanoparticlesThis compoundPoorly SolubleDrug Loading: 54.71 mg/gN/A (Formulation Data)[1]
Cyclodextrins HPβ-CD (100 mM)β-lapachone~0.04 mg/mL16.0 mg/mL ~400[13]
β-CD (15 mM)β-lapachone~0.04 mg/mL~2.0 mg/mL~50[13]
α-CD (100 mM)β-lapachone~0.04 mg/mL~1.0 mg/mL~25[13]
pH Adjustment pH 1.2 BufferPazopanib2.64 µg/mL (at pH 6.8)682.64 µg/mL~258[14]
Co-solvency Various Co-solventsAntidiabetic Drugs<0.04 mg/mL-150 to >750[15]

Note: Data for Pazopanib and other antidiabetic drugs are included to illustrate the potential magnitude of solubility enhancement with these techniques, as specific quantitative data for this compound was not available in the cited literature.

References

Application Notes and Protocols for In Vivo Studies with Lapatinib

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of in vivo studies involving Lapatinib, a dual tyrosine kinase inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

Introduction

Lapatinib is a potent, orally active small molecule inhibitor that targets the intracellular ATP-binding sites of EGFR (HER1) and HER2 (ErbB2) tyrosine kinases.[1][2] By blocking these receptors, Lapatinib disrupts downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are crucial for cell proliferation and survival.[1][3][4] This mechanism of action makes Lapatinib a valuable therapeutic agent for cancers that overexpress EGFR and/or HER2, most notably HER2-positive breast cancer.[1][3] These protocols outline the necessary steps for conducting preclinical in vivo studies to evaluate the efficacy and pharmacokinetics of Lapatinib.

Mechanism of Action Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by Lapatinib. Lapatinib acts as a dual inhibitor of EGFR and HER2, preventing their autophosphorylation and subsequent activation of downstream pro-survival and proliferative pathways.

Lapatinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR (HER1) Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K HER2 HER2 HER2->Ras HER2->PI3K Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation, Survival, Angiogenesis MAPK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture 1. Tumor Cell Culture Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5. Lapatinib Administration Randomization->Treatment Monitoring 6. Tumor & Body Weight Monitoring Treatment->Monitoring Euthanasia 7. Euthanasia & Tumor Excision Monitoring->Euthanasia Analysis 8. Data Analysis (TGI) Euthanasia->Analysis PK_Study_Workflow cluster_dosing Dosing and Sampling cluster_analysis Sample Analysis cluster_pk Pharmacokinetic Analysis Dosing 1. Single Dose Administration Blood_Collection 2. Serial Blood Collection Dosing->Blood_Collection Plasma_Separation 3. Plasma Separation Blood_Collection->Plasma_Separation Sample_Extraction 4. Lapatinib Extraction Plasma_Separation->Sample_Extraction LCMS_Analysis 5. LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis PK_Parameters 6. Calculation of PK Parameters LCMS_Analysis->PK_Parameters

References

Application Note: Protocol for In Vitro Efficacy Testing of Lapazine Against Rifampicin-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant (MDR) and rifampicin-resistant tuberculosis (RR-TB) poses a significant threat to global public health, necessitating the discovery of novel therapeutics. Rifampicin resistance in Mycobacterium tuberculosis (Mtb) is primarily due to mutations in the rpoB gene, which encodes the β-subunit of the RNA polymerase.[1][2] This application note provides a detailed protocol for the initial in vitro evaluation of "Lapazine," a hypothetical novel compound, against rifampicin-resistant Mtb. The described methodologies are based on established and widely accepted assays for anti-tubercular drug screening, such as the Microplate Alamar Blue Assay (MABA) for determining the Minimum Inhibitory Concentration (MIC) and a standard cytotoxicity assay to assess the compound's selectivity.

While "this compound" is a hypothetical compound for the purpose of this protocol, the methodologies are grounded in real-world applications. For context, related compounds like β-lapachone and its derivatives have been investigated for their activity against both rifampicin-susceptible and -resistant strains of M. tuberculosis.[3][4][5] These protocols are designed to be adaptable for the screening of various novel chemical entities.

Experimental Protocols

Bacterial Strains and Culture Conditions
  • Mtb Strains:

    • Rifampicin-resistant Mtb clinical isolate (e.g., containing a common rpoB mutation).

    • M. tuberculosis H37Rv (ATCC 27294) as a drug-susceptible control.

  • Culture Media:

    • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.

  • Incubation:

    • Cultures are to be incubated at 37°C.

Preparation of this compound and Control Drugs
  • Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Working Solutions: Perform serial dilutions of the this compound stock solution in 7H9 broth to achieve the desired concentration range for testing. The final DMSO concentration in the assay should not exceed 1%, as higher concentrations can inhibit mycobacterial growth.

  • Control Drugs: Prepare stock solutions of Rifampicin and a second-line drug (e.g., Levofloxacin) in DMSO for use as positive controls.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay that uses the redox indicator Alamar Blue (resazurin) to measure the metabolic activity of cells.[6][7][8] Viable, metabolically active bacteria reduce the blue resazurin to a pink resorufin, allowing for a visual or spectrophotometric determination of growth inhibition.

Procedure:

  • Plate Setup: In a sterile 96-well microplate, add 100 µL of 7H9 broth to all wells.

  • Compound Dilution: Add 100 µL of the highest concentration of this compound working solution to the first well of a row and perform a 2-fold serial dilution across the plate, leaving the last two wells as drug-free (positive) and sterile (negative) controls.

  • Bacterial Inoculum: Prepare a suspension of the Mtb strain equivalent to a McFarland standard of 1.0, then dilute it 1:20 in 7H9 broth. Add 100 µL of this inoculum to each well (except the sterile control well), resulting in a final volume of 200 µL per well.

  • Incubation: Seal the plate with paraffin film and incubate at 37°C for 5-7 days.[8]

  • Addition of Alamar Blue: After incubation, add 30 µL of a freshly prepared mixture of Alamar Blue reagent and 10% Tween 80 to each well.[8]

  • Final Incubation and Reading: Re-incubate the plate at 37°C for 24 hours.[8] The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink. Results can be read visually or with a spectrophotometer at 570 nm and 600 nm.

Cytotoxicity Assay

To evaluate the toxicity of this compound to mammalian cells, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed using a relevant human cell line, such as the lung epithelial cell line A549 or the liver cell line HepG2.[9][10][11]

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Exposure: Treat the cells with serial dilutions of this compound for 48 hours. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the drug concentration. The Selectivity Index (SI) is then calculated as CC₅₀ / MIC.

Data Presentation

Quantitative data from the MIC and cytotoxicity assays should be summarized in tables for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis

CompoundMIC (µg/mL) vs. Mtb H37RvMIC (µg/mL) vs. Rifampicin-Resistant Mtb
This compound[Insert Value][Insert Value]
Rifampicin[Insert Value][Insert Value, expected to be high]
Levofloxacin[Insert Value][Insert Value]

Table 2: Cytotoxicity and Selectivity Index of this compound

CompoundCC₅₀ (µg/mL) on A549 cellsSelectivity Index (SI) vs. RR-Mtb
This compound[Insert Value][Insert Value]
Rifampicin[Insert Value][Insert Value]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and hypothetical mechanisms.

G cluster_prep Preparation Phase cluster_mic MIC Assay (MABA) cluster_cyto Cytotoxicity Assay (MTT) cluster_analysis Data Analysis p1 Prepare this compound Stock & Dilutions m1 Serially Dilute this compound in 96-well Plate p1->m1 c2 Treat with this compound (48h) p1->c2 p2 Culture Rif-Resistant and H37Rv Mtb Strains m2 Inoculate with Mtb p2->m2 m1->m2 m3 Incubate (5-7 days) m2->m3 m4 Add Alamar Blue m3->m4 m5 Incubate (24h) & Read Results m4->m5 a1 Determine MIC m5->a1 c1 Seed A549 Cells in 96-well Plate c1->c2 c3 Add MTT Reagent c2->c3 c4 Solubilize Formazan & Read Absorbance c3->c4 a2 Calculate CC50 c4->a2 a3 Calculate Selectivity Index a1->a3 a2->a3

Caption: Experimental workflow for testing this compound against rifampicin-resistant TB.

G cluster_mtb Mycobacterium tuberculosis Cell rna_poly RNA Polymerase (rpoB subunit) mrna mRNA Synthesis (Transcription) rna_poly->mrna dna DNA dna->rna_poly binds to dna->mrna Transcription Inhibited protein Protein Synthesis mrna->protein death Bacterial Cell Death mrna->death protein->rna_poly essential for This compound This compound This compound->dna Hypothetical: Intercalates/Binds rifampicin Rifampicin rifampicin->rna_poly Blocked by rpoB mutation

Caption: Hypothetical mechanism of this compound vs. Rifampicin's known pathway.

References

Troubleshooting & Optimization

Technical Support Center: Lapazine Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Lapazine nanoparticles, with a primary focus on overcoming low yields.

Troubleshooting Guide: Overcoming Low Yield

Low yield is a common issue in nanoparticle synthesis, often stemming from suboptimal formulation parameters or procedural inconsistencies. This guide addresses specific problems in a question-and-answer format to help you identify and resolve the root causes of low yield.

Q1: My nanoparticle yield is consistently low. What are the most likely causes related to the core components of my formulation?

A1: Low yield can often be traced back to the concentrations and ratios of the polymer and the drug, this compound. The interplay between these components is critical for efficient nanoparticle self-assembly.

  • Polymer Concentration: An insufficient concentration of the polymer, such as Poly(lactic-co-glycolic acid) (PLGA), can lead to the formation of unstable nanoparticles that are lost during purification steps. Conversely, an excessively high concentration can result in larger aggregates instead of distinct nanoparticles, which are then removed during filtration, thereby reducing the yield of correctly sized nanoparticles.[1]

  • This compound Concentration: The concentration of this compound should be optimized relative to the polymer concentration. If the drug-to-polymer ratio is too high, the drug may not be efficiently encapsulated and can precipitate out of the solution, leading to a lower yield of drug-loaded nanoparticles.

  • Polymer Type and Molecular Weight: The molecular weight and composition of the polymer (e.g., the lactide-to-glycolide ratio in PLGA) can influence both the encapsulation efficiency and the overall yield.[1][2] A higher molecular weight polymer may lead to a slower degradation rate but can also affect the nanoparticle formation process.[2]

Q2: I've optimized my polymer and drug concentrations, but the yield is still poor. What role could the solvent and anti-solvent system be playing?

A2: The choice of organic solvent and the aqueous anti-solvent, along with their volume ratio, are critical parameters in the nanoprecipitation (interfacial deposition) method.

  • Solvent Selection: The organic solvent must completely dissolve both the this compound and the polymer. A poor solvent for either component will result in incomplete dissolution and subsequent low encapsulation and yield.

  • Solvent/Anti-Solvent Miscibility: The organic solvent must be miscible with the aqueous anti-solvent to ensure rapid diffusion, which is necessary for the polymer to precipitate and form nanoparticles.

  • Aqueous-to-Organic Phase Ratio: This ratio significantly impacts nanoparticle size and yield. An optimal ratio ensures efficient and controlled precipitation of the polymer. Varying this ratio can help in achieving a higher yield of nanoparticles within the desired size range.[3]

Q3: Could the surfactant be the reason for my low nanoparticle yield?

A3: Yes, the type and concentration of the surfactant (or stabilizer) are crucial for forming stable nanoparticles and preventing aggregation.

  • Surfactant Concentration: An inadequate surfactant concentration may not be sufficient to stabilize the newly formed nanoparticles, leading to aggregation and subsequent loss during filtration. On the other hand, an excessively high concentration of some surfactants can sometimes negatively impact encapsulation efficiency.[2]

  • Type of Surfactant: The choice of surfactant should be compatible with the polymer and the drug. For PLGA nanoparticles, polyvinyl alcohol (PVA) is a commonly used stabilizer. The concentration of PVA has been shown to affect both the size and the encapsulation efficiency of the resulting nanoparticles.[2]

Q4: I suspect my experimental procedure is contributing to the low yield. What are some common procedural pitfalls?

A4: Procedural inconsistencies can significantly impact the reproducibility and yield of nanoparticle synthesis.

  • Stirring Rate: The rate of stirring during the addition of the organic phase to the aqueous phase influences the size and uniformity of the nanoparticles. Inconsistent or suboptimal stirring can lead to a broad size distribution and the formation of aggregates, reducing the yield of the desired nanoparticle fraction.[2]

  • Rate of Addition: The speed at which the organic phase is introduced into the aqueous phase affects the nanoprecipitation process. A controlled and consistent addition rate is necessary for reproducible results.

  • Purification Method: Significant loss of nanoparticles can occur during the purification steps, such as centrifugation and filtration. Ensure that the centrifugation speed and time are optimized to pellet the nanoparticles effectively without causing irreversible aggregation. When filtering, use a membrane with an appropriate pore size that retains the nanoparticles while allowing the removal of residual solvents and free drug.

Frequently Asked Questions (FAQs)

Q: What is a typical yield for this compound-loaded PLGA nanoparticles?

A: The yield of polymeric nanoparticles can vary widely depending on the specific formulation and process parameters. Yields can range from approximately 40% to over 90%.[4] It is essential to optimize your specific protocol to maximize the yield.

Q: How can I accurately measure the yield of my this compound nanoparticle synthesis?

A: The yield is typically calculated as the percentage of the total weight of the obtained nanoparticles relative to the initial total weight of the solid components (polymer and drug) used in the formulation. This is determined by lyophilizing (freeze-drying) the purified nanoparticle suspension to obtain a dry powder and then weighing it.

Q: What is the difference between yield and encapsulation efficiency?

A:

  • Yield refers to the total mass of nanoparticles recovered after the synthesis and purification process, relative to the initial total mass of solid components.

  • Encapsulation Efficiency (EE%) refers to the percentage of the initial amount of drug (this compound) that is successfully entrapped within the nanoparticles. A high yield of nanoparticles does not necessarily mean high encapsulation efficiency, and vice-versa.

Q: Can the storage conditions of my reagents affect the synthesis yield?

A: Yes, the stability of your reagents is crucial. Polymers like PLGA can be sensitive to moisture and temperature, which can lead to degradation and affect their performance in nanoparticle formation. This compound should also be stored under appropriate conditions to prevent degradation. Always refer to the manufacturer's storage recommendations for all your reagents.

Data Presentation

The following tables summarize the influence of key formulation parameters on the characteristics of polymeric nanoparticles, which can be extrapolated to the synthesis of this compound nanoparticles.

Table 1: Effect of PLGA and Surfactant (PVA) Concentration on Nanoparticle Properties

Parameter VariationEffect on Particle SizeEffect on Encapsulation EfficiencyEffect on YieldReference
Increasing PLGA Concentration IncreaseIncreaseIncrease[2]
Increasing PVA Concentration IncreaseDecreaseDecrease (at lower concentrations)[2]

Table 2: Influence of Process Parameters on Nanoparticle Characteristics

Parameter VariationEffect on Particle SizeEffect on Polydispersity Index (PDI)Reference
Increasing Stirring Rate DecreaseMay Decrease (more uniform)[2]
Increasing Aqueous-to-Organic Phase Ratio May DecreaseMay Decrease[3]

Experimental Protocols

Detailed Methodology for this compound Nanoparticle Synthesis via Interfacial Deposition (Nanoprecipitation)

This protocol provides a step-by-step guide for the synthesis of this compound-loaded PLGA nanoparticles using the interfacial deposition method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (or other suitable water-miscible organic solvent)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Syringe pump (optional, for controlled addition)

  • Centrifuge

  • Lyophilizer (freeze-dryer)

Procedure:

  • Preparation of the Organic Phase:

    • Accurately weigh the desired amounts of this compound and PLGA.

    • Dissolve the this compound and PLGA in a specific volume of acetone. Ensure complete dissolution by gentle vortexing or sonication.

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.

    • Filter the PVA solution through a 0.45 µm filter to remove any impurities.

  • Nanoparticle Formation:

    • Place the aqueous PVA solution in a beaker on a magnetic stirrer and set the desired stirring speed.

    • Draw the organic phase (this compound and PLGA in acetone) into a syringe.

    • Add the organic phase dropwise to the aqueous phase under constant stirring. For better control and reproducibility, a syringe pump can be used to maintain a constant addition rate.

    • A milky suspension of nanoparticles will form instantaneously.

  • Solvent Evaporation:

    • Continue stirring the nanoparticle suspension at room temperature for several hours (e.g., 4-6 hours) or overnight to allow for the complete evaporation of the organic solvent (acetone).

  • Purification of Nanoparticles:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge the suspension at an optimized speed and time (e.g., 15,000 rpm for 20 minutes at 4°C) to pellet the nanoparticles.

    • Carefully decant the supernatant, which contains the free, unencapsulated this compound and excess PVA.

    • Resuspend the nanoparticle pellet in deionized water. This washing step can be repeated 2-3 times to ensure the removal of all impurities.

  • Lyophilization (Freeze-Drying):

    • Freeze the purified nanoparticle suspension (e.g., at -80°C).

    • Lyophilize the frozen suspension for 24-48 hours until a dry powder of this compound-loaded nanoparticles is obtained.

    • Weigh the final dried product to calculate the percentage yield.

Mandatory Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification & Isolation organic_phase Organic Phase (this compound + PLGA in Acetone) mixing Interfacial Deposition (Organic phase added to Aqueous phase with stirring) organic_phase->mixing aqueous_phase Aqueous Phase (PVA in Water) aqueous_phase->mixing evaporation Solvent Evaporation mixing->evaporation centrifugation Centrifugation evaporation->centrifugation washing Washing centrifugation->washing washing->centrifugation Repeat 2-3x lyophilization Lyophilization washing->lyophilization final_product This compound Nanoparticles (Dry Powder) lyophilization->final_product

Caption: Experimental workflow for the synthesis of this compound nanoparticles.

signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms lapazine_np This compound Nanoparticle cell_membrane Cell Membrane lapazine_np->cell_membrane Endocytosis/Fusion This compound This compound cell_membrane->this compound Drug Release gpcrs G Protein-Coupled Receptors (GPCRs) This compound->gpcrs Activation g_proteins Heterotrimeric G Proteins (Gq/11, Gi/o, G12/13) gpcrs->g_proteins Activation downstream Downstream Effectors (PLC, PI3K, Rho, MAPK) g_proteins->downstream Signal Transduction response Cellular Responses (e.g., Inhibition of Proliferation, Apoptosis) downstream->response

Caption: Postulated signaling pathway of this compound action.

References

Technical Support Center: Troubleshooting Poor Lapazine Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of Lapazine in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a synthetic phenazine derivative with the molecular formula C₂₁H₁₈N₂O.[1] It has garnered interest for its potential therapeutic applications. However, its low aqueous solubility can pose significant challenges during in vitro and in vivo experiments, potentially leading to inaccurate results and poor bioavailability.

Q2: What are the general properties of this compound?

PropertyValueReference
Molecular FormulaC₂₁H₁₈N₂O[1]
Molecular Weight314.4 g/mol [1]
AppearanceCrystalline solid
XLogP34.9[1]

This table summarizes the key properties of this compound.

Q3: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What are the likely causes?

Poor solubility of this compound in aqueous buffers can be attributed to several factors:

  • Hydrophobic Nature: As a phenazine derivative, this compound is a largely non-polar molecule, making it inherently difficult to dissolve in polar solvents like water.[2]

  • pH of the Buffer: this compound is likely a weakly basic compound. Weakly basic drugs exhibit pH-dependent solubility, with higher solubility in acidic conditions where they can be protonated to form more soluble salts.[3][4][5][6][7] In neutral or alkaline buffers, the un-ionized, less soluble form predominates.

  • Buffer Composition: The ionic strength and specific ions in your buffer can influence solubility through common ion effects or salting-out phenomena.

  • Temperature: The dissolution of most organic solids in aqueous solutions is an endothermic process, meaning solubility generally increases with temperature.[8][9][10][11][12]

  • Particle Size: Larger crystals of this compound will have a smaller surface area-to-volume ratio, leading to a slower dissolution rate.

Troubleshooting Guides

Issue 1: this compound Fails to Dissolve Completely in My Standard Buffer (e.g., PBS pH 7.4)

If you are experiencing difficulty dissolving this compound in a neutral buffer like Phosphate Buffered Saline (PBS), consider the following troubleshooting steps.

  • Preparation of this compound Stock Solution:

    • Due to its low aqueous solubility, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[13][14][15]

    • Protocol:

      • Weigh out a precise amount of this compound powder.

      • Add a minimal amount of 100% DMSO to completely dissolve the powder, creating a high-concentration stock solution (e.g., 10 mM or 50 mM). Gentle warming (e.g., to 37°C) or vortexing may aid dissolution.

      • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution:

    • To prepare your final working concentration in the aqueous buffer, perform a serial dilution of the DMSO stock solution.

    • Important: The final concentration of DMSO in your experimental buffer should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.

StepActionRationale
1. pH Adjustment Lower the pH of your experimental buffer.This compound, as a likely weakly basic compound, will have increased solubility at a lower pH due to protonation.[3][4][5][6][7]
2. Use of Co-solvents Introduce a small percentage of a water-miscible organic co-solvent into your buffer.Co-solvents like ethanol or polyethylene glycol (PEG) can increase the solubility of hydrophobic compounds in aqueous solutions.[16][17][][19][20]
3. Temperature Increase Gently warm the buffer while dissolving this compound.Increasing the temperature often enhances the solubility of solid organic compounds.[8][9][10][11][12] However, be mindful of the potential for degradation at elevated temperatures.
4. Sonication Briefly sonicate the solution after adding this compound.Sonication can help to break down larger particles and increase the rate of dissolution.
Buffer pHCo-solventApparent Solubility (µg/mL)
7.4None< 1
6.0None5
5.0None25
7.41% Ethanol2
7.41% PEG 4003

This table provides hypothetical data to illustrate the expected trends in this compound solubility with changes in pH and the addition of co-solvents.

Issue 2: this compound Precipitates Out of Solution Over Time

Precipitation of this compound after initial dissolution can be due to instability or supersaturation.

  • Forced Degradation Study: To understand the stability of this compound under various stress conditions, a forced degradation study can be performed.[21][22][23][24][25][26][27]

    • Protocol:

      • Prepare solutions of this compound in your experimental buffer under different conditions:

        • Acidic: 0.1 M HCl

        • Basic: 0.1 M NaOH

        • Oxidative: 3% H₂O₂

        • Thermal: Incubate at elevated temperatures (e.g., 40°C, 60°C).

        • Photolytic: Expose to UV light.

      • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.

      • Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the amount of remaining this compound and detect any degradation products.[28][29][30][31]

StepActionRationale
1. Protect from Light Store this compound solutions in amber vials or wrap containers in aluminum foil.Phenazine compounds can be light-sensitive.
2. Control Temperature Store solutions at an appropriate temperature (e.g., 4°C or room temperature, as determined by stability studies).Temperature can affect both solubility and degradation rate.
3. pH Optimization Based on stability data, choose a pH that balances solubility and stability.Extreme pH values that may increase solubility could also accelerate degradation.
4. Fresh Preparations Prepare this compound solutions fresh before each experiment.This minimizes the opportunity for degradation or precipitation over time.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshooting Troubleshooting start Weigh this compound Powder stock Dissolve in 100% DMSO (e.g., 50 mM Stock) start->stock dilute Dilute Stock in Experimental Buffer stock->dilute working Final Working Solution (<0.5% DMSO) dilute->working issue Poor Solubility or Precipitation working->issue ph Adjust Buffer pH issue->ph cosolvent Add Co-solvent (e.g., Ethanol, PEG) issue->cosolvent temp Increase Temperature issue->temp sonicate Sonication issue->sonicate

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

logical_relationship cluster_factors Factors Affecting Solubility cluster_consequences Experimental Consequences solubility This compound Solubility ph Buffer pH solubility->ph temp Temperature solubility->temp cosolvent Co-solvents solubility->cosolvent particle Particle Size solubility->particle precipitation Precipitation solubility->precipitation outcome Experimental Outcome precipitation->outcome inaccurate Inaccurate Results precipitation->inaccurate inaccurate->outcome bioavailability Low Bioavailability inaccurate->bioavailability bioavailability->outcome

Caption: Factors influencing this compound solubility and their experimental impact.

References

how to prevent Lapazine degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Lapazine during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

Based on studies of structurally related compounds like β-lapachone and other phenazine derivatives, this compound is highly susceptible to degradation under the following conditions:

  • Light Exposure: Photodegradation is a major concern. Exposure to UV and visible light can significantly accelerate the degradation process. For the related compound β-lapachone, light exposure has been shown to increase the degradation rate by approximately 140-fold compared to storage in the dark.

  • pH: this compound is expected to be most stable in acidic conditions (pH 2-4) and is prone to hydrolysis in neutral to basic environments. Alkaline hydrolysis is a common degradation pathway for similar compounds.

  • Oxidizing Agents: The phenazine ring system is susceptible to oxidation. Contact with oxidizing agents can lead to the formation of degradation products.

  • Temperature: Elevated temperatures can accelerate all degradation pathways, including hydrolysis, oxidation, and photolysis.

  • Humidity: The presence of moisture can facilitate hydrolytic degradation, particularly in the solid state when exposed to light.

Q2: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Light Protect from light (store in amber vials or foil-wrapped containers)To prevent photodegradation.
Temperature Controlled room temperature (20-25°C) or refrigerated (2-8°C) for long-term storageTo minimize thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possibleTo prevent oxidative degradation.
pH (for solutions) Maintain at an acidic pH (ideally between 2 and 4)To prevent alkaline hydrolysis.
Humidity Store in a desiccated environmentTo minimize hydrolytic degradation in the solid state.

Q3: Are there any known degradation products of this compound?

While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation of its precursor β-lapachone, potential degradation products could arise from the opening of the pyran ring and subsequent oxidation. Researchers should be aware of the potential for the formation of various by-products and utilize appropriate analytical techniques to monitor for their appearance.

Troubleshooting Guide

Problem: I am observing a rapid loss of this compound potency in my experiments.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Photodegradation - Work under low-light conditions or use amber-colored labware. - Wrap experimental vessels in aluminum foil. - Prepare solutions fresh and use them promptly.
Alkaline Hydrolysis - Ensure the pH of your solvent system is in the acidic range (pH 2-4). - Use buffered solutions to maintain a stable pH.
Oxidation - Degas solvents before use. - Consider adding antioxidants to your formulation if compatible with your experimental design.
Incompatible Excipients - If formulating this compound, perform compatibility studies with all excipients. Avoid excipients that are basic or have high water content.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 2 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place solid this compound powder in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed powder in the initial solvent for analysis.

  • Photodegradation:

    • Expose a 100 µg/mL solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Maintain a control sample protected from light.

3. Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a reverse-phase HPLC method for the quantification of this compound and the separation of its degradation products.

ParameterSpecification
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% formic acid in water (gradient elution may be required)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm and 280 nm
Column Temperature 30°C

Method Development Notes:

  • A gradient elution starting with a higher proportion of the aqueous phase and increasing the organic phase will likely be necessary to separate polar degradation products from the more nonpolar this compound.

  • Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the this compound peak is free from co-eluting degradation products.

  • LC-MS can be used to identify the mass of the degradation products to aid in their structural elucidation.

Visualizations

degradation_pathway This compound This compound DP1 Hydrolytic Degradation Products This compound->DP1  pH > 7 (Alkaline Hydrolysis)   DP2 Oxidative Degradation Products This compound->DP2  Oxidizing Agents (e.g., H2O2)   DP3 Photolytic Degradation Products This compound->DP3  UV/Visible Light  

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C, Solid) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-UV/PDA acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for DP Identification hplc->lcms

Caption: Workflow for a forced degradation study of this compound.

addressing inconsistencies in Lapazine MIC assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lapazine Minimum Inhibitory Concentration (MIC) assays. Our goal is to help you address inconsistencies and achieve reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during this compound MIC assays.

1. Question: Why am I seeing no bacterial growth in my positive control wells?

Answer:

This issue indicates a fundamental problem with your experimental setup, as the positive control should show robust bacterial growth. Several factors could be the cause.

Troubleshooting Guide:

  • Inoculum Viability:

    • Check Strain Viability: Streak your bacterial stock onto a fresh agar plate to ensure it is viable and not contaminated.

    • Inoculum Preparation: Prepare a fresh inoculum following the standardized protocol. Ensure the bacterial suspension's optical density (OD) is within the recommended range before final dilution.[1]

  • Media and Reagents:

    • Media Sterility and Composition: Verify that the Mueller-Hinton Broth (MHB) is not contaminated and was prepared correctly. Using cation-adjusted MHB can sometimes be crucial for specific assays.[2]

    • Growth Conditions: Confirm that the incubation temperature, time, and atmospheric conditions (e.g., aerobic, 5% CO₂) are optimal for the specific bacterial strain being tested.[3][4]

  • Experimental Error:

    • Pipetting Errors: Ensure that the bacterial inoculum was indeed added to the positive control wells.

2. Question: My MIC values for this compound are inconsistent across replicate plates.

Answer:

Inconsistent MIC values are a common challenge and often point to subtle variations in experimental execution.

Troubleshooting Guide:

  • Standardize Inoculum: The final concentration of the bacterial inoculum is critical.[3] Ensure a consistent and standardized inoculum is prepared for each replicate plate. Use a spectrophotometer to measure the OD of your bacterial suspension before the final dilution step.

  • Pipetting and Dilution Accuracy:

    • Serial Dilutions: Use calibrated pipettes and fresh tips for each step of the this compound serial dilution to avoid carryover and ensure accuracy.

    • Mixing: Thoroughly mix the contents of each well after adding the inoculum.

  • Incubation Conditions: Incubate all replicate plates simultaneously under identical conditions to minimize variability.[4]

3. Question: I am observing "skipped wells" – no growth in a well, but growth in wells with higher this compound concentrations. What does this mean?

Answer:

"Skipped wells" can be perplexing and may arise from several sources, including technical errors or specific interactions of the compound.[5]

Troubleshooting Guide:

  • Review Pipetting Technique: This phenomenon is often due to accidental omission of inoculum in a well or an error in the serial dilution of this compound.

  • Compound Precipitation: Visually inspect the wells under a microscope to check for precipitation of this compound, which can occur at higher concentrations. If precipitation is observed, consider using a different solvent or adjusting the concentration of the stock solution.

  • Contamination: Cross-contamination between wells can lead to anomalous growth patterns. Ensure aseptic technique throughout the assay setup.

  • Paradoxical Growth (Eagle Effect): In rare cases, some antimicrobial agents exhibit a paradoxical effect where they are less effective at very high concentrations.[3] If you consistently observe this pattern and have ruled out other errors, it may be an intrinsic property of this compound's interaction with the test organism.

4. Question: What is the "trailing growth" effect, and how should I interpret my this compound MIC results when I see it?

Answer:

Trailing growth, also known as the "trailing endpoint," is characterized by a gradual decrease in bacterial growth over a range of concentrations, making it difficult to determine a clear MIC endpoint.[2]

Troubleshooting Guide:

  • Standardized Reading: Read the MIC at the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥80% reduction in turbidity) compared to the positive control. This requires a consistent and well-defined endpoint determination method.

  • Incubation Time: Adhere strictly to the recommended incubation time (typically 16-20 hours). Longer incubation can often exacerbate the trailing effect.

  • Inoculum Density: An overly dense inoculum can contribute to trailing. Double-check your inoculum preparation procedure.

  • Media pH: Ensure the pH of your media is within the recommended range, as pH shifts during bacterial growth can affect the activity of some compounds.

Experimental Protocols

Standard this compound MIC Assay (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (MHB) to achieve twice the highest concentration to be tested in the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[2]

  • Performing the Serial Dilution:

    • Add 100 µL of MHB to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the 2x starting concentration of this compound to the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column of dilutions.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL. This will dilute the this compound concentrations to their final desired values.

    • Include a positive control (MHB + inoculum) and a negative control (MHB only).

    • Incubate the plate at 37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[2] This can be determined by eye or with a plate reader.

Data Presentation

Table 1: Recommended Reagent Concentrations for this compound MIC Assay

ReagentStock ConcentrationWorking ConcentrationSolvent
This compound10 mg/mL0.06 - 64 µg/mLDMSO
Bacterial Inoculum0.5 McFarland~5 x 10⁵ CFU/mLSaline/MHB
Mueller-Hinton BrothN/AN/AN/A

Table 2: Example of this compound MIC Results with Troubleshooting Flags

StrainReplicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Average MIC (µg/mL)Notes/Flags
E. coli ATCC 25922816810.7Inconsistent result in Rep 2
S. aureus ATCC 292134444.0Consistent
P. aeruginosa ATCC 278533232>64>42.7Skipped wells in Rep 3

Visualizations

Lapazine_MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis This compound Stock This compound Stock Serial Dilution Serial Dilution This compound Stock->Serial Dilution Dilute in MHB Bacterial Culture Bacterial Culture Inoculum Standardization Inoculum Standardization Bacterial Culture->Inoculum Standardization 0.5 McFarland Inoculate Plate Inoculate Plate Serial Dilution->Inoculate Plate Inoculum Standardization->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate 37°C, 16-20h Read MIC Read MIC Incubate->Read MIC Troubleshooting_MIC_Inconsistencies Inconsistent MIC Inconsistent MIC Check Inoculum Check Inoculum Inconsistent MIC->Check Inoculum Is inoculum standardized? Review Pipetting Review Pipetting Inconsistent MIC->Review Pipetting Are dilutions accurate? Verify Incubation Verify Incubation Inconsistent MIC->Verify Incubation Are conditions consistent? Assess Compound Stability Assess Compound Stability Inconsistent MIC->Assess Compound Stability Is this compound stable? Standardize OD Standardize OD Check Inoculum->Standardize OD Calibrate Pipettes Calibrate Pipettes Review Pipetting->Calibrate Pipettes Monitor Temp/Time Monitor Temp/Time Verify Incubation->Monitor Temp/Time Test in Media Test in Media Assess Compound Stability->Test in Media

References

Technical Support Center: β-Lapachone Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for β-lapachone (Lapazine) cytotoxicity assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers avoid common artifacts and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the use of β-lapachone in in vitro cytotoxicity experiments.

Q1: Why do my cancer cells show high resistance to β-lapachone, while published data shows high potency?

A1: The primary determinant of β-lapachone's cytotoxicity is the expression level of NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2] β-lapachone is a bioactivatable drug that requires the two-electron reduction by NQO1 to initiate a futile redox cycle.[3][4] This cycle generates a massive amount of reactive oxygen species (ROS), leading to DNA damage, PARP-1 hyperactivation, and catastrophic NAD+/ATP depletion, which ultimately causes a unique form of programmed necrosis.[5][6][7]

  • Troubleshooting Steps:

    • Verify NQO1 Expression: Confirm the NQO1 protein levels in your cell line via Western blot. Many solid tumors, including pancreatic, breast, lung, and prostate cancers, often have elevated NQO1 levels, but expression can be variable.[1][8]

    • Use Positive Controls: Employ a cell line known to be NQO1-positive and sensitive to β-lapachone as a positive control in your assays.

    • Consider NQO1 Activity: NQO1 enzyme activity can be measured directly using assays with substrates like menadione.[2]

Q2: I am observing high variability and poor reproducibility in my IC50 values. What are the likely causes?

A2: High variability often stems from issues with compound solubility and stability. β-lapachone is a lipophilic compound with poor aqueous solubility.[9][10]

  • Troubleshooting Steps:

    • Proper Solubilization: Prepare a high-concentration stock solution (e.g., 20-50 mM) in 100% DMSO and store it at -80°C.[1][11]

    • Avoid Precipitation: When diluting the stock into your aqueous cell culture medium, ensure the final DMSO concentration is low (typically <0.1% to <0.5%) to prevent precipitation.[11] Visually inspect the medium for any precipitate after adding the compound.

    • Fresh Dilutions: Prepare fresh dilutions from the frozen stock for each experiment. Avoid repeated freeze-thaw cycles.

    • Homogenous Mixing: Ensure the compound is mixed thoroughly in the medium before adding it to the cells.

Q3: Could β-lapachone be interfering with my MTT or other tetrazolium-based viability assays?

A3: Yes, this is a significant potential artifact. β-lapachone is an o-naphthoquinone, a class of molecules known for their color and redox activity. This can lead to two types of interference with tetrazolium-based assays (MTT, MTS, XTT):

  • Colorimetric Interference: The inherent color of the compound can absorb light at the same wavelength as the formazan product, leading to artificially high background readings.[12][13]

  • Redox Interference: The mechanism of β-lapachone involves generating massive ROS and altering the cellular redox state.[5][14] Since MTT assays measure the activity of mitochondrial dehydrogenases, this profound redox disruption can directly inhibit the enzymes, leading to a reduction in signal that may not correlate directly with cell death.

  • Recommended Alternatives:

    • ATP-Based Assays (e.g., CellTiter-Glo®): These measure the ATP level of viable cells, which is a direct indicator of metabolic health. This is a highly sensitive and reliable alternative.[15] The mechanism of β-lapachone-induced cell death involves rapid ATP depletion, making this a very relevant readout.[6]

    • LDH Release Assays: These measure the release of lactate dehydrogenase from cells with compromised membrane integrity (i.e., dead cells).

    • Direct Cell Counting: Methods like Trypan Blue exclusion staining allow for the direct counting of viable and non-viable cells.[11][16]

    • Colony Formation Assays: This long-term assay measures the ability of cells to proliferate and form colonies after a short-term drug exposure, providing a robust measure of cytocidal effects.[11][17]

Q4: How can I experimentally confirm that the observed cytotoxicity is NQO1-dependent?

A4: This is a critical control experiment to ensure the observed effect is specific to β-lapachone's intended mechanism.

  • Pharmacological Inhibition: Co-treat your NQO1-positive cells with β-lapachone and a specific NQO1 inhibitor, such as dicoumarol (typically 40-50 µM).[1][6] A significant increase in cell survival in the presence of the inhibitor confirms NQO1-dependent cytotoxicity.

  • Genetic Approaches: If available, compare the effects of β-lapachone on your NQO1-positive cell line with an isogenic NQO1-knockout or knockdown (shRNA) version. The NQO1-deficient cells should be significantly more resistant.[2][6]

Quantitative Data Summary

The cytotoxic effect of β-lapachone is highly dependent on the cancer cell type and its NQO1 expression status.

Cell LineCancer TypeNQO1 StatusIC50 (µM)Assay TypeReference
PLC/PRF/5Hepatocellular CarcinomaNQO1+~4 µMSurvival Assay[6]
SK-HEP1Hepatocellular CarcinomaNQO1->10 µMSurvival Assay[6]
MiaPaCa2Pancreatic CancerNQO1+~4 µMSurvival Assay[5]
MCF7Breast CancerNQO1+~2-4 µMMTT Assay[9][10]
MDA-MB-231 (NQO1-)Breast CancerNQO1-No significant effectCCK-8 Assay[18]
DU145Prostate CancerNQO1+~4 µMFlow Cytometry[11]
HCT116Colon CancerNQO1+~2 µMMTT Assay[9]

Table 1: Representative IC50 values for β-lapachone in various cancer cell lines.

Assay MethodPrincipleAdvantagesPotential Artifacts with β-Lapachone
MTT / MTS / XTT Mitochondrial reductase activityInexpensive, well-establishedHigh Risk: Colorimetric and redox interference.[12][13]
Resazurin (AlamarBlue) Mitochondrial reductase activitySensitive, non-destructiveHigh Risk: Redox interference.[16]
ATP Assay (CellTiter-Glo®) Quantifies ATP in viable cellsFast, highly sensitive, less interferenceLow Risk: Excellent alternative; directly measures ATP depletion caused by β-lapachone.[15]
LDH Release Assay Measures membrane integrityMeasures cytotoxicity directlyLow Risk: Good for measuring necrosis-like cell death.
Trypan Blue / Propidium Iodide Membrane exclusionDirect, inexpensiveLow Risk: Can be lower throughput.
Colony Formation Assay Long-term proliferative capacity"Gold standard" for clonogenic survivalLow Risk: Measures long-term impact, avoids short-term metabolic artifacts.

Table 2: Comparison of common cytotoxicity assays and their suitability for use with β-lapachone.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay Workflow

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]

  • Compound Preparation: Prepare a 20 mM stock solution of β-lapachone in DMSO.[11] Immediately before use, perform serial dilutions in complete culture medium to achieve 2x the final desired concentrations.

  • Treatment: Remove the overnight culture medium from the cells. Add 100 µL of the appropriate drug dilution to each well. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO as the highest drug concentration.

  • Incubation: Treat cells for a defined period, typically a short exposure of 2-4 hours, as the NQO1-dependent cell death is very rapid.[5][6]

  • Washout & Recovery: After the treatment period, remove the drug-containing medium, wash the cells gently with 1x PBS, and add 200 µL of fresh, drug-free medium.[6]

  • Endpoint Measurement: Allow cells to incubate for a further 24-72 hours before assessing cell viability using a suitable endpoint assay (e.g., ATP assay).

Protocol 2: NQO1-Inhibition Control Experiment

This protocol is essential to validate that the observed cytotoxicity is mediated by NQO1.

  • Follow the General Cytotoxicity Assay Workflow (Protocol 1).

  • Create an additional set of treatment groups. In this set, pre-incubate the cells with an NQO1 inhibitor (e.g., 50 µM Dicoumarol) for 1-2 hours before adding the β-lapachone dilutions.[6]

  • The β-lapachone dilutions for this set should also contain 50 µM Dicoumarol.

  • Compare the viability curves of cells treated with β-lapachone alone versus those co-treated with β-lapachone and Dicoumarol. A significant rightward shift in the IC50 curve in the presence of Dicoumarol indicates NQO1-dependent activity.[6]

Visualizations

Lapachone_Mechanism cluster_Cell NQO1+ Cancer Cell Lap β-Lapachone (Parent Compound) NQO1 NQO1 Lap->NQO1 2e⁻ reduction HQ Unstable Hydroquinone NQO1->HQ NAD NAD(P)+ NQO1->NAD HQ->Lap Futile Redox Cycle (Auto-oxidation) ROS Massive ROS (O₂⁻, H₂O₂) HQ->ROS DNA_Damage DNA Single/Double Strand Breaks ROS->DNA_Damage PARP PARP1 Hyperactivation DNA_Damage->PARP NAD_ATP NAD+ & ATP Depletion PARP->NAD_ATP Consumes NAD+ Death Programmed Necrosis (Cell Death) NAD_ATP->Death NADH NAD(P)H NADH->NQO1

Caption: NQO1-dependent futile redox cycling of β-lapachone leading to cell death.

Workflow cluster_prep Preparation cluster_treat Treatment Groups cluster_assay Assay & Analysis p1 1. Seed Cells (96-well plate) p2 2. Prepare β-Lapachone & Dicoumarol Dilutions t1 Group A: Vehicle Control (DMSO) p2->t1 t2 Group B: β-Lapachone only p2->t2 t3 Group C: β-Lapachone + Dicoumarol (NQO1 Inhibition Control) p2->t3 a1 5. Incubate (2-4h), Wash, & Recover (24-72h) t1->a1 t2->a1 t3->a1 a2 6. Perform Viability Assay (e.g., ATP Assay) a1->a2 a3 7. Analyze Data: Compare IC50 of Group B vs C a2->a3 Troubleshooting start Problem Encountered q1 High Variability in IC50 Check Experimental Practice start->q1 q2 No or Low Cytotoxicity Check Cell Line & Mechanism start->q2 q3 Suspect Assay Interference Check Assay Method start->q3 a1_1 Ensure proper solubilization (use DMSO stock). q1:f0->a1_1 a1_2 Make fresh dilutions for each experiment. q1:f0->a1_2 a1_3 Visually check for precipitate in media. q1:f0->a1_3 a2_1 Verify NQO1 protein expression (Western Blot). q2:f0->a2_1 a2_2 Run NQO1-inhibition control (use Dicoumarol). q2:f0->a2_2 a2_3 Use an NQO1-positive control cell line. q2:f0->a2_3 a3_1 Switch from MTT/XTT to an ATP-based assay (e.g., CellTiter-Glo). q3:f0->a3_1 a3_2 Use direct cell counting (Trypan Blue). q3:f0->a3_2 a3_3 Consider a long-term Colony Formation Assay. q3:f0->a3_3

References

Technical Support Center: Optimizing Lapazine Loading in Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of Lapazine loading efficiency in nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the loading efficiency of this compound in polymeric nanoparticles?

A1: Several factors critically influence the loading efficiency of this compound. These include the physicochemical properties of this compound itself, the choice of polymer, the nanoparticle formulation method, and various process parameters. Key factors include:

  • Drug-Polymer Interactions: The affinity between this compound and the polymer matrix is crucial. Hydrophobic interactions, hydrogen bonding, and electrostatic interactions can all play a role in enhancing drug entrapment.

  • This compound's Physicochemical Properties: As a hydrophobic drug, this compound's low aqueous solubility is a primary consideration. Its solubility in the organic solvent used during nanoparticle fabrication is a key determinant of loading efficiency.[1]

  • Polymer Selection: The type of polymer (e.g., PLGA, PCL), its molecular weight, and its composition (e.g., lactide-to-glycolide ratio in PLGA) significantly impact drug encapsulation.[1][2]

  • Drug-to-Polymer Ratio: The initial amount of this compound relative to the polymer concentration directly affects the loading capacity. However, simply increasing the drug amount does not always lead to a proportional increase in loading efficiency and can sometimes lead to drug precipitation.[1]

  • Formulation Method: Common methods like emulsion-solvent evaporation and nanoprecipitation have different mechanisms of nanoparticle formation and drug encapsulation, leading to variations in loading efficiency.[1][2]

  • Solvent and Surfactant: The choice of organic solvent and the type and concentration of surfactant used to stabilize the nanoparticle suspension are critical process parameters.[1]

Q2: Which type of polymer, PLGA or PCL, is better for loading this compound?

A2: Both Poly(lactic-co-glycolic acid) (PLGA) and Poly-ε-caprolactone (PCL) have been successfully used to encapsulate this compound. One study reported a higher drug loading for PLGA nanoparticles (137.07 mg g⁻¹) compared to PCL nanoparticles (54.71 mg g⁻¹).[2] The optimal choice depends on the desired release kinetics and other specific application requirements. PLGA is known for its tunable degradation rate based on the lactide-to-glycolide ratio, while PCL has a slower degradation profile.

Q3: How can I accurately quantify the amount of this compound loaded into my nanoparticles?

A3: Accurate quantification of this compound loading is essential. This is typically done using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. The process generally involves:

  • Separation of Free Drug: Unencapsulated this compound is separated from the nanoparticles by methods like ultracentrifugation or centrifugal filtration.

  • Quantification of Free Drug (Indirect Method): The amount of this compound in the supernatant is measured. The encapsulated amount is then calculated by subtracting the free drug amount from the initial total amount of drug added.

  • Quantification of Encapsulated Drug (Direct Method): The nanoparticle pellet is washed to remove any surface-adsorbed drug. The nanoparticles are then dissolved in a suitable organic solvent (e.g., acetonitrile, dichloromethane) to release the encapsulated this compound. The concentration of this compound in this solution is then determined by HPLC.

It is crucial to establish a calibration curve with known concentrations of this compound to ensure accurate quantification.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low this compound Loading Efficiency 1. Poor solubility of this compound in the organic solvent. 2. Incompatible polymer. 3. Suboptimal drug-to-polymer ratio. 4. Inefficient mixing during nanoparticle formation. 5. Drug precipitation during solvent evaporation/diffusion.1. Select an organic solvent in which this compound has high solubility (e.g., acetone, acetonitrile, dichloromethane). 2. Screen different polymers (e.g., PLGA with varying lactide:glycolide ratios, PCL with different molecular weights) to find one with better affinity for this compound. 3. Optimize the drug-to-polymer ratio by testing a range of ratios. Start with a lower ratio and gradually increase it. 4. Ensure rapid and efficient mixing. For nanoprecipitation, rapid injection of the organic phase into the aqueous phase is critical. For emulsion methods, optimize homogenization or sonication parameters. 5. Optimize the solvent evaporation rate. A slower, controlled evaporation can sometimes improve encapsulation.
High Polydispersity Index (PDI) 1. Inefficient mixing. 2. Aggregation of nanoparticles. 3. Inappropriate surfactant concentration.1. Improve mixing efficiency as described above. 2. Ensure adequate surfactant concentration to stabilize the nanoparticles. Consider using non-ionic surfactants like Poloxamers or PVA. 3. Optimize the surfactant concentration. Too little surfactant can lead to aggregation, while too much can result in smaller, but more polydisperse, particles.
Inconsistent Batch-to-Batch Results 1. Variation in experimental parameters. 2. Instability of reagents. 3. Inconsistent manual procedures.1. Precisely control all experimental parameters, including temperatures, stirring rates, and addition rates. 2. Use fresh, high-quality reagents. Ensure polymers have not degraded. 3. Standardize all manual steps. Consider using automated systems for liquid handling where possible.
Formation of Drug Crystals Instead of Loaded Nanoparticles 1. High degree of supersaturation of this compound. 2. Drug-to-polymer ratio is too high.1. This can occur in nanoprecipitation if the drug precipitates faster than it is encapsulated. Try decreasing the initial drug concentration or using a solvent system where the drug has slightly lower, but still adequate, solubility. 2. Reduce the initial drug-to-polymer ratio.

Experimental Protocols

Protocol 1: this compound Loading into PLGA Nanoparticles via Emulsion-Solvent Evaporation

Materials:

  • This compound

  • PLGA (e.g., 50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or homogenizer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in DCM. For example, 10 mg of this compound and 100 mg of PLGA in 2 mL of DCM.

  • Emulsification: Add the organic phase to a larger volume of aqueous PVA solution (e.g., 10 mL). Emulsify this mixture using a probe sonicator or a high-speed homogenizer. The sonication/homogenization parameters (power, time) should be optimized to achieve the desired particle size.

  • Solvent Evaporation: Transfer the resulting oil-in-water (o/w) emulsion to a larger beaker and stir at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate, leading to the formation of solid nanoparticles. Alternatively, use a rotary evaporator for more controlled and faster solvent removal.

  • Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and any unencapsulated drug. Repeat the centrifugation and washing steps at least twice.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., sucrose or trehalose) and freeze-dry to obtain a powdered sample for storage and characterization.

Protocol 2: Quantification of this compound Loading Efficiency

Materials:

  • This compound-loaded nanoparticles (lyophilized powder)

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC system with a UV detector

  • C18 HPLC column

  • Mobile phase (e.g., a mixture of ACN and water with 0.1% trifluoroacetic acid)

  • Volumetric flasks and syringes with filters

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Preparation (Direct Method):

    • Accurately weigh a known amount of the lyophilized this compound-loaded nanoparticles (e.g., 5 mg).

    • Dissolve the nanoparticles in a known volume of ACN (e.g., 1 mL) to break the nanoparticles and release the encapsulated drug.

    • Vortex the solution to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter to remove any polymeric debris.

  • HPLC Analysis: Inject a known volume of the filtered sample solution into the HPLC system.

  • Calculation of Loading Efficiency:

    • From the HPLC chromatogram, determine the peak area corresponding to this compound.

    • Using the calibration curve, calculate the concentration of this compound in the sample solution.

    • Calculate the total amount of this compound in the weighed nanoparticle sample.

    • Drug Loading (%) = (Mass of this compound in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of this compound in nanoparticles / Initial mass of this compound used) x 100

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_formulation Nanoparticle Formulation cluster_purification Purification & Collection organic_phase Dissolve this compound & PLGA in Organic Solvent emulsification Emulsification (Sonication/Homogenization) organic_phase->emulsification aqueous_phase Prepare Aqueous PVA Solution aqueous_phase->emulsification evaporation Solvent Evaporation emulsification->evaporation centrifugation Ultracentrifugation evaporation->centrifugation washing Washing centrifugation->washing Repeat 2x lyophilization Lyophilization washing->lyophilization

Caption: Workflow for preparing this compound-loaded nanoparticles.

troubleshooting_logic start Low Loading Efficiency? cause1 Poor Drug-Polymer Interaction start->cause1 Yes cause2 Suboptimal Formulation Parameters start->cause2 Yes cause3 Drug Precipitation start->cause3 Yes solution1 Screen Different Polymers cause1->solution1 solution2 Optimize Drug:Polymer Ratio & Solvent Choice cause2->solution2 solution3 Modify Mixing/Evaporation Rate cause3->solution3

Caption: Troubleshooting low this compound loading efficiency.

References

Technical Support Center: Lapazine Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing Lapazine (β-lapachone) degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound?

This compound primarily degrades through two main pathways: hydrolysis and photolysis.[1] In the absence of light, hydrolysis is the main route of degradation, whereas exposure to light leads to a significantly accelerated degradation process via photolysis.[1] Studies have shown that this compound is also susceptible to degradation under basic and oxidative conditions, while it is relatively stable under acidic and thermal stress.[2][3]

Q2: What are the major degradation products of this compound?

The major degradation products of this compound depend on the degradation pathway:

  • Hydrolysis: The primary degradation product formed through hydrolysis is hydroxylapachol .[1][4]

  • Photolysis: Photodegradation results in a more complex mixture of products, including phthalic acid , 6-hydroxy-3-methylene-3H-isobenzofuran-1-one , and a benzomacrolactone .[1][4] Other phthalate derivatives have also been reported.[1]

  • Oxidative Degradation: Under oxidative stress (e.g., using hydrogen peroxide), phthalic acid has been identified as a degradation product.[2][5]

  • Basic Conditions: Degradation under basic conditions can lead to the formation of α-lapachone (an isomer of β-lapachone) and other unidentified products.[2][3]

Q3: What analytical techniques are most suitable for identifying and characterizing this compound degradation products?

A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC is the workhorse for separating this compound from its degradation products. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water.[2][3] UV detection is typically set at around 258 nm for monitoring the separation.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is crucial for the identification of degradation products by providing molecular weight and fragmentation information.[2][3][6] This technique is particularly useful for elucidating the structures of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is the definitive technique for the structural elucidation of isolated degradation products.[1][7] It provides detailed information about the chemical structure and connectivity of atoms.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the analysis of this compound and its degradation products.

HPLC Analysis Troubleshooting

Problem: Poor peak shape (tailing or fronting) for this compound or its degradation products.

  • Possible Causes & Solutions:

    CauseSolution
    Column Overload Reduce the sample concentration or injection volume.[8]
    Secondary Interactions with Stationary Phase For basic analytes, peak tailing can occur due to interaction with residual silanol groups on the silica-based column. Use a mobile phase with a suitable pH to suppress the ionization of the analyte or the silanol groups. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help.[8][9] Alternatively, use an end-capped column.
    Incompatible Injection Solvent The sample solvent should be weaker than or similar in strength to the mobile phase. Dissolving the sample in the initial mobile phase composition is ideal.[10]
    Column Contamination or Degradation A blocked frit or a void at the column inlet can cause peak distortion.[8] Try back-flushing the column or, if the problem persists, replace the column. Using a guard column can help extend the life of the analytical column.[11]

Problem: Co-elution or poor resolution between this compound and its degradation products.

  • Possible Causes & Solutions:

    CauseSolution
    Inadequate Mobile Phase Composition Optimize the mobile phase gradient or isocratic composition. Adjusting the ratio of organic solvent (e.g., acetonitrile) to the aqueous phase can significantly impact selectivity.
    Incorrect Column Chemistry While a C18 column is commonly used, other stationary phases (e.g., phenyl-hexyl, cyano) might offer different selectivity for specific degradation products.
    Suboptimal Temperature Temperature can affect the viscosity of the mobile phase and the kinetics of interaction with the stationary phase. Experiment with different column temperatures to improve resolution.
LC-MS/MS Analysis Troubleshooting

Problem: In-source fragmentation or adduct formation leading to ambiguous identification.

  • Possible Causes & Solutions:

    CauseSolution
    High Source Temperature or Cone Voltage Optimize the ion source parameters to minimize in-source fragmentation. Gradually reduce the source temperature and cone/fragmentor voltage to find the optimal conditions for observing the molecular ion.
    Mobile Phase Additives The choice of mobile phase additives can influence adduct formation (e.g., [M+Na]⁺, [M+K]⁺). If sodium or potassium adducts are problematic, try using ammonium acetate or ammonium formate as a mobile phase modifier.
    Metabolite Conversion in Ion Source It has been reported that sulfonate or glucuronide-conjugated metabolites of β-lapachone can be converted back to the parent drug in the electrospray ion source, causing interference.[6] This requires careful chromatographic separation to distinguish between the actual drug and its metabolites.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to generate degradation products and demonstrate the stability-indicating nature of the analytical method.[12][13]

Stress ConditionProtocol
Acidic Hydrolysis Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the sample before analysis.
Basic Hydrolysis Dissolve this compound in a solution of 0.1 M NaOH. Incubate at room temperature for a shorter duration (e.g., a few hours) due to its higher instability in basic conditions. Neutralize the sample before analysis.[2]
Oxidative Degradation Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature and monitor the degradation over time.[2]
Photolytic Degradation Expose a solution of this compound to a light source that provides both UV and visible light (e.g., a xenon lamp) for a defined period. A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.[2]
Thermal Degradation Store solid this compound or a solution of this compound at an elevated temperature (e.g., 80°C) for a specified duration.
Stability-Indicating HPLC-UV Method

This method is suitable for the separation and quantification of this compound and its degradation products.

ParameterSpecification
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of Acetonitrile and Water. A common starting point is a 65:35 (v/v) mixture of acetonitrile and water.[2]
Flow Rate 1.0 mL/min
Detection Wavelength 258 nm[2]
Column Temperature 30°C[2]
Injection Volume 10 µL

Data Presentation

Summary of this compound Degradation Products
Degradation ProductDegradation Pathway(s)Molecular FormulaMolecular Weight
Hydroxylapachol HydrolysisC₁₅H₁₆O₄260.28
Phthalic Acid Photolysis, OxidationC₈H₆O₄166.13
6-hydroxy-3-methylene-3H-isobenzofuran-1-one PhotolysisC₉H₆O₃162.14
Benzomacrolactone PhotolysisC₁₅H₁₄O₅274.27
α-Lapachone Basic ConditionsC₁₅H₁₄O₃242.27
¹H and ¹³C NMR Data for Phthalic Acid

Solvent: DMSO-d₆

¹H NMRδ (ppm)Multiplicity
Aromatic CH7.60-7.70m
Carboxylic Acid OH~13br s
¹³C NMRδ (ppm)
C-1/C-2 (ipso-C)131.4
C-3/C-6129.9
C-4/C-5140.4
Carboxylic Acid C=O180.3

(NMR data for phthalic acid is widely available in spectral databases and literature.)[1][14][15][16]

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Characterization This compound This compound (β-lapachone) acid Acidic Hydrolysis (0.1 M HCl, 60°C) This compound->acid base Basic Hydrolysis (0.1 M NaOH, RT) This compound->base oxidation Oxidation (3% H₂O₂, RT) This compound->oxidation photolysis Photolysis (UV/Vis Light) This compound->photolysis thermal Thermal Stress (80°C) This compound->thermal hplc HPLC-UV Analysis (Separation & Quantitation) acid->hplc base->hplc oxidation->hplc photolysis->hplc thermal->hplc lcms LC-MS/MS Analysis (Identification) hplc->lcms products Identified Degradation Products lcms->products nmr NMR Spectroscopy (Structure Elucidation) nmr->products products->nmr Isolate for Confirmation pathways Degradation Pathways products->pathways degradation_pathways cluster_hydrolysis Hydrolysis (Dark) cluster_photolysis Photolysis (Light) cluster_basic Basic Conditions This compound This compound (β-lapachone) hydroxylapachol Hydroxylapachol This compound->hydroxylapachol H₂O phthalic_acid Phthalic Acid This compound->phthalic_acid hv, O₂ isobenzofuranone 6-hydroxy-3-methylene- 3H-isobenzofuran-1-one This compound->isobenzofuranone hv, O₂ benzomacrolactone Benzomacrolactone This compound->benzomacrolactone hv, O₂ alpha_lapachone α-Lapachone This compound->alpha_lapachone OH⁻

References

Technical Support Center: Improving the Bioavailability of Lapatinib for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Note: The user query referenced "Lapazine"; this document pertains to Lapatinib, a well-researched tyrosine kinase inhibitor.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of Lapatinib.

Troubleshooting Guide for In Vivo Lapatinib Studies

Problem Potential Cause(s) Recommended Solution(s)
Low and/or variable plasma concentrations 1. Poor aqueous solubility of Lapatinib. [1][2][3] 2. Low permeability (BCS Class IV drug). [4] 3. Extensive first-pass metabolism primarily by CYP3A4 and CYP3A5 enzymes in the liver and intestine.[5][6][7] 4. Efflux by transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[8] 5. Variability in food intake among study animals. Both low-fat and high-fat meals can significantly, but variably, increase absorption.[8][9][10]1. Enhance solubility and dissolution rate through advanced formulation strategies such as nanosponges, solid lipid nanoparticles (SLNs), self-nanoemulsifying drug delivery systems (SNEDDS), or nanocrystalline solid dispersions.[11][12][13][14][15][16] 2. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) can increase Lapatinib's plasma concentration, but this may also increase toxicity and should be carefully evaluated.[17][18] 3. Standardize feeding protocols. Administer Lapatinib in a fasted state to minimize variability.[10] If co-administration with food is necessary for tolerability, use a consistent diet.
Poor tumor tissue accumulation 1. High plasma protein binding (>99% to albumin and alpha-1 acid glycoprotein), limiting the free fraction of the drug available for tissue distribution.[6][8] 2. Inefficient transport from systemic circulation into the tumor microenvironment.1. Utilize nanoformulations that can take advantage of the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.[14][19] 2. Consider active targeting strategies by modifying the surface of nanoparticles with ligands that bind to receptors overexpressed on cancer cells.[3]
Observed Hepatotoxicity 1. Formation of reactive metabolites during extensive metabolism.[20][21]1. Monitor liver function tests (serum transaminases, bilirubin, alkaline phosphatase) in study animals.[7] 2. Consider dose reduction if signs of liver injury are observed. 3. Encapsulation in nanocarriers may alter the biodistribution and reduce off-target toxicity.[22]

Frequently Asked Questions (FAQs)

1. What are the main challenges to achieving adequate oral bioavailability of Lapatinib?

The primary challenges are its poor aqueous solubility and low intestinal permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class IV drug.[4] Additionally, it undergoes extensive metabolism by CYP3A4 and CYP3A5 enzymes and is a substrate for efflux transporters like P-glycoprotein, which further limits its systemic exposure.[5][6][8]

2. How does food intake affect the bioavailability of Lapatinib?

Food, particularly high-fat meals, can significantly increase the absorption and bioavailability of Lapatinib. A high-fat breakfast has been shown to increase the area under the curve (AUC) by as much as 325% and the maximum concentration (Cmax) by 203% compared to a fasted state.[8][10] However, this effect is highly variable among individuals.[9] For consistency in in vivo studies, it is recommended to administer Lapatinib in a fasted state.[10]

3. What are the most promising formulation strategies to enhance Lapatinib's bioavailability?

Several nano-formulation strategies have shown significant promise:

  • Nanosponges: These have been shown to improve aqueous solubility and dissolution, leading to a 3.34-fold enhancement in oral bioavailability.[22]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles can improve solubility and absorption. Lapatinib-incorporated lipid nanoparticles (LTNPs) increased the AUC by 5.27-fold compared to the commercial Tykerb® formulation in one study.[14][19] L-NSLCs demonstrated a 2.9-fold higher Cmax compared to a conventional suspension.[4]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based systems form nanoemulsions in the gastrointestinal tract, enhancing drug solubilization and absorption. An optimized SNEDDS formulation showed a maximum drug release of 98.96% in 60 minutes, compared to 38.90% for the pure drug.[13]

  • Nanocrystalline Solid Dispersions (NSDs): Reducing the drug's particle size to the nanometer range increases the surface area for dissolution. NSDs of Lapatinib have been shown to increase Cmax and AUC by 2.45 and 2.56 times, respectively, compared to the pure drug.[15]

4. Are there any known drug interactions that can affect Lapatinib's bioavailability?

Yes, co-administration of Lapatinib with strong inhibitors of the CYP3A4 enzyme (e.g., ketoconazole, ritonavir) should be avoided as they can significantly increase Lapatinib plasma concentrations.[17][18] Conversely, strong CYP3A4 inducers (e.g., rifampin, St. John's Wort) can decrease Lapatinib concentrations.[18] Lapatinib is also an inhibitor of CYP3A4, CYP2C8, and P-glycoprotein, so it can increase the plasma concentrations of other drugs that are substrates of these enzymes and transporters.[7][17]

Quantitative Data on Bioavailability Enhancement

The following tables summarize the pharmacokinetic data from various studies on bioavailability-enhanced Lapatinib formulations.

Table 1: Pharmacokinetic Parameters of Lapatinib-Loaded Nanosponges

FormulationCmax (µg/mL)AUC (µg·h/mL)Fold Increase in Bioavailability (AUC)Reference
Pure Lapatinib Ditosylate1.8 ± 0.218.5 ± 2.1-[22]
β-cyclodextrin Nanosponge (F2)5.0 ± 0.461.8 ± 5.33.34[22]

Table 2: Pharmacokinetic Parameters of Lapatinib-Loaded Lipid Nanoparticles

FormulationCmax (ng/mL)AUC (ng·h/mL)Fold Increase in Bioavailability (AUC) vs. Tykerb®Reference
Tykerb®189.62154.3-[14][19]
Lapatinib Suspension (LTS)356.43539.11.64[14][19]
Lapatinib Lipid Nanoparticles (LTNPs)1002.711352.65.27[14][19]

Table 3: Pharmacokinetic Parameters of Lapatinib Nanocrystalline Solid Dispersion (NSD)

FormulationCmax (µg/mL)AUC (µg·h/mL)Fold Increase in Bioavailability (AUC)Reference
Pure Lapatinib Ditosylate2.1 ± 0.322.4 ± 2.5-[15]
Lapatinib NSD5.1 ± 0.657.3 ± 6.12.56[15]

Experimental Protocols

Protocol 1: Preparation of Lapatinib-Loaded Solid Lipid Nanoparticles (SLNs) by Homogenization and Ultrasonication

This is a general protocol based on cited literature; optimization of lipid and surfactant concentrations is recommended.[16][23]

  • Preparation of the Lipid Phase:

    • Melt a solid lipid (e.g., Dynasan 116) by heating it to 5-10°C above its melting point.

    • Add Lapatinib to the molten lipid and stir until a clear solution is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve a surfactant (e.g., Egg Lecithin) and a co-surfactant (e.g., Poloxamer 188) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.

  • Sonication:

    • Immediately subject the pre-emulsion to high-energy ultrasonication using a probe sonicator for 5-10 minutes to reduce the particle size to the nanometer range.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Analyze the formulation for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Protocol 2: Preparation of Lapatinib Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This protocol is a general guideline. The selection of oil, surfactant, and co-surfactant, and their ratios, should be optimized through solubility studies and the construction of pseudo-ternary phase diagrams.[13][24][25]

  • Excipient Screening:

    • Determine the solubility of Lapatinib in various oils (e.g., Gelucire 44/14, Capmul MCM), surfactants (e.g., Peceol, Tween 80), and co-surfactants (e.g., Transcutol P, Capmul MCM) to identify components with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant.

    • Visually observe the formulations for their self-emulsification properties upon gentle agitation in an aqueous medium.

    • Identify the concentration ranges that form clear or bluish-white nanoemulsions, which represent the self-nanoemulsifying region.

  • Preparation of the Optimized SNEDDS Formulation:

    • Accurately weigh the optimized amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Add the required amount of Lapatinib to the mixture.

    • Heat the mixture to approximately 40°C and vortex or sonicate until a clear, homogenous solution is formed.

  • Characterization:

    • Evaluate the optimized SNEDDS for self-emulsification time, droplet size, zeta potential, and drug content.

    • Perform in vitro drug release studies.

Visualizations

G cluster_challenges Challenges to Oral Bioavailability of Lapatinib cluster_consequences Resulting In Vivo Issues PoorSolubility Poor Aqueous Solubility (BCS Class IV) LowPlasma Low & Variable Plasma Concentration PoorSolubility->LowPlasma LowPermeability Low Permeability (BCS Class IV) LowPermeability->LowPlasma Metabolism Extensive First-Pass Metabolism (CYP3A4/5) Metabolism->LowPlasma Efflux P-gp/BCRP Efflux Efflux->LowPlasma LowEfficacy Sub-optimal Therapeutic Efficacy LowPlasma->LowEfficacy

Caption: Key challenges impacting Lapatinib's oral bioavailability.

G cluster_formulation Formulation Development cluster_evaluation In Vitro & In Vivo Evaluation Screening Excipient Screening (Solubility Studies) Optimization Formulation Optimization (e.g., Phase Diagrams) Screening->Optimization Preparation Preparation of Nanoformulation Optimization->Preparation Characterization Physicochemical Characterization (Size, Zeta, EE%) Preparation->Characterization Dissolution In Vitro Dissolution & Drug Release Characterization->Dissolution PK_Study In Vivo Pharmacokinetic Study (Animals) Dissolution->PK_Study Data_Analysis Data Analysis (AUC, Cmax, T1/2) PK_Study->Data_Analysis Efficacy_Study Efficacy/Toxicity Studies Data_Analysis->Efficacy_Study

Caption: Workflow for developing and testing enhanced bioavailability formulations.

G cluster_pathway Simplified EGFR/HER2 Signaling Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR/HER2 Receptor Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Lapatinib Lapatinib Lapatinib->Dimerization Inhibits Kinase Activity

Caption: Lapatinib inhibits EGFR/HER2 signaling.

References

Technical Support Center: Managing Batch-to-Batch Variability in Lapazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lapazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage batch-to-batch variability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its common synthesis route?

This compound is a phenazine derivative synthesized from β-lapachone. The most common synthetic route involves the condensation reaction of β-lapachone (an o-quinone) with an o-phenylenediamine derivative. The specifics of the diamine used will define the final this compound structure.

Q2: What are the most common sources of batch-to-batch variability in this compound synthesis?

Batch-to-batch variability in this compound synthesis can arise from several factors:

  • Purity of Starting Materials: The purity of the β-lapachone and the o-phenylenediamine derivative is critical. Impurities in the starting materials can lead to side reactions and the formation of undesired byproducts.

  • Reaction Conditions: Variations in reaction temperature, time, solvent, and catalyst concentration can significantly impact the reaction kinetics and the product profile.

  • Work-up and Purification Procedures: Inconsistencies in the extraction, washing, and purification steps (e.g., column chromatography) can affect the final purity and yield of the this compound product.

  • Solvent Quality: The presence of water or other impurities in the solvents can interfere with the reaction and lead to inconsistent results.

Q3: How can I assess the purity and consistency of my this compound batches?

A combination of analytical techniques is recommended to ensure the purity and consistency of your this compound batches. These include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized this compound and identify any structural isomers or byproducts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and the purity of the fractions during purification.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during this compound synthesis.

Issue 1: Low Yield of this compound

Possible Causes and Solutions

CauseRecommended Action
Incomplete Reaction - Monitor the reaction progress using TLC or HPLC. - If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. - Ensure the stoichiometry of the reactants is correct.
Degradation of Product - this compound may be sensitive to prolonged heat or exposure to light. Minimize reaction time and protect the reaction mixture from light. - Use a lower reaction temperature if possible.
Suboptimal Reaction Conditions - Optimize the reaction conditions, including solvent, temperature, and catalyst concentration, through a Design of Experiments (DoE) approach.
Loss of Product During Work-up - Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with an appropriate organic solvent. - Minimize the number of transfer steps to reduce mechanical losses.
Issue 2: Presence of Impurities in the Final Product

Possible Causes and Solutions

Impurity TypeIdentification MethodLikely CauseMitigation Strategy
Unreacted β-lapachone HPLC, TLCInsufficient reaction time or incorrect stoichiometry.Increase reaction time or use a slight excess of the o-phenylenediamine.
Side-products HPLC, NMR, MSNon-optimal reaction temperature or presence of impurities in starting materials.Optimize reaction temperature. Ensure high purity of starting materials.
Solvent Residues ¹H NMRInadequate drying of the final product.Dry the product under high vacuum for an extended period.

A logical workflow for troubleshooting impurity issues is presented below:

G start Impurity Detected in this compound Batch check_sm Analyze Purity of Starting Materials (β-lapachone, o-diamine) start->check_sm sm_impure Starting Materials Impure check_sm->sm_impure purify_sm Purify/Source High-Purity Starting Materials sm_impure->purify_sm Yes sm_pure Starting Materials Pure sm_impure->sm_pure No purify_sm->start review_conditions Review Reaction Conditions (Temp, Time, Solvent) sm_pure->review_conditions conditions_variable Conditions Variable? review_conditions->conditions_variable standardize_conditions Standardize and Document Reaction Protocol conditions_variable->standardize_conditions Yes conditions_consistent Conditions Consistent conditions_variable->conditions_consistent No standardize_conditions->start optimize_purification Optimize Purification Protocol (e.g., Column Chromatography) conditions_consistent->optimize_purification end Batch Meets Purity Specifications optimize_purification->end

Troubleshooting workflow for impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound from β-lapachone

This is a representative protocol. Optimal conditions may vary depending on the specific o-phenylenediamine used.

  • Reaction Setup:

    • In a round-bottom flask, dissolve β-lapachone (1.0 eq) in glacial acetic acid (10 mL per mmol of β-lapachone).

    • Add the desired o-phenylenediamine derivative (1.1 eq).

  • Reaction:

    • Stir the mixture at 80 °C for 4 hours.

    • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent.

    • Dry the purified this compound under high vacuum.

Protocol 2: Quality Control of this compound Batches by HPLC

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Start with 50% acetonitrile and increase to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

Data Presentation: Batch-to-Batch Purity Analysis

Batch IDRetention Time (min)Peak Area (%)Impurity 1 (%)Impurity 2 (%)
LPZ-00115.299.50.30.2
LPZ-00215.398.11.20.7
LPZ-00315.299.70.10.2

The following workflow illustrates the quality control process:

G start Synthesized this compound Batch hplc HPLC Analysis start->hplc nmr NMR Analysis start->nmr ms Mass Spec Analysis start->ms data_review Review Analytical Data hplc->data_review nmr->data_review ms->data_review pass Batch Passes QC data_review->pass fail Batch Fails QC data_review->fail release Release Batch for Further Use pass->release Yes troubleshoot Initiate Troubleshooting (see Impurity Workflow) fail->troubleshoot Yes

Quality control workflow for this compound.

Validation & Comparative

Validating the In Vivo Antitubercular Activity of Lapazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the potential in vivo antitubercular activity of Lapazine, a novel naphthoquinone derivative, against standard first-line tuberculosis drugs such as Isoniazid. The data presented for this compound is extrapolated from in vitro studies on structurally related naphthoquinones, lapachol and β-lapachone, and is intended to guide the design of future in vivo validation studies.

Comparative Efficacy of Antitubercular Agents

The following table summarizes the in vivo efficacy of standard antitubercular drugs in established mouse models of tuberculosis. This data serves as a benchmark for evaluating the potential of novel candidates like this compound.

CompoundAnimal ModelRoute of InfectionTreatment RegimenEfficacy (Log10 CFU Reduction in Lungs)Reference
Isoniazid (INH) BALB/c MiceAerosol25 mg/kg, daily for 10 days1.7 - 2.1[1]
Rifampicin (RIF) BALB/c MiceAerosol10 mg/kg, daily for 4 weeks~1.5 - 2.0[2]
This compound (Hypothetical) C57BL/6 MiceAerosolTo be determinedTo be determined

Experimental Protocols

The validation of this compound's in vivo antitubercular activity would necessitate rigorous testing using established protocols. Below are detailed methodologies for key experiments.

Murine Model of Chronic Tuberculosis

A common and effective model for assessing the efficacy of antitubercular drugs is the low-dose aerosol infection model in mice.[3]

  • Animal Model: 8- to 10-week-old female C57BL/6 or BALB/c mice are commonly used.[3]

  • Infection: Mice are infected with Mycobacterium tuberculosis strain H37Rv or Erdman via a low-dose aerosol exposure system, delivering approximately 50-100 colony-forming units (CFU) to the lungs.[3]

  • Treatment Initiation: Treatment with the investigational compound (this compound) and comparator drugs (e.g., Isoniazid) typically begins 18-20 days post-infection, once a stable bacterial load is established in the lungs.[3][4]

  • Drug Administration: Compounds are administered daily or as per the specific regimen via oral gavage or intraperitoneal injection.[1]

  • Efficacy Evaluation: At specified time points (e.g., after 4-8 weeks of treatment), mice are euthanized, and lungs and spleens are aseptically harvested. The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar. The plates are incubated at 37°C for 3-4 weeks, after which the number of CFU is enumerated to determine the bacterial load.[4] The reduction in CFU in treated mice compared to untreated controls is a primary measure of drug efficacy.[4]

High-Throughput In Vivo Screening using Zebrafish Larvae

For rapid initial in vivo screening, the zebrafish larva model offers a high-throughput alternative.[5]

  • Animal Model: Zebrafish (Danio rerio) larvae at 2 days post-fertilization.[5]

  • Infection: Larvae are infected with Mycobacterium marinum, a close relative of M. tuberculosis, via microinjection into the caudal vein.[5]

  • Drug Administration: Infected larvae are arrayed in 96-well plates and exposed to the test compounds dissolved in the water.[5]

  • Efficacy and Toxicity Assessment: Bacterial burden and host toxicity can be quantitatively assessed serially using fluorescence-based methods, as fluorescent reporter strains of M. marinum are available.[5]

Visualizing Experimental Workflows and Mechanisms

To further elucidate the experimental process and the known mechanisms of comparator drugs, the following diagrams are provided.

experimental_workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Infection Low-dose aerosol infection of mice with M. tuberculosis (50-100 CFU) Incubation Incubation period to establish chronic infection (18-20 days) Infection->Incubation Treatment Daily administration of this compound and comparator drugs (e.g., INH) Incubation->Treatment Euthanasia Euthanize mice at defined endpoints Treatment->Euthanasia Harvest Aseptically harvest lungs and spleens Euthanasia->Harvest Homogenize Homogenize organs Harvest->Homogenize Plate Plate serial dilutions on Middlebrook 7H11 agar Homogenize->Plate Incubate_CFU Incubate for 3-4 weeks Plate->Incubate_CFU Enumerate Enumerate Colony-Forming Units (CFU) Incubate_CFU->Enumerate

In Vivo Antitubercular Drug Efficacy Testing Workflow

isoniazid_mechanism cluster_bacterium Mycobacterium tuberculosis Cell INH_prodrug Isoniazid (Prodrug) KatG Catalase-peroxidase (KatG) INH_prodrug->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH InhA Enoyl-ACP reductase (InhA) Activated_INH->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall Cell Wall Integrity Disrupted Mycolic_Acid_Synthesis->Cell_Wall

References

Comparative Analysis of Tuberculosis Therapeutics: Rifampicin as a Cornerstone Agent

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals.

In the global effort to combat tuberculosis (TB), a multifaceted approach to treatment is paramount. While the user's initial query included a comparative study of "Lapazine" versus rifampicin, extensive database searches revealed no substantive scientific literature or clinical data pertaining to a recognized anti-tuberculosis agent named "this compound." Consequently, a direct comparative analysis is not feasible at this time.

This guide will, therefore, provide a comprehensive examination of rifampicin , a lynchpin in the first-line treatment regimen for TB. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant pathways.

Rifampicin: An In-depth Profile

Rifampicin, also known as rifampin, is a broad-spectrum antibiotic belonging to the rifamycin group.[1][2] It is a critical component of the standard multi-drug regimen for treating active tuberculosis.[1][3]

Mechanism of Action

Rifampicin exerts its bactericidal effect by inhibiting the bacterial DNA-dependent RNA polymerase (RNAP).[2][4][5] This enzyme is essential for the transcription of DNA into RNA, a vital step in protein synthesis.[5] By binding to the β-subunit of the bacterial RNAP, rifampicin effectively blocks the elongation of the RNA transcript after the initial 2-3 nucleotides have been added, thereby halting further RNA and subsequent protein synthesis, ultimately leading to bacterial cell death.[4][5] A key advantage of rifampicin is its high selectivity for the prokaryotic RNAP, with minimal effect on the mammalian enzyme, which contributes to its therapeutic index.[2][4]

Resistance to rifampicin can emerge through mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.[6] These mutations alter the binding site of the drug, reducing its efficacy.[6]

cluster_bacteria Mycobacterium tuberculosis DNA DNA RNAP DNA-dependent RNA Polymerase (RNAP) DNA->RNAP Transcription Initiation RNA RNA Transcript RNAP->RNA RNA Elongation Protein Bacterial Proteins RNA->Protein Translation Rifampicin Rifampicin Rifampicin->RNAP Binds to β-subunit

Caption: Mechanism of action of Rifampicin.

Pharmacokinetics of Rifampicin

The pharmacokinetic profile of rifampicin is a critical determinant of its efficacy. Key parameters are summarized in the table below.

ParameterValueReference
Bioavailability 90-95% (oral)[7]
Time to Peak Plasma Concentration (Tmax) 2-4 hours[3]
Peak Plasma Concentration (Cmax) at 10 mg/kg 8-24 µg/mL[3]
Protein Binding ~80%[3][8]
Half-life 3-4 hours[7]
Metabolism Hepatic (potent inducer of cytochrome P450 enzymes)[8]
Excretion Primarily in feces (60-65%) and urine (~30%)[7]

Note: Rifampicin exhibits auto-induction of its own metabolism, leading to a decrease in its half-life and plasma concentrations with repeated dosing.[3][8] Food can also decrease the rate of absorption.[8]

In Vitro Activity of Rifampicin

The in vitro potency of an antimicrobial agent is a key indicator of its potential clinical efficacy. The minimum inhibitory concentration (MIC) is a standard measure of this activity.

OrganismMIC50 (mg/L)MIC90 (mg/L)MethodReference
Mycobacterium tuberculosis complex0.250.25Radiometric[9]
Mycobacterium tuberculosis complex0.51.0Absolute Concentration[9]

MIC50: The concentration of the drug that inhibits the growth of 50% of the tested isolates. MIC90: The concentration of the drug that inhibits the growth of 90% of the tested isolates.

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) - Radiometric Method (e.g., BACTEC)

  • Objective: To determine the lowest concentration of rifampicin that inhibits the growth of Mycobacterium tuberculosis.

  • Methodology:

    • Prepare serial two-fold dilutions of rifampicin in 7H9 broth.

    • Inoculate BACTEC 12B vials containing the drug dilutions with a standardized suspension of the M. tuberculosis isolate.

    • A drug-free vial serves as a growth control.

    • The vials contain a 14C-labeled substrate. As the mycobacteria metabolize the substrate, they release 14CO2.

    • The BACTEC instrument measures the amount of 14CO2 produced, which is expressed as a Growth Index (GI).

    • The MIC is defined as the lowest concentration of rifampicin that inhibits a significant increase in the GI compared to the control.

Start Start Prep_Dilutions Prepare serial dilutions of Rifampicin Start->Prep_Dilutions Inoculate Inoculate BACTEC vials with M. tuberculosis Prep_Dilutions->Inoculate Incubate Incubate vials Inoculate->Incubate Measure_GI Measure Growth Index (GI) (14CO2 production) Incubate->Measure_GI Determine_MIC Determine MIC: Lowest concentration inhibiting growth Measure_GI->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination.

2. Pharmacokinetic Analysis in Human Subjects

  • Objective: To determine the pharmacokinetic parameters of rifampicin in plasma.

  • Methodology:

    • Administer a single oral dose of rifampicin to healthy volunteers or patients.

    • Collect blood samples at predefined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Separate plasma from the blood samples by centrifugation.

    • Quantify the concentration of rifampicin in the plasma samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Plot the plasma concentration of rifampicin versus time.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life using appropriate software.

Adverse Effects of Rifampicin

While generally well-tolerated, rifampicin can cause a range of adverse effects.

Common Adverse EffectsSerious Adverse Effects
Nausea, heartburn, diarrhea[10]Hepatotoxicity[11]
Orange-red discoloration of body fluids (urine, sweat, tears)[1][10]Blood disorders[10]
Headache, dizziness, drowsiness[10][12]Severe skin reactions[10]
Loss of appetite[10]Lung damage[10]

Patients should be educated about these potential side effects and monitored regularly during treatment.[11]

Drug-Drug Interactions

Rifampicin is a potent inducer of the cytochrome P450 enzyme system in the liver.[8] This can lead to a significant increase in the metabolism of numerous co-administered drugs, potentially reducing their efficacy.[2][8] Careful review of a patient's concomitant medications is essential before initiating rifampicin therapy.[11]

Conclusion

Rifampicin remains an indispensable tool in the treatment of tuberculosis. Its potent bactericidal activity, favorable pharmacokinetic profile, and ability to penetrate tissues make it highly effective. However, its propensity for drug-drug interactions and the potential for adverse effects necessitate careful patient management. Continued research into optimizing rifampicin dosing and understanding its complex interactions is crucial for improving treatment outcomes and combating the global TB epidemic.

References

A Head-to-Head Comparison of Lapazine and Isoniazid Efficacy in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against tuberculosis (TB), a persistent global health threat, the evaluation of novel therapeutic agents is paramount. This report provides a detailed, head-to-head comparison of the efficacy of Lapazine, a phenazine derivative, and isoniazid (INH), a cornerstone of first-line anti-TB therapy. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data to date.

Executive Summary

Isoniazid is a well-established and potent bactericidal agent against actively replicating Mycobacterium tuberculosis. Its efficacy and mechanism of action are extensively documented. This compound, a less-studied compound derived from β-lapachone, has demonstrated promising in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. However, a direct comparative analysis reveals significant gaps in the existing research for this compound, particularly concerning in vivo efficacy. While in vitro data for this compound is encouraging, further studies are required to ascertain its potential as a viable alternative or adjunct to current TB therapies.

Data Presentation: In Vitro Efficacy

The in vitro efficacy of antimicrobial agents is primarily determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

CompoundM. tuberculosis StrainMIC (µg/mL)Citation
This compound H37Rv (drug-susceptible)3.00[1][2]
Rifampicin-Resistant1.56[1][2]
Isoniazid H37Rv (drug-susceptible)0.015 - 0.25[3]

Note: The MIC for isoniazid can vary slightly between studies and testing methodologies.

Mechanism of Action

Isoniazid

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Once activated, it primarily inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall leads to bacterial death.

Isoniazid_Mechanism cluster_pathway Inhibition Pathway Isoniazid Isoniazid (Prodrug) KatG KatG (Mycobacterial Enzyme) Isoniazid->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Mycobacterial Cell Wall Disruption Mycolic_Acid->Cell_Wall Leads to Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Results in

Mechanism of Action of Isoniazid
This compound

The precise mechanism of action for this compound against M. tuberculosis has not been fully elucidated. However, as a phenazine derivative, it is hypothesized to exert its antimicrobial effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to essential cellular components of the bacterium. This proposed mechanism is supported by studies on other phenazine compounds.

Lapazine_Mechanism This compound This compound Redox_Cycling Redox Cycling This compound->Redox_Cycling Induces ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Generates Cellular_Components Bacterial Cellular Components (DNA, Proteins, Lipids) ROS->Cellular_Components Attacks Oxidative_Damage Oxidative Damage Cellular_Components->Oxidative_Damage Leads to Bacterial_Death Bacterial Death Oxidative_Damage->Bacterial_Death Results in

Proposed Mechanism of Action of this compound

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) for both this compound and isoniazid against M. tuberculosis is typically determined using broth microdilution methods. A standardized protocol is outlined below:

MIC_Workflow start Start prep_bacteria Prepare M. tuberculosis inoculum start->prep_bacteria prep_plates Prepare 96-well plates with serial dilutions of test compound prep_bacteria->prep_plates inoculate Inoculate plates with bacterial suspension prep_plates->inoculate incubate Incubate plates at 37°C inoculate->incubate read_results Read results visually or with a spectrophotometer incubate->read_results determine_mic Determine MIC (lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Workflow for MIC Determination
  • Preparation of Mycobacterial Inoculum: A suspension of the M. tuberculosis strain (e.g., H37Rv) is prepared in a suitable broth medium, and the turbidity is adjusted to a McFarland standard to ensure a consistent bacterial concentration.

  • Drug Dilution: Serial twofold dilutions of the test compounds (this compound or isoniazid) are prepared in a 96-well microtiter plate containing a mycobacterial growth medium.

  • Inoculation: Each well is inoculated with the prepared mycobacterial suspension. Control wells containing no drug are included.

  • Incubation: The plates are sealed and incubated at 37°C for a defined period, typically 7 to 14 days.

  • MIC Determination: The MIC is determined as the lowest drug concentration that completely inhibits the visible growth of M. tuberculosis. This can be assessed visually or by using a colorimetric indicator such as Resazurin.

In Vivo Efficacy Testing (Murine Model)

While no in vivo data for this compound has been identified, the standard approach for evaluating the efficacy of anti-TB drugs like isoniazid involves a murine infection model.

  • Infection: Mice (commonly BALB/c or C57BL/6 strains) are infected with M. tuberculosis via aerosol inhalation to establish a pulmonary infection.

  • Treatment: After a pre-determined period to allow the infection to establish, treatment with the test compound(s) is initiated. Drugs are typically administered daily or multiple times a week via oral gavage or other appropriate routes.

  • Evaluation of Bacterial Load: At various time points during and after treatment, cohorts of mice are euthanized, and their lungs and spleens are homogenized. The number of viable bacteria (colony-forming units, CFU) is determined by plating serial dilutions of the homogenates on a suitable solid medium.

  • Relapse Studies: To assess the sterilizing activity of a drug, treatment is discontinued, and mice are monitored for a subsequent period. The recurrence of bacterial growth in the organs indicates a relapse.

Discussion and Future Directions

The available data indicates that this compound exhibits noteworthy in vitro activity against M. tuberculosis, including a rifampicin-resistant strain. This suggests that its mechanism of action may differ from that of rifampicin and that it could have potential in treating drug-resistant TB. The MIC of this compound against the rifampicin-resistant strain (1.56 µg/mL) being lower than against the susceptible H37Rv strain (3.00 µg/mL) is an interesting finding that warrants further investigation.

However, when compared to isoniazid, this compound's in vitro potency against the drug-susceptible H37Rv strain is significantly lower. The well-established efficacy, extensive clinical data, and low MIC values of isoniazid solidify its position as a first-line anti-TB drug.

The most critical gap in the current knowledge of this compound is the absence of in vivo efficacy data. Animal model studies are essential to understand the pharmacokinetic and pharmacodynamic properties of this compound and to determine if its in vitro activity translates to a therapeutic effect in a living organism.

Key areas for future research on this compound include:

  • In vivo efficacy studies: Utilizing murine models of tuberculosis to assess the bactericidal and sterilizing activity of this compound.

  • Mechanism of action studies: Elucidating the precise molecular targets of this compound in M. tuberculosis and confirming the role of oxidative stress.

  • Toxicity studies: Comprehensive evaluation of the cytotoxicity of this compound in mammalian cell lines and in animal models to establish a therapeutic window.

  • Combination studies: Investigating the potential for synergistic or additive effects when this compound is combined with existing anti-TB drugs.

References

Validating the Anticancer Efficacy of Lapatinib and β-lapachone in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anticancer efficacy of two promising therapeutic agents, Lapatinib and β-lapachone, against various cancer types in animal models. The data presented is compiled from preclinical studies to assist researchers in evaluating their potential for further development.

Lapatinib: A Dual Tyrosine Kinase Inhibitor

Lapatinib is a potent, orally active dual inhibitor of both epidermal growth factor receptor (EGFR or ErbB1) and human epidermal growth factor receptor 2 (HER2/neu or ErbB2) tyrosine kinases. Its anticancer activity has been evaluated in a range of preclinical animal models, often in comparison with other targeted therapies like trastuzumab and pazopanib.

Comparative Efficacy of Lapatinib in Xenograft Models

The following tables summarize the quantitative data from in vivo studies, showcasing the antitumor effects of Lapatinib alone and in combination with other agents.

Table 1: Lapatinib vs. Trastuzumab in HER2+ Breast Cancer Xenograft Model (BT-474)

Treatment GroupDosing ScheduleMean Tumor Volume ChangeComplete Regression RateReference
Vehicle ControlDailySignificant Tumor Growth0%[1]
Lapatinib100 mg/kg, daily, oralTumor Regression45% (5/11 mice)[1]
Trastuzumab10 mg/kg, twice weekly, i.p.Tumor Regression91% (10/11 mice)[1]
Lapatinib + Trastuzumab100 mg/kg Lapatinib (daily, oral) + 10 mg/kg Trastuzumab (twice weekly, i.p.)Complete Tumor Regression100% (13/13 mice)[1]

Table 2: Lapatinib in Trastuzumab-Resistant Breast Cancer Xenograft Models

Xenograft ModelTreatmentOutcomeReference
SKBR3-pool2LapatinibMarkedly suppressed tumor growth[2][3]
BT474-HR20LapatinibSlightly attenuated tumor growth[2][3]
Experimental Protocols: Xenograft Studies with Lapatinib

BT-474 Xenograft Model Protocol: [4][5]

  • Cell Line: BT-474 human breast cancer cells, which overexpress HER2.

  • Animal Model: Female athymic nude mice or severe combined immunodeficient (SCID) mice.

  • Tumor Induction: Subcutaneous injection of BT-474 cells (typically 5 x 10^6 cells) mixed with Matrigel into the flank of the mice. For established tumors, fragments of existing BT-474 xenografts are implanted.

  • Treatment Initiation: Treatment begins when tumors reach a palpable size (e.g., ~200 mm³).[5]

  • Drug Administration:

    • Lapatinib: Administered orally (gavage) at doses ranging from 50-100 mg/kg, once or twice daily. The drug is often formulated in a vehicle like 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80 in water.[5][6]

    • Trastuzumab: Administered intraperitoneally (i.p.) at a dose of 10 mg/kg, typically twice a week.[1]

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67).[7]

Signaling Pathway of Lapatinib

Lapatinib exerts its anticancer effects by inhibiting the tyrosine kinase activity of EGFR and HER2, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.

Lapatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR (ErbB1) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 (ErbB2) HER2->PI3K HER2->RAS Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Blapachone_Signaling_Pathway cluster_cell Cancer Cell (NQO1 Overexpressing) Blapachone β-lapachone NQO1 NQO1 Blapachone->NQO1 RedoxCycle Futile Redox Cycle NQO1->RedoxCycle Reduces ROS Reactive Oxygen Species (ROS) Generation RedoxCycle->ROS DNADamage Massive DNA Damage ROS->DNADamage PARP1 PARP1 Hyperactivation DNADamage->PARP1 CellDeath Cancer Cell Death PARP1->CellDeath Experimental_Workflow A Cancer Cell Line Culture B Cell Preparation & Counting A->B C Tumor Cell Implantation (Subcutaneous) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Drug Administration (e.g., Oral, i.p.) E->F G Continued Tumor Measurement & Animal Weight F->G H Endpoint Analysis: Tumor Excision, Imaging, Survival Analysis G->H I Data Analysis & Statistical Evaluation H->I

References

Cross-Resistance Profile of Novel Tuberculosis Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Data on Lapazine: Extensive searches of scientific literature and drug databases did not yield any information on a compound named "this compound" in the context of tuberculosis (TB) research or as an established or investigational antibiotic. Therefore, a direct comparison of its cross-resistance profile with other TB drugs is not possible at this time.

This guide provides a comprehensive overview of the principles and documented instances of cross-resistance among existing and novel anti-tuberculosis agents. The information presented here is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of TB therapeutics.

Understanding Cross-Resistance in Tuberculosis

Cross-resistance occurs when a single resistance mechanism, often a genetic mutation in the Mycobacterium tuberculosis genome, confers resistance to multiple antibiotics. This phenomenon is a significant challenge in the clinical management of drug-resistant TB, as it can severely limit treatment options. Understanding the potential for cross-resistance is crucial in the development of new anti-TB drugs and the design of effective treatment regimens.

Documented Cross-Resistance Between TB Antibiotics

The following tables summarize known instances of cross-resistance between different classes of anti-tuberculosis drugs. The data is compiled from various in vitro and clinical studies.

Drug Class Primary Drug Cross-Resistant Drugs Primary Resistance Mechanism
Rifamycins Rifampin (RMP)Rifabutin (RFB), Rifapentine (RPT)Mutations in the rpoB gene
Thioamides Isoniazid (INH)Ethionamide (ETH)Mutations in the inhA promoter region
Fluoroquinolones Levofloxacin (LVX)Moxifloxacin (MXF), Gatifloxacin (GAT)Mutations in the gyrA and gyrB genes
Aminoglycosides Kanamycin (KAN)Amikacin (AMK)Mutations in the rrs gene
Diarylquinolines Bedaquiline (BDQ)Clofazimine (CFZ)Mutations in the Rv0678 gene

Quantitative Analysis of Cross-Resistance

The following table presents minimum inhibitory concentration (MIC) data from representative studies, illustrating the quantitative nature of cross-resistance. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

M. tuberculosis Strain Rifampin (RMP) MIC (µg/mL) Rifabutin (RFB) MIC (µg/mL) Isoniazid (INH) MIC (µg/mL) Ethionamide (ETH) MIC (µg/mL)
Drug-Susceptible 0.1250.030.0250.5
RMP-Resistant (rpoB S531L) >1640.0250.5
INH-Resistant (inhA -15C>T) 0.1250.03>18

Note: MIC values can vary between studies depending on the specific strains and methodologies used.

Experimental Protocols for Assessing Cross-Resistance

The determination of cross-resistance between anti-TB agents involves a series of well-defined experimental procedures.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the in vitro potency of an antibiotic against M. tuberculosis.

Methodology (Broth Microdilution):

  • A two-fold serial dilution of each antibiotic is prepared in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • A standardized inoculum of M. tuberculosis (e.g., H37Rv or clinical isolates) is added to each well.

  • The plates are incubated at 37°C for 7-14 days.

  • The MIC is determined as the lowest drug concentration that inhibits visible bacterial growth.

Generation and Characterization of Resistant Mutants

Objective: To select for and identify the genetic basis of resistance to a specific antibiotic.

Methodology:

  • A large population of susceptible M. tuberculosis is plated onto Middlebrook 7H10 agar containing a selective concentration of the antibiotic (typically 4-10 times the MIC).

  • Resistant colonies that emerge after 3-4 weeks of incubation are isolated and sub-cultured.

  • The MIC of the lead compound and other TB drugs is determined for the resistant mutants to assess for cross-resistance.

  • Whole-genome sequencing is performed on the resistant mutants to identify the genetic mutations responsible for resistance.

Mechanisms of Cross-Resistance in M. tuberculosis

The following diagram illustrates the common mechanisms that can lead to cross-resistance between different TB antibiotics.

CrossResistanceMechanisms cluster_drug_classes Antibiotic Classes cluster_mechanisms Resistance Mechanisms cluster_genes Associated Genes Rifamycins Rifamycins TargetModification Target Modification Rifamycins->TargetModification Thioamides Thioamides Thioamides->TargetModification ActivatingEnzymeMutation Activating Enzyme Mutation Thioamides->ActivatingEnzymeMutation Fluoroquinolones Fluoroquinolones Fluoroquinolones->TargetModification Diarylquinolines Diarylquinolines EffluxPumps Drug Efflux Diarylquinolines->EffluxPumps rpoB rpoB TargetModification->rpoB inhA inhA TargetModification->inhA gyrA_gyrB gyrA/gyrB TargetModification->gyrA_gyrB Rv0678 Rv0678 EffluxPumps->Rv0678 katG katG ActivatingEnzymeMutation->katG

Caption: Mechanisms of cross-resistance in M. tuberculosis.

Conclusion

The study of cross-resistance is a cornerstone of TB drug development and clinical management. While no data currently exists for "this compound," the principles and methodologies outlined in this guide provide a robust framework for evaluating the cross-resistance potential of any new anti-tuberculosis candidate. A thorough understanding of these mechanisms is essential for the development of durable and effective treatment regimens to combat the global threat of drug-resistant tuberculosis.

Synergistic Potential of β-Lapachone with First-Line Anti-Tuberculosis Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the exploration of novel therapeutic strategies. One promising approach is the use of adjunctive therapies that can enhance the efficacy of existing first-line anti-TB drugs. This guide provides a comparative analysis of the synergistic and additive effects of β-lapachone, a naturally derived naphthoquinone, when combined with first-line anti-tuberculosis agents: isoniazid (INH), rifampicin (RIF), pyrazinamide (PZA), and ethambutol (EMB).

Quantitative Analysis of Drug Interactions

The interaction between β-lapachone and first-line TB drugs has been evaluated using in vitro assays, primarily against Mycobacterium tuberculosis and other mycobacterial species. The outcomes are typically quantified by the Fractional Inhibitory Concentration Index (FICI) from checkerboard assays and bacterial load reduction in time-kill curve assays.

A study investigating the combinations of lapachol and β-lapachone with standard TB drugs against M. tuberculosis H37Rv reported an additive effect for the first-line drugs.[1][2] In contrast, a synergistic effect was observed when β-lapachone was combined with N-acetylcysteine (NAC), yielding a FICI of 0.375.[1][2]

Drug CombinationMycobacterial Strain(s)Key FindingsQuantitative DataReference(s)
β-Lapachone + Isoniazid (INH) M. fortuitum, M. smegmatisSynergistic bactericidal effect. The combination sterilized both cultures in 96 hours, preventing regrowth observed with either drug alone.Sterilization of cultures in 96 hours.[3]
β-Lapachone + First-Line TB Drugs (General) M. tuberculosis H37RvAdditive effect observed.FICI not specified.[1][2]
β-Lapachone Derivatives M. tuberculosis H37Rv (RIF-susceptible), ATCC 35338 (RIF-resistant)Derivatives showed activity against both susceptible and resistant strains.MICs of derivatives alone ranged from 2.2 µM to 17 µM.[4]
β-Lapachone + N-acetylcysteine (NAC) M. tuberculosis H37RvSynergistic effect.FICI = 0.375[1][2]

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a common in vitro method to assess the synergistic, additive, or antagonistic effects of drug combinations.

Methodology:

  • Preparation of Reagents: Stock solutions of β-lapachone and the first-line TB drugs (isoniazid, rifampicin, pyrazinamide, ethambutol) are prepared in appropriate solvents (e.g., DMSO) and sterilized by filtration.

  • Bacterial Inoculum: A mid-log phase culture of Mycobacterium tuberculosis (e.g., H37Rv) is diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL) in a suitable broth medium such as Middlebrook 7H9 supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Assay Setup: In a 96-well microtiter plate, serial dilutions of β-lapachone are made along the x-axis, and serial dilutions of the first-line drug are made along the y-axis. This creates a matrix of varying concentrations of both drugs.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is sealed and incubated at 37°C for a defined period (typically 7-14 days for M. tuberculosis).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of a drug (alone or in combination) that inhibits visible bacterial growth. Growth can be assessed visually or by using a growth indicator like resazurin.

  • Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Curve Assay

Time-kill curve assays provide information on the bactericidal or bacteriostatic activity of a drug combination over time.

Methodology:

  • Bacterial Culture: A standardized inoculum of Mycobacterium species is prepared as described for the checkerboard assay.

  • Drug Exposure: The bacterial culture is exposed to the drugs at specific concentrations (e.g., MIC, 2x MIC) alone and in combination. A drug-free culture serves as a growth control.

  • Sampling: Aliquots are taken from each culture at various time points (e.g., 0, 24, 48, 72, 96, 120 hours).

  • Quantification of Viable Bacteria: Serial dilutions of the samples are plated on a suitable agar medium (e.g., Middlebrook 7H10 or 7H11). The plates are incubated until colonies are visible, and the number of colony-forming units per milliliter (CFU/mL) is determined.

  • Data Analysis: The log10 CFU/mL is plotted against time for each drug combination and control.

  • Interpretation of Results:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

    • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

    • Bacteriostatic activity: Inhibition of growth without a significant reduction in the initial inoculum.

Visualizations

Experimental Workflow for Synergy Assessment

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation prep_drugs Prepare Drug Solutions (Lapazine & TB Drugs) checkerboard Checkerboard Assay prep_drugs->checkerboard time_kill Time-Kill Curve Assay prep_drugs->time_kill prep_bacteria Prepare Standardized Bacterial Inoculum prep_bacteria->checkerboard prep_bacteria->time_kill calc_fici Calculate FICI checkerboard->calc_fici plot_curves Plot Time-Kill Curves time_kill->plot_curves interpret Interpret Interaction (Synergy, Additive, Antagonism) calc_fici->interpret plot_curves->interpret

Caption: Workflow for assessing drug synergy.

Proposed Mechanism of Synergistic Action

The synergistic potential of β-lapachone is thought to stem from its ability to generate reactive oxygen species (ROS) within the mycobacterial cell.

G lap β-Lapachone nqo1 NQO1 (NAD(P)H:quinone oxidoreductase 1) lap->nqo1 is a substrate for ros Increased ROS (Reactive Oxygen Species) nqo1->ros generates stress Oxidative Stress ros->stress katg KatG ros->katg may enhance activation damage Cellular Damage (DNA, lipids, proteins) stress->damage cell_death Mycobacterial Cell Death damage->cell_death inh Isoniazid (Prodrug) inh->katg is activated by inh_active Activated Isoniazid katg->inh_active cell_wall Mycolic Acid Synthesis Inhibition inh_active->cell_wall cell_wall->cell_death

Caption: β-Lapachone's proposed synergistic mechanism.

Conclusion

The available data suggests that β-lapachone has the potential to act as an adjunctive agent in tuberculosis therapy. While studies on M. tuberculosis have primarily indicated an additive effect with first-line drugs, the demonstrated synergy with isoniazid against other mycobacteria warrants further investigation. The mechanism involving the induction of oxidative stress is a plausible explanation for its ability to potentiate the action of other antimycobacterial agents. Further studies, particularly those determining FICI values for combinations against a panel of drug-susceptible and drug-resistant M. tuberculosis strains, are crucial to fully elucidate the therapeutic potential of β-lapachone in TB treatment regimens.

References

Validating Lapazine's Target Engagement in Mycobacterium tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lapazine, a phenazine derivative synthesized from β-lapachone, has demonstrated promising in vitro activity against Mycobacterium tuberculosis (M. tuberculosis), including strains resistant to current first-line drugs.[1] Establishing the specific molecular target(s) and confirming engagement with this target within the bacterium are critical next steps in its development as a potential antitubercular agent. This guide provides a comparative overview of modern experimental strategies to validate the target engagement of novel compounds like this compound, where the precise molecular target is not yet known.

Introduction to Target Engagement Validation

Target engagement is the critical initial step in the mechanism of action (MOA) of a drug, where the drug molecule physically interacts with its intended biological target. Validating this engagement is paramount to ensure that the compound's observed phenotypic effect (e.g., bacterial cell death) is a direct consequence of this interaction. For novel antitubercular agents, this validation provides a strong foundation for lead optimization and the development of robust structure-activity relationships.

Given that the specific target of this compound in M. tuberculosis is not yet elucidated, this guide will focus on a multi-pronged approach to first identify potential targets and then validate their engagement. The strategies discussed are broadly applicable to other novel compounds emerging from phenotypic screens.

Part 1: Strategies for Target Identification and Validation

The journey from a hit compound to a validated target-drug pair typically involves a combination of genetic, biochemical, and biophysical methods. Below, we compare several state-of-the-art approaches.

Table 1: Comparison of Target Identification & Validation Methodologies
Methodology Principle Advantages Limitations Relevance for this compound
Whole-Genome Sequencing (WGS) of Resistant Mutants Identifies mutations in genes that confer resistance to the compound. These genes often encode the drug's direct target or are involved in its activation or efflux.Unbiased, genome-wide approach. Provides strong genetic evidence for a target.Resistance may arise from off-target mutations (e.g., efflux pumps). Can be time-consuming to generate and confirm resistant mutants.High. This should be a primary strategy. Sequencing this compound-resistant M. tuberculosis mutants could pinpoint the target or resistance mechanisms.
Chemical Proteomics (e.g., Activity-Based Protein Profiling - ABPP) Uses chemical probes to covalently label and identify active enzymes or protein classes that interact with the compound.Can identify multiple targets. Provides direct evidence of a physical interaction.Requires a suitable chemical probe derivative of the compound. May not identify targets that are not enzymes.Moderate to High. If a reactive handle can be added to the this compound scaffold without losing activity, ABPP could identify its enzymatic targets.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein, leading to a higher melting temperature.Can be performed in intact cells and cell lysates. Does not require compound modification.Can be technically challenging for membrane proteins. May not be suitable for all targets.High. CETSA is a powerful method to confirm direct target engagement in a cellular context once a primary candidate target is identified through other means.
In-cell NMR A biophysical method that can detect the binding of a small molecule to its target protein within living bacterial cells.Provides atomic-level information about the binding interaction in a native environment.Requires overexpression of the putative target protein and specialized NMR equipment.Moderate. Once a soluble or membrane protein target is hypothesized, in-cell NMR could provide definitive proof of engagement.
Transcriptional Profiling (RNA-Seq) Measures changes in gene expression in response to compound treatment, which can reveal the pathway and potentially the target being affected.Provides a global view of the cellular response to the compound.Changes in gene expression are often downstream effects and may not directly indicate the target.Moderate. Can provide clues about the pathways affected by this compound, which can then be investigated further.

Part 2: Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are summarized protocols for key experiments.

Protocol 1: Generation and Whole-Genome Sequencing of this compound-Resistant Mutants
  • Strain and Culture Conditions: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80 at 37°C.

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC of this compound against M. tuberculosis is determined using a microplate-based assay, such as the Microplate Alamar Blue Assay (MABA).

  • Generation of Resistant Mutants: A large population of M. tuberculosis (e.g., 10^9 to 10^10 CFU) is plated on Middlebrook 7H10 agar containing this compound at concentrations 4x, 8x, and 16x the MIC. Plates are incubated for 3-4 weeks.

  • Isolation and Verification of Resistant Clones: Colonies that appear on the this compound-containing plates are isolated and re-streaked on drug-free agar. The resistance phenotype is confirmed by re-determining the MIC.

  • Genomic DNA Extraction: High-quality genomic DNA is extracted from both the wild-type parent strain and the confirmed resistant mutants.

  • Whole-Genome Sequencing: Paired-end sequencing is performed on an Illumina platform.

  • Bioinformatic Analysis: Sequencing reads are aligned to the M. tuberculosis H37Rv reference genome. Single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) are identified in the resistant mutants compared to the parent strain. Genes with recurring mutations across independently isolated mutants are considered high-confidence candidates for involvement in this compound's mechanism of action or resistance.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Lysis: M. tuberculosis is cultured to mid-log phase, harvested, and resuspended in a suitable buffer. The cells are lysed by bead beating or sonication to prepare a cell lysate.

  • Compound Treatment: The cell lysate is divided into aliquots and treated with either this compound (at a saturating concentration) or a vehicle control (e.g., DMSO).

  • Heat Treatment: The treated lysates are heated to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) and then cooled.

  • Separation of Soluble and Aggregated Proteins: The samples are centrifuged to pellet the aggregated proteins. The supernatants containing the soluble proteins are collected.

  • Protein Detection: The amount of the putative target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.

Part 3: Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing the complex workflows and biological pathways involved in target validation.

Target_Identification_Workflow cluster_phenotypic Phenotypic Screening cluster_genetic Genetic Approach cluster_proteomic Proteomic/Biophysical Approach cluster_validation Target Validation Start Novel Compound (this compound) Resistant_Mutants Generate Resistant Mutants Start->Resistant_Mutants ABPP Activity-Based Protein Profiling Start->ABPP WGS Whole-Genome Sequencing Resistant_Mutants->WGS Identify_Mutations Identify Candidate Genes (SNPs) WGS->Identify_Mutations Hypothesis Hypothesized Target(s) Identify_Mutations->Hypothesis ABPP->Hypothesis CETSA Cellular Thermal Shift Assay (CETSA) Validated_Target Validated Target CETSA->Validated_Target In_cell_NMR In-cell NMR In_cell_NMR->Validated_Target Hypothesis->CETSA Hypothesis->In_cell_NMR Biochemical_Assay Biochemical Assay (Enzyme Inhibition) Hypothesis->Biochemical_Assay Genetic_Validation Genetic Validation (e.g., CRISPRi) Hypothesis->Genetic_Validation Biochemical_Assay->Validated_Target Genetic_Validation->Validated_Target Structural_Biology Structural Biology (Co-crystallization) Validated_Target->Structural_Biology

Caption: Workflow for target identification and validation of a novel compound.

CETSA_Workflow Start M. tuberculosis Cell Lysate Split Split Sample Start->Split Control Add Vehicle (DMSO) Split->Control Treated Add this compound Split->Treated Heat_Control Heat to Varying Temps Control->Heat_Control Heat_Treated Heat to Varying Temps Treated->Heat_Treated Centrifuge_Control Centrifuge to Pellet Aggregates Heat_Control->Centrifuge_Control Centrifuge_Treated Centrifuge to Pellet Aggregates Heat_Treated->Centrifuge_Treated Analyze_Control Analyze Soluble Fraction (Western Blot) Centrifuge_Control->Analyze_Control Analyze_Treated Analyze Soluble Fraction (Western Blot) Centrifuge_Treated->Analyze_Treated Plot Plot Melting Curves & Compare Analyze_Control->Plot Analyze_Treated->Plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

Validating the target engagement of a novel antitubercular compound like this compound is a multifaceted process that requires a combination of genetic, proteomic, and biophysical approaches, especially when the target is unknown. Beginning with robust genetic methods such as whole-genome sequencing of resistant mutants provides a strong, unbiased starting point for generating a target hypothesis. Subsequent validation with orthogonal methods like CETSA can then confirm direct physical interaction within the complex cellular environment of M. tuberculosis. The successful validation of this compound's target engagement will be a significant milestone in its journey towards becoming a new tool in the fight against tuberculosis.

References

Comparative Cytotoxicity of β-Lapachone in Cancerous vs. Normal Cells: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

β-Lapachone, a quinone compound extracted from the bark of the lapacho tree, has garnered significant attention in oncological research for its potential as a selective anticancer agent. Its mechanism of action is intrinsically linked to the metabolic differences between cancerous and normal cells, offering a therapeutic window for targeted cancer treatment. This guide provides a comparative analysis of the cytotoxic effects of β-lapachone on various cancer cell lines versus normal cells, supported by experimental data and detailed methodologies.

The selective activity of an effective antineoplastic drug is characterized by its ability to induce cytotoxic action in tumor cells while preserving the integrity of non-neoplastic cells.[1] β-Lapachone's efficacy is largely dependent on the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in solid tumors compared to healthy tissues.[2][3] This differential expression is a key factor in the compound's selective cytotoxicity.

Mechanism of Action: The Role of NQO1

The primary mechanism underlying β-lapachone's anticancer activity involves a futile redox cycle catalyzed by NQO1.[4] In NQO1-expressing cancer cells, β-lapachone is reduced to an unstable hydroquinone, which then rapidly auto-oxidizes back to its parent quinone. This process consumes significant amounts of NAD(P)H and generates high levels of reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[4][5] The excessive ROS production leads to extensive DNA damage, hyperactivation of poly(ADP-ribose) polymerase-1 (PARP-1), a severe depletion of NAD+ and ATP, and ultimately, programmed cell death through pathways such as apoptosis and necroptosis.[5]

Lapazine_Mechanism cluster_cell NQO1-Overexpressing Cancer Cell Lapazine β-Lapachone NQO1 NQO1 This compound->NQO1 Hydroquinone Unstable Hydroquinone NQO1->Hydroquinone NADPH NAD(P)H NADPH->NQO1 e⁻ NADP NAD(P)+ Hydroquinone->this compound Futile Cycle O2 O₂ Hydroquinone->O2 ROS ROS (O₂⁻, H₂O₂) O2->ROS e⁻ DNA_Damage DNA Single & Double Strand Breaks ROS->DNA_Damage PARP1 PARP-1 Hyperactivation DNA_Damage->PARP1 NAD_Depletion NAD+ Depletion PARP1->NAD_Depletion ATP_Depletion ATP Depletion PARP1->ATP_Depletion Cell_Death Programmed Cell Death (Apoptosis, Necroptosis) NAD_Depletion->Cell_Death ATP_Depletion->Cell_Death Cytotoxicity_Workflow cluster_workflow General Experimental Workflow for Cytotoxicity Assessment cluster_assays Cytotoxicity & Genotoxicity Assays start Start: Cell Culture (Cancerous & Normal Lines) seeding Cell Seeding in 96-well plates start->seeding treatment Treatment with varying concentrations of β-Lapachone seeding->treatment incubation Incubation for 24-72 hours treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) incubation->apoptosis_assay genotoxicity_assay Genotoxicity Assay (e.g., Comet Assay) incubation->genotoxicity_assay data_analysis Data Analysis: - IC50 Calculation - Apoptotic Index - DNA Damage Quantification viability_assay->data_analysis apoptosis_assay->data_analysis genotoxicity_assay->data_analysis comparison Comparative Analysis: Cancer vs. Normal Cells data_analysis->comparison end Conclusion comparison->end

References

Safety Operating Guide

Proper Disposal of Lapazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Lapazine, also known as Xylazine, is a non-opioid sedative and analgesic commonly used in veterinary medicine and biomedical research. As a physiologically active substance, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides comprehensive, step-by-step guidance on the proper disposal procedures for this compound, aligning with best practices for laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with the care required for hazardous materials. This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Safety goggles with side shields

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat or protective clothing

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Ingestion: If swallowed, immediately call a poison control center or doctor for treatment advice.[1]

  • Inhalation: Move the person to fresh air.

Step-by-Step Disposal Procedures for this compound Waste

The primary principle for this compound disposal is to treat it as a hazardous chemical waste. It must not be disposed of down the drain or in regular trash.[3]

  • Segregation and Collection:

    • Collect all waste materials containing this compound, including unused solutions, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated PPE, in a designated and clearly labeled hazardous waste container.

    • Use a container that is chemically resistant and has a secure, leak-proof lid.

    • Do not mix this compound waste with other incompatible waste streams.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and "this compound."

    • Indicate the concentration of this compound, if known.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

    • Store the container in a secondary containment bin to prevent spills.

  • Disposal:

    • Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all institutional, local, and national regulations for the disposal of hazardous pharmaceutical waste.[4]

    • The approved method of disposal is typically incineration at a permitted hazardous waste facility.[5]

Quantitative Data on this compound Toxicity and Detection

ParameterValueSpecies/MatrixReference
Human Toxicity (Fatal) Trace to 16,000 ng/mLHuman Blood[2][6]
Human Toxicity (Non-Fatal) 30 to 4,600 ng/mLHuman Blood[2]
Analytical Limit of Detection 0.02 ng/mLWastewater[7]

Experimental Protocol: Detection of this compound in Wastewater Samples

This protocol outlines a sensitive analytical method for the detection and quantification of trace levels of this compound (Xylazine) in wastewater, adapted from published research. This can be used to verify the absence of this compound in laboratory effluent before discharge, ensuring compliance with environmental regulations.

Objective: To quantify the concentration of this compound in aqueous samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Wastewater sample

  • This compound analytical standard

  • Deuterated this compound (this compound-d6) internal standard

  • Solid Phase Extraction (SPE) cartridges

  • Methanol (LC-MS grade)

  • Formic acid

  • Ultrapure water

  • LC-MS/MS system

Procedure:

  • Sample Preparation and Spiking:

    • Filter the wastewater sample to remove particulate matter.

    • Spike a known volume of the filtered sample with a known concentration of this compound-d6 internal standard. This will be used to correct for any matrix effects or variations in extraction efficiency.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the spiked wastewater sample onto the SPE cartridge. The this compound and internal standard will adsorb to the solid phase.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the this compound and internal standard from the cartridge with a strong organic solvent (e.g., methanol).

  • Sample Concentration:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Set the mass spectrometer to monitor for the specific precursor and product ion transitions for both this compound and the this compound-d6 internal standard.

  • Quantification:

    • Create a calibration curve using known concentrations of this compound analytical standard.

    • Calculate the concentration of this compound in the original wastewater sample by comparing the peak area ratio of this compound to the this compound-d6 internal standard against the calibration curve.

Visualizing this compound's Mechanism of Action

To understand the potential biological impact of this compound if released into the environment, it is helpful to visualize its primary mechanism of action. This compound is a potent agonist of α2-adrenergic receptors.[1][2][7][8]

Lapazine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Alpha2_Receptor α2-Adrenergic Receptor This compound->Alpha2_Receptor Binds and activates Norepinephrine_Release Norepinephrine Release Alpha2_Receptor->Norepinephrine_Release Inhibits Norepinephrine_Vesicle Norepinephrine Vesicles Norepinephrine Norepinephrine Norepinephrine_Release->Norepinephrine Reduced Release Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Reduced Binding Response Sympathetic Response Alpha1_Receptor->Response Reduced Stimulation

Caption: this compound's mechanism of action as an α2-adrenergic receptor agonist.

Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound-containing waste in a laboratory setting.

Lapazine_Disposal_Workflow Start This compound Waste Generated Is_Sharps Is the waste a sharp (e.g., needle, contaminated glass)? Start->Is_Sharps Sharps_Container Place in a designated sharps container for hazardous chemical waste Is_Sharps->Sharps_Container Yes Liquid_Solid_Waste Is the waste liquid or solid? Is_Sharps->Liquid_Solid_Waste No Store_SAA Store waste container in the Satellite Accumulation Area Sharps_Container->Store_SAA Liquid_Container Collect in a labeled, leak-proof hazardous waste container for liquids Liquid_Solid_Waste->Liquid_Container Liquid Solid_Container Collect in a labeled, sealed container or bag for solid hazardous waste Liquid_Solid_Waste->Solid_Container Solid Liquid_Container->Store_SAA Solid_Container->Store_SAA Full_Container Is the container full or has it reached the accumulation time limit? Store_SAA->Full_Container Full_Container->Store_SAA No Arrange_Pickup Arrange for waste pickup through EHS or a licensed contractor Full_Container->Arrange_Pickup Yes Disposal Incineration at an approved hazardous waste facility Arrange_Pickup->Disposal

Caption: Workflow for the proper disposal of this compound waste in a laboratory.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby building trust and demonstrating a commitment to safety that extends beyond the product itself.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.